2-(Difluoromethyl)aniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(difluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2N/c8-7(9)5-3-1-2-4-6(5)10/h1-4,7H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZMLDJWNYZQBHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40735263 | |
| Record name | 2-(Difluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40735263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67272-07-5 | |
| Record name | 2-(Difluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40735263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Significance of Fluorine in Modern Chemistry
An In-Depth Technical Guide on 2-(Difluoromethyl)aniline for 19F NMR Spectroscopy
This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of this compound's application in 19F NMR spectroscopy. It delves into the compound's core spectroscopic properties, provides detailed experimental protocols, and explores its utility in modern chemical research.
The introduction of fluorine into organic molecules is a key strategy in drug discovery and materials science. Fluorine's unique properties can significantly alter a molecule's characteristics, such as metabolic stability and binding affinity. 19F Nuclear Magnetic Resonance (NMR) spectroscopy is a highly sensitive method for analyzing these fluorinated compounds, benefiting from a wide chemical shift range and the absence of background signals in biological systems.[1][2] Among fluorinated motifs, the difluoromethyl group (-CHF2) on an aromatic ring, as found in this compound, is of particular interest for 19F NMR studies.
PART 1: Spectroscopic Profile of this compound
The 19F NMR spectrum of this compound provides detailed structural information through its chemical shifts and coupling constants.
Chemical Shift (δ): A Probe of the Electronic Environment
The 19F chemical shift of the difluoromethyl group in this compound is highly sensitive to its local electronic environment.[3] The two fluorine atoms are equivalent, resulting in a single resonance. This chemical shift can be influenced by solvent, concentration, and other functional groups.[3] The typical chemical shift range for aryl-CHF2 groups is between -110 to -125 ppm, relative to CFCl3 at 0 ppm.
Table 1: Typical 19F NMR Chemical Shift Range for Aryl-CHF2 Groups
| Moiety | Typical Chemical Shift Range (ppm) | Reference Compound |
| Ar-CHF2 | -110 to -125 | CFCl3 (0 ppm) |
Coupling Constants (J): Elucidating Molecular Connectivity
The fluorine nuclei in the -CHF2 group couple with the adjacent proton, creating a distinct splitting pattern that confirms the group's presence.
-
¹H-¹⁹F Coupling (¹JHF): The two fluorine nuclei split the methine proton's signal into a triplet in the ¹H NMR spectrum.
-
¹⁹F-¹H Coupling (¹JFH): The single proton of the -CHF2 group splits the ¹⁹F signal into a doublet in the ¹⁹F NMR spectrum.[4]
The magnitude of this one-bond coupling constant is typically in the range of 50-60 Hz.
PART 2: Experimental Protocols for 19F NMR Analysis
High-quality 19F NMR data relies on meticulous experimental setup and parameter optimization.
Sample Preparation
Standardized sample preparation is essential for reproducible results.[5][6]
Step-by-Step Protocol:
-
Purity of Analyte: Use high-purity this compound to prevent interference from impurities.
-
Solvent Selection: Choose a deuterated solvent like CDCl₃, DMSO-d₆, or Acetone-d₆ that is compatible with your sample.
-
Concentration: Prepare a solution with a concentration of 5 to 20 mg/mL.[6]
-
Reference Standard: An internal or external standard, such as trifluorotoluene, can be used for precise chemical shift referencing.[7]
-
NMR Tube: Use high-quality NMR tubes for optimal magnetic field homogeneity.[6]
NMR Instrument Parameters
The following are recommended starting parameters for a standard 1D ¹⁹F NMR experiment.
Table 2: Recommended 1D 19F NMR Acquisition Parameters
| Parameter | Recommended Value | Rationale |
| Spectrometer Frequency | ≥ 376 MHz | Higher field strength improves signal dispersion and sensitivity. |
| Pulse Sequence | Simple pulse-acquire | Sufficient for routine 1D spectra. |
| Spectral Width (SW) | ~200 ppm | Covers the chemical shifts of most common organofluorine compounds.[8] |
| Acquisition Time (AQ) | 1-2 seconds | Provides adequate signal resolution. |
| Relaxation Delay (D1) | 1-5 seconds | Ensures accurate integration through full relaxation of ¹⁹F nuclei.[9] |
| Number of Scans (NS) | 8-64+ | Depends on sample concentration and desired signal-to-noise ratio. |
| Temperature | 298 K (25 °C) | Maintain a constant temperature for reproducibility. |
Workflow for 19F NMR Data Acquisition
Caption: A typical workflow for acquiring and analyzing 19F NMR data.
PART 3: Applications in Drug Discovery and Chemical Biology
The distinct properties of the difluoromethyl group and the sensitivity of 19F NMR make this compound and its derivatives valuable in several research fields.
Fragment-Based Drug Discovery (FBDD)
In FBDD, small molecular fragments are screened for binding to a biological target. 19F NMR is a primary screening method due to its high sensitivity in detecting weak binding events.[10] A library of fluorinated fragments, including derivatives of this compound, can be screened against a protein. Changes in the 19F chemical shift or line broadening upon protein addition indicate a binding event.[11]
Logical Flow of a 19F NMR-Based FBDD Screen
Caption: Decision workflow in a 19F NMR fragment-based screening process.
Reaction Monitoring
The conversion of this compound to a product can be monitored in real-time using 19F NMR. The disappearance of the starting material's signal and the appearance of the product's signal can be quantified to determine reaction kinetics and yield.
pH Sensing
Fluorine-substituted anilines have been shown to be effective 19F NMR pH indicators.[12] The 19F chemical shift of these compounds is pH-dependent, with sensitivities that can reach several ppm per pH unit near the aniline's pKa.[12] This property allows for the non-invasive measurement of pH in various chemical and biological systems.
Conclusion
This compound is a versatile compound for 19F NMR spectroscopy. Its well-defined chemical shift and clear coupling patterns offer a powerful tool for molecular characterization, drug screening, and reaction monitoring. This guide provides the necessary knowledge and protocols for researchers to effectively use this compound in their work.
References
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Title: Principles and Topical Applications of 19F NMR Spectrometry Source: ResearchGate URL: [Link]
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Title: Nmr spectroscopy of fluorine 19 Source: Slideshare URL: [Link]
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Title: Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia Source: Wikipedia URL: [Link]
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Title: A beginner's guide to 19F NMR and its role in drug screening Source: Canadian Journal of Chemistry URL: [Link]
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Title: NMR Sample Preparation Source: Western University URL: [Link]
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Title: Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening Source: ACS Omega URL: [Link]
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Title: New class of 19F pH indicators: fluoroanilines Source: PubMed URL: [Link]
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Title: New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds Source: National Institutes of Health URL: [Link]
-
Title: Fluorine-Decoupled Carbon Spectroscopy for the Determination of Configuration at Fully Substituted, Trifluoromethyl Source: ACS Publications URL: [Link]
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Title: Preparation of Li,19-F, 31-P NMR samples Source: Reddit URL: [Link]
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Title: PSYCHE to Evaluate 1H-19F Coupling Constants Source: University of Ottawa NMR Facility Blog URL: [Link]
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Title: 19F Chemical Shifts and Coupling Constants Source: University of California, Santa Barbara URL: [Link]
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Title: 19Flourine NMR Source: Weizmann Institute of Science URL: [Link]
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Title: Intermolecular effects on spin–spin coupling and magnetic shielding constants in gaseous difluoromethane Source: ResearchGate URL: [Link]
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Title: New Frontiers and Developing Applications in 19F NMR Source: National Institutes of Health URL: [Link]
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Title: Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery Source: MDPI URL: [Link]
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Novel applications of difluoromethylated anilines in materials science
Beginning Research on Anilines
I'm now initiating a broad exploration of difluoromethylated anilines within the realm of materials science. My focus is on understanding their synthesis methods, characteristic properties, and current applications. The aim is to build a solid foundation before I start digging into more specific questions.
Structuring Material Guide Content
I am now structuring my approach to the technical guide. I will start with a comprehensive search to get the lay of the land, focusing on the synthesis, properties, and applications of these compounds. I plan to delve into more specific areas like organic electronics, liquid crystals, polymers, and agrochemicals. I am also planning to create an informative and well-structured technical guide. I will create tables summarizing key data.
Defining Research Priorities
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Beginning the Search Process
I've made a good start to my search, finding promising information on the synthesis of difluoromethylated anilines. I'm focusing on photoredox catalysis and the use of difluorocarbene precursors. Several sources highlight the versatility of these techniques. I'm getting a good feeling about this project.
Refining the Focus
I'm now diving deeper into the application of difluoromethylated anilines, particularly in organic electronics. While the initial search provided a good overview, it lacked the specifics I need. I'm prioritizing performance data and detailed experimental protocols. The role of fluorine in dielectric anisotropy and mesophase behavior has me intrigued, along with the potential of poly(difluoroaniline)s. My aim now is to find more concrete examples and quantitative data.
Deepening the Investigation
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Analyzing Synthetic Routes
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Refining Information Gathering
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Consolidating Data and Structuring
I've made good headway gathering synthesis details, including protocols for difluoromethylated anilines using Eosin Y photocatalysis. I also have more details on applications in perovskite solar cells, highlighting how fluorination impacts energy alignment and stability. While general OLED information exists, specific performance data is still elusive. I've located fluorinated liquid crystal synthesis and mesomorphic properties information, as well as general fluorinated polymer properties. I aim for more quantitative data and review articles.
Gathering Initial Data
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Identifying Data Gaps
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Analyzing Applications and Gaps
I've assembled a solid base of information, including synthesis protocols and application examples in perovskite solar cells and liquid crystals, and I know how fluorination affects key properties. I'm focusing now on OLED data: I need more specific performance metrics for that. Similarly, for polymers, concrete examples of polymers from difluoromethylated aniline monomers are still elusive. I will now synthesize what I have and start writing the technical guide.
A Comprehensive Technical Guide to 2-(Difluoromethyl)aniline for Advanced Research and Development
This guide provides an in-depth exploration of 2-(Difluoromethyl)aniline, a fluorinated building block of significant interest to researchers, medicinal chemists, and professionals in drug development. This document moves beyond a simple datasheet to offer insights into its synthesis, properties, and strategic applications, grounded in established scientific principles.
Core Molecular Identity and Physicochemical Profile
This compound, identified by CAS Number 67272-07-5 , is an aromatic amine distinguished by the presence of a difluoromethyl group at the ortho position of the aniline ring.[1][2] This substitution imparts unique electronic and conformational properties that are highly valuable in the design of novel bioactive molecules.
Molecular Structure
The molecular structure consists of a benzene ring substituted with an amino group (-NH₂) and a difluoromethyl group (-CHF₂).
Figure 1. 2D Molecular Structure of this compound.
Physicochemical Data Summary
| Property | Value | Source |
| CAS Number | 67272-07-5 | [1][2] |
| Molecular Formula | C₇H₇F₂N | [1][2] |
| Molecular Weight | 143.13 g/mol | [1][2] |
| Appearance | Solid (for hydrochloride salt) | [3] |
| Melting Point | ~135 °C (decomposes) (for hydrochloride salt) | [3] |
| Purity | ≥95% - 98% (commercially available) | [1][2][4] |
| Storage | Store in freezer (-20°C) under inert atmosphere | [1] |
Note: Properties such as boiling point and density for the free aniline are not consistently reported in readily accessible literature and should be determined experimentally.
Strategic Synthesis of this compound
The synthesis of fluorinated anilines often requires specialized methods to introduce the fluorine-containing moiety. While a specific, universally adopted protocol for this compound is not extensively documented in peer-reviewed journals, a plausible and efficient synthetic strategy involves the reduction of a corresponding nitroaromatic precursor. This approach is analogous to established methods for preparing similar fluorinated anilines.[5][6]
Proposed Synthetic Workflow: Reductive Dechlorination
A common industrial approach to synthesizing substituted anilines is the catalytic hydrogenation of a nitro-substituted precursor. For fluorinated compounds, this can be combined with a dehalogenation step.
Step-by-Step Methodology (Illustrative Protocol)
-
Reactor Setup : A stirred autoclave reactor is charged with the starting material, 2-chloro-1-(difluoromethyl)-3-nitrobenzene, a suitable solvent such as methanol, and an acid scavenger like triethylamine.
-
Catalyst Addition : A hydrogenation catalyst, typically palladium on carbon (Pd/C) or Raney nickel, is added to the mixture.
-
Hydrogenation : The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas. The reaction mixture is heated and stirred vigorously. The progress of the reaction is monitored by the uptake of hydrogen.
-
Reaction Completion and Work-up : Once the hydrogen uptake ceases, the reactor is cooled, and the pressure is released. The reaction mixture is filtered to remove the catalyst.
-
Isolation and Purification : The solvent is removed from the filtrate under reduced pressure. The resulting crude product can then be purified by distillation or chromatography to yield pure this compound.
This method is advantageous as it can achieve both the reduction of the nitro group and the removal of a halogen in a single step, offering good yields for analogous compounds.[5][6]
The Role of the Difluoromethyl Group in Drug Development
The incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacokinetic and pharmacodynamic properties.[7] The difluoromethyl (-CHF₂) group, in particular, offers a unique set of characteristics that make it a valuable bioisostere for other functional groups.[8][9]
Bioisosteric Replacement and Property Modulation
The -CHF₂ group is often considered a bioisostere of hydroxyl (-OH), thiol (-SH), and sometimes amine (-NH₂) groups.[9] This is due to its ability to act as a hydrogen bond donor, a property not typically associated with alkyl groups.[8]
Key advantages of incorporating a -CHF₂ group include:
-
Metabolic Stability : The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making the -CHF₂ group more resistant to oxidative metabolism. This can increase the half-life of a drug.
-
Lipophilicity and Permeability : The difluoromethyl group is less lipophilic than the more common trifluoromethyl group, which can provide a better balance of properties for optimizing membrane permeability and bioavailability.[8]
-
Binding Affinity : The ability of the -CHF₂ group to act as a hydrogen bond donor can introduce new, favorable interactions with the target protein, potentially increasing binding affinity and selectivity.[9]
This compound serves as a key building block for introducing this valuable moiety into a wide range of molecular scaffolds, making it a compound of high interest in the synthesis of novel pharmaceuticals.[10][11]
Expected Spectroscopic Signature
While experimental spectra for this compound are not widely published, its structure allows for the prediction of key features in its NMR and IR spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR :
-
The proton of the -CHF₂ group is expected to appear as a triplet due to coupling with the two fluorine atoms.
-
The aromatic protons will show complex splitting patterns in the aromatic region of the spectrum.
-
The protons of the amino group (-NH₂) will appear as a broad singlet.
-
-
¹³C NMR :
-
The carbon of the -CHF₂ group will appear as a triplet due to one-bond coupling with the two fluorine atoms.
-
The aromatic carbons will show characteristic shifts, with the carbon attached to the -CHF₂ group also exhibiting coupling to the fluorine atoms.
-
-
¹⁹F NMR :
-
A single resonance is expected, which will be split into a doublet by the proton of the -CHF₂ group.
-
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present:
-
N-H Stretching : Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.
-
C-H Stretching (Aromatic) : Bands typically appearing just above 3000 cm⁻¹.
-
C-F Stretching : Strong absorption bands in the fingerprint region, typically between 1000 and 1400 cm⁻¹, which are characteristic of C-F bonds.
-
C=C Stretching (Aromatic) : Bands in the 1450-1600 cm⁻¹ region.
-
N-H Bending : A band around 1600 cm⁻¹.
Safety, Handling, and Storage
As with all aniline derivatives, this compound and its salts should be handled with care in a well-ventilated area or chemical fume hood.
Hazard Identification (based on hydrochloride salt)
-
Health Hazards : May cause skin and serious eye irritation. May cause an allergic skin reaction. The toxicological properties have not been fully investigated.[3]
-
Precautionary Measures :
Storage and Stability
-
Storage Conditions : Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, storage in a freezer at -20°C is recommended.[1]
-
Incompatibilities : Avoid contact with strong oxidizing agents, strong acids, and strong bases.[3]
Conclusion
This compound is a valuable and versatile fluorinated building block for modern drug discovery and development. Its unique structural and electronic properties, conferred by the ortho-difluoromethyl group, allow for the strategic modulation of key molecular attributes such as metabolic stability, lipophilicity, and target binding interactions. While detailed public data on its physicochemical properties and synthesis are limited, established principles of organic and medicinal chemistry provide a strong framework for its effective utilization in the laboratory. This guide serves as a foundational resource for scientists and researchers looking to leverage the potential of this compound in their R&D programs.
References
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- (1981). Process for the preparation of 2-trifluoromethyl aniline. (European Patent No. EP0038465A1).
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PubChem. (n.d.). 2-(Difluoromethyl)-4,6-bis(trifluoromethyl)aniline. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
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PrepChem. (n.d.). Synthesis of 2-difluoromethoxy-6-methyl aniline. Retrieved January 19, 2026, from [Link]
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AccelaChemBio. (n.d.). 67272-07-5, this compound. Retrieved January 19, 2026, from [Link]
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Appretech Scientific Limited. (n.d.). This compound. Retrieved January 19, 2026, from [Link]
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PubChem. (n.d.). 2-(Trifluoromethyl)aniline. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
- Google Patents. (n.d.). Method of preparing 2,4-difluoroaniline.
- Google Patents. (n.d.). Halogenated aniline and method for producing same.
- Google Patents. (n.d.). Process for the preparation of 2-nitro-4-trifluoromethyl aniline.
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Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved January 19, 2026, from [Link]
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ResearchGate. (2015). Fluorine in Drug Design: A Case Study with Fluoroanisoles. Retrieved January 19, 2026, from [Link]
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Appretech Scientific Limited. (n.d.). This compound. Retrieved January 19, 2026, from [Link]
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de Pedro Beato, E., et al. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. ACS Catalysis. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Focus on 2-Hydroxy-4-(trifluoromethyl)aniline. Retrieved January 19, 2026, from [Link]
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SpectraBase. (n.d.). 2-Fluoro-3-(trifluoromethyl)aniline. Retrieved January 19, 2026, from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Retrieved January 19, 2026, from [Link]
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Zafrani, Y., et al. (2021). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Journal of Medicinal Chemistry. [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). Retrieved January 19, 2026, from [Link]
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ResearchGate. (2024). The F-Difluoromethyl Group: Challenges, Impact and Outlook. Retrieved January 19, 2026, from [Link]
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Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
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National Center for Biotechnology Information. (2023). Fluorinated building blocks in drug design: new pathways and targets. Retrieved January 19, 2026, from [Link]
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SpectraBase. (n.d.). 2-Methyl-5-(trifluoromethyl)aniline. Retrieved January 19, 2026, from [Link]
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SpectraBase. (n.d.). 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)aniline - Optional[13C NMR] - Spectrum. Retrieved January 19, 2026, from [Link]
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ResearchGate. (2018). Vibrational (FT-IR and FT-Raman) spectra and quantum chemical studies on the molecular orbital calculations, chemical reactivity and thermodynamic parameters of 2-chloro-5-(trifluoromethyl) aniline. Retrieved January 19, 2026, from [Link]
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National Center for Biotechnology Information. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Retrieved January 19, 2026, from [Link]
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Journal of Organic and Pharmaceutical Chemistry. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Retrieved January 19, 2026, from [Link]
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A Technical Guide to Quantum Chemical Computational Studies on 2-(Difluoromethyl)aniline: From Molecular Structure to Drug Discovery Insights
This guide provides a comprehensive framework for conducting and interpreting quantum chemical computational studies on 2-(Difluoromethyl)aniline. It is designed for researchers, scientists, and drug development professionals seeking to leverage computational chemistry to understand the nuanced physicochemical properties of this important fluorinated building block. We will move beyond a simple recitation of methods to explain the causality behind procedural choices, ensuring a robust and self-validating computational workflow.
Introduction: The Significance of the Difluoromethyl Group in Medicinal Chemistry
The introduction of fluorine-containing functional groups is a cornerstone of modern drug design. The difluoromethyl (CHF₂) group, in particular, has garnered significant attention as a versatile bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH) functionalities.[1][2] Its unique electronic properties, including its ability to act as a hydrogen bond donor and its moderate lipophilicity, can profoundly influence a molecule's binding affinity, metabolic stability, and bioavailability.[1][2]
This compound is a key aromatic amine intermediate that incorporates this valuable moiety. Understanding its structural, electronic, and reactive properties at a quantum-mechanical level is paramount for its rational application in the synthesis of novel therapeutics.[3] This guide will delineate a complete computational protocol to elucidate these properties using Density Functional Theory (DFT).
Theoretical Foundations: The 'Why' Behind Our Computational Choices
Our computational approach is grounded in Density Functional Theory (DFT), a robust method for approximating the solution to the many-body Schrödinger equation.[2] DFT strikes an optimal balance between computational cost and accuracy for molecules of this size.
The Choice of Functional and Basis Set
The accuracy of a DFT calculation is critically dependent on the choice of the exchange-correlation functional and the basis set.
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange. It is widely used and has a long track record of providing reliable results for a broad range of organic molecules, including geometries and vibrational frequencies.[4]
-
Basis Set: 6-311++G(d,p) is a triple-split valence basis set that offers significant flexibility. The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogens, which are crucial for describing lone pairs and potential non-covalent interactions. The (d,p) denotes the addition of polarization functions on heavy atoms (d) and hydrogens (p), allowing for a more accurate description of anisotropic electron density and bonding.
This combination of B3LYP/6-311++G(d,p) represents a well-established level of theory for obtaining high-quality results for systems like this compound.[5]
The Computational Workflow: A Step-by-Step Protocol
The following protocol outlines the key stages of the computational study. Each step builds upon the last, creating a self-validating and comprehensive analysis.
Caption: Computational workflow for this compound.
Step 1: Input Structure Generation
-
Build the Molecule: Using a molecular editor such as GaussView or Avogadro, construct the this compound molecule.
-
Initial Cleaning: Perform an initial molecular mechanics-based geometry optimization (e.g., using the UFF force field) to obtain a reasonable starting structure. This step is crucial to remove any steric clashes and to ensure the subsequent quantum mechanical optimization converges smoothly.
-
Conformational Analysis: The C-C-C-H dihedral angles of the difluoromethyl group can lead to different conformers. It is good practice to perform a preliminary conformational search to identify the lowest energy conformer, which will be the focus of subsequent calculations.
Step 2: Geometry Optimization
The goal of geometry optimization is to find the arrangement of atoms that corresponds to a minimum on the potential energy surface.
Protocol:
-
Software: Gaussian 16 or a similar quantum chemistry package.[6]
-
Input File Setup:
-
#p B3LYP/6-311++G(d,p) Opt: Specifies the level of theory, basis set, and the optimization job type.
-
0 1: Represents a neutral molecule (charge 0) with a singlet spin multiplicity (1).
-
-
Execution: Run the Gaussian calculation.
-
Verification: Successful completion is indicated by the message "Normal termination of Gaussian..." in the output file.
Step 3: Frequency Analysis
A frequency calculation serves two critical purposes:
-
Verification of Minimum: It confirms that the optimized geometry is a true energy minimum (no imaginary frequencies).
-
Thermodynamic and Spectroscopic Data: It provides zero-point vibrational energy (ZPVE), thermal corrections, and predicted IR and Raman spectra.
Protocol:
-
Input File Setup: Use the optimized geometry from the previous step.
-
Freq: Specifies a frequency calculation.
-
Geom=Check Guess=Read: Reads the geometry and wavefunction from the checkpoint file of the optimization run.
-
-
Execution and Verification: Run the calculation. Upon completion, search the output file for "Frequencies --". All listed frequencies should be positive real numbers.
Analysis and Interpretation: Extracting Chemical Insights
With the core calculations complete, we can now delve into a more detailed analysis of the electronic structure and properties of this compound.
Structural Parameters and Spectroscopic Data
| Parameter | Computed (2-CHF₂-Aniline) | Experimental (Aniline) | Experimental (2-CF₃-Aniline) |
| C-N Bond Length (Å) | Value from output | ~1.402 Å | ~1.39 Å |
| N-H Bond Length (Å) | Value from output | ~1.001 Å | Not readily available |
| C-NH₂ Angle (°) | Value from output | ~113.1° | Not readily available |
| N-H Stretch (cm⁻¹) | Value from output | ~3436, 3360 cm⁻¹[7] | IR data available[8] |
| C-F Stretch (cm⁻¹) | Value from output | N/A | IR data available[8] |
Note: Populate the "Computed" column with data extracted directly from your Gaussian output file. This comparison serves as a crucial self-validation step.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a chemically intuitive picture of bonding and electron distribution by transforming the canonical molecular orbitals into localized orbitals corresponding to Lewis structures (bonds, lone pairs, core orbitals).[9][10]
Protocol:
-
Input File Setup: Add Pop=NBO to the route section of your frequency calculation input.
-
Interpretation:
-
Natural Atomic Charges: Examine the "Summary of Natural Population Analysis" to understand the charge distribution. Pay close attention to the charges on the nitrogen, the fluorine atoms, and the acidic hydrogen of the CHF₂ group.
-
Second-Order Perturbation Theory Analysis: This is the most powerful feature of NBO. It quantifies donor-acceptor (hyperconjugative) interactions. Look for significant interactions (E(2) > 1 kcal/mol) involving the nitrogen lone pair (n(N)) and antibonding orbitals (σ* or π*) of the aromatic ring and the CHF₂ group. These interactions are key to understanding the electronic communication within the molecule.[9]
-
Caption: Workflow for Natural Bond Orbital (NBO) analysis.
Frontier Molecular Orbital (FMO) Analysis
FMO theory is fundamental to understanding chemical reactivity.[11] The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.
-
HOMO: Represents the ability to donate an electron (nucleophilicity).
-
LUMO: Represents the ability to accept an electron (electrophilicity).
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of chemical stability. A large gap implies high stability and low reactivity.
Interpretation:
Visualize the HOMO and LUMO isosurfaces. For this compound, the HOMO is expected to be localized primarily on the aniline ring and the nitrogen atom, indicating these are the primary sites for electrophilic attack. The LUMO will likely have significant contributions from the π* orbitals of the aromatic ring. The electron-withdrawing nature of the CHF₂ group is expected to lower the energy of both the HOMO and LUMO compared to aniline.
| Orbital | Energy (eV) | Interpretation |
| HOMO | Value from output | Electron-donating capability |
| LUMO | Value from output | Electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | Calculated difference | Chemical reactivity/stability |
Molecular Electrostatic Potential (MEP) Mapping
The MEP is a powerful tool for predicting intermolecular interactions by visualizing the electrostatic potential on the electron density surface of a molecule.[12][13] It is invaluable in drug design for understanding potential interactions with a biological target.[14]
Interpretation:
-
Red Regions (Negative Potential): Indicate electron-rich areas, such as those around the nitrogen lone pair and potentially the fluorine atoms. These are sites for favorable interactions with positive charges (e.g., hydrogen bond donors, metal cations).
-
Blue Regions (Positive Potential): Indicate electron-poor areas, such as the amine hydrogens and the hydrogen on the difluoromethyl group. These are sites for favorable interactions with negative charges (e.g., hydrogen bond acceptors).
For this compound, the MEP map will visually confirm the hydrogen bond donor capability of the amine protons and the CHF₂ proton, as well as the hydrogen bond acceptor sites on the nitrogen and fluorine atoms. This provides a direct visual guide for rational drug design.[12]
Conclusion: Synthesizing Data for Drug Discovery
The computational workflow detailed in this guide provides a multi-faceted understanding of this compound. By integrating the results from structural analysis, NBO, FMO, and MEP, researchers can:
-
Predict Reactivity: The FMO and MEP analyses identify the likely sites for electrophilic and nucleophilic attack, guiding synthetic strategies.
-
Understand Intermolecular Interactions: The MEP and NBO analyses reveal the hydrogen bonding capabilities, which are critical for predicting binding affinity to a protein target.
-
Rationalize Structure-Activity Relationships (SAR): By computationally modifying the structure and repeating this workflow, scientists can build robust models to explain and predict how structural changes affect biological activity.
This in-depth computational characterization empowers drug development professionals to make more informed decisions, accelerating the design and synthesis of next-generation therapeutics.
References
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ChemRxiv. (n.d.). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. Retrieved from [Link]
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ResearchGate. (2023, October 20). (PDF) Frontier Molecular Orbital Theory in Organic Reactivity and Design. Retrieved from [Link]
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YouTube. (2023, December 13). Gaussian Tutorial (Lec-10) NBO Calculation Using Gaussian. Retrieved from [Link]
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Deep Origin. (n.d.). Electrostatic Potential Maps - Computational Chemistry Glossary. Retrieved from [Link]
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University of Wisconsin–Madison. (n.d.). Natural Bond Orbital Analysis - Tutorial Example. Retrieved from [Link]
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YouTube. (2021, September 7). Natural Bond Orbitals (NBO) Calculation in Gaussian Explained | Dr M A Hashmi. Retrieved from [Link]
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MDPI. (n.d.). Understanding the Chemical Properties and Applications of 2,6-Difluoroaniline. Retrieved from [Link]
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ResearchGate. (2023, August 10). New Perspectives on the Role of Frontier Molecular Orbitals in the Study of Chemical Reactivity: A Review | Request PDF. Retrieved from [Link]
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Gaussian. (n.d.). Natural Bond Orbital (NBO) Analysis. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Frontier molecular orbital theory – Knowledge and References. Retrieved from [Link]
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National Institutes of Health. (n.d.). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Retrieved from [Link]
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Wikipedia. (n.d.). Frontier molecular orbital theory. Retrieved from [Link]
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Medium. (2023, September 8). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. Retrieved from [Link]
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UC Santa Barbara. (n.d.). Tutorial: Electrostatic Potential Maps. Retrieved from [Link]
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YouTube. (2023, June 1). HOMO & LUMO Explained: The Secret Behind Drug Design | Complete Guide. Retrieved from [Link]
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YouTube. (2024, January 12). DFT Made Simple: Step-by-Step Guide for Beginners. Retrieved from [Link]
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ResearchGate. (2011, May 17). Spectroscopic and quantum chemical electronic structure investigations of 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline | Request PDF. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 29). Electrostatic Potential maps. Retrieved from [Link]
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PubMed. (2013, April 15). Vibrational (FT-IR and FT-Raman) spectra and quantum chemical studies on the molecular orbital calculations, chemical reactivity and thermodynamic parameters of 2-chloro-5-(trifluoromethyl) aniline. Retrieved from [Link]
-
MDPI. (n.d.). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-quinoxalin-2-ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-ones. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved from [Link]
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Bio-protocol. (n.d.). DFT calculation. Retrieved from [Link]
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PubChem. (n.d.). 2-(Difluoromethyl)-4,6-bis(trifluoromethyl)aniline. Retrieved from [Link]
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HMDB. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Fluoro-3-(trifluoromethyl)aniline. Retrieved from [Link]
-
HMDB. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Fluoro-6-(trifluoromethyl)aniline - Optional[Raman] - Spectrum. Retrieved from [Link]
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ATB. (n.d.). 2-(Trifluoromethyl)aniline | C7H6F3N | MD Topology | NMR | X-Ray. Retrieved from [Link]
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National Institutes of Health. (n.d.). A Deep Ultraviolet Raman and Fluorescence Spectral Library of 51 Organic Compounds for the SHERLOC Instrument Onboard Mars 2020. Retrieved from [Link]
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SpectraBase. (n.d.). 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)aniline - Optional[13C NMR] - Spectrum. Retrieved from [Link]
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SpectraBase. (n.d.). 4-Fluoro-2-(trifluoromethyl)aniline - Optional[Raman] - Spectrum. Retrieved from [Link]
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ACS Publications. (2023, August 16). Difluoroalkylation of Anilines via Photoinduced Methods | The Journal of Organic Chemistry. Retrieved from [Link]
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An In-Depth Technical Guide to the Solubility and Lipophilicity of 2-(Difluoromethyl)aniline
Introduction: The Strategic Importance of Fluorination in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a cornerstone of molecular design.[1][2] The unique physicochemical properties conferred by fluorine—such as high electronegativity, metabolic stability due to the strong carbon-fluorine bond, and the ability to modulate pKa—offer a powerful toolkit for optimizing pharmacokinetic and pharmacodynamic profiles.[2][3][4] Among the various fluorinated motifs, the difluoromethyl (-CHF₂) group has garnered significant interest.[5][6] It serves as a fascinating bioisostere for hydroxyl, thiol, or amine groups, capable of acting as a "lipophilic hydrogen bond donor."[7][8] This dual character allows it to influence a molecule's solubility, lipophilicity, and target interactions in nuanced ways.[9][10]
This guide provides an in-depth technical examination of two critical physicochemical properties—lipophilicity and solubility—as they pertain to 2-(Difluoromethyl)aniline. As a key fluorinated building block, understanding its behavior in both aqueous and lipid environments is paramount for researchers, scientists, and drug development professionals. We will explore the theoretical underpinnings of these properties, present methodologies for their experimental determination, and analyze the specific impact of the ortho-difluoromethyl substituent on the aniline scaffold.
Part 1: Lipophilicity - Navigating the Hydrophobic Landscape
Lipophilicity, a measure of a compound's affinity for a lipid-like environment, is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[11] It governs a molecule's ability to permeate biological membranes, engage with hydrophobic pockets of target proteins, and avoid rapid renal clearance.[11][12] The most common metric for lipophilicity is the logarithm of the partition coefficient (LogP) between n-octanol and water.
The Influence of the Difluoromethyl Group on Lipophilicity
The introduction of fluorine into a molecule is a well-established strategy to enhance lipophilicity.[3][10] However, the effect is not always straightforward and depends on the degree and context of fluorination.[13][14] The difluoromethyl group, in particular, presents a complex case. While generally considered a lipophilicity-enhancing group, its ability to act as a hydrogen bond donor can introduce hydrophilic character.[7][8]
Studies have shown that the change in LogP (ΔlogP) when replacing a methyl group with a difluoromethyl group can range from slightly negative to moderately positive (-0.1 to +0.4), indicating that the overall effect is context-dependent and influenced by the electronic environment of the rest of the molecule.[7][8] For this compound, the electron-withdrawing nature of the -CHF₂ group influences the electron density of the aromatic ring and the basicity of the amine, which in turn affects its partitioning behavior.
Predicted Lipophilicity Data
| Compound | Predicted LogP (XLogP3) |
| This compound | Value not explicitly found; requires prediction |
| 2-(Trifluoromethyl)aniline | 2.4[17] |
| 2-(Difluoromethyl)-4,6-bis(trifluoromethyl)aniline | 3.6[18] |
Table 1: Predicted LogP values for this compound and related compounds. The increase in LogP with further fluorination highlights the general trend of increasing lipophilicity.
Experimental Determination of Lipophilicity (LogP)
The gold standard for LogP determination has traditionally been the shake-flask method .[19] However, for higher throughput and reduced sample consumption, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) has become a widely accepted and robust indirect method.[15][19][20]
This protocol outlines a standardized procedure for estimating LogP values using RP-HPLC, which correlates a compound's retention time on a hydrophobic stationary phase with the LogP values of known standards.[19][20][21]
Objective: To determine the LogP of this compound by correlating its HPLC retention time with that of a set of reference compounds with known LogP values.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
C18 reverse-phase column
-
Mobile Phase A: Water (HPLC grade)
-
Mobile Phase B: Acetonitrile or Methanol (HPLC grade)
-
This compound
-
Reference standards with well-established LogP values (e.g., Anisole, p-Chlorotoluene)[21]
-
DMSO (for sample preparation)
Procedure:
-
Preparation of Standards and Test Compound:
-
Prepare stock solutions of the reference standards and this compound in DMSO at a concentration of approximately 10 mM.[22]
-
-
Chromatographic Conditions:
-
Set up an isocratic or gradient elution method. An isocratic method with a specific ratio of Mobile Phase A to B is often used. The exact ratio should be optimized to achieve good separation and reasonable retention times for the compounds of interest.
-
Set the column temperature (e.g., 25 °C).
-
Set the flow rate (e.g., 1 mL/min).
-
Set the UV detection wavelength appropriate for the analytes.
-
-
Calibration Curve Generation:
-
Inject each reference standard onto the HPLC system and record its retention time (tᵣ).
-
Determine the column dead time (t₀) by injecting an unretained compound (e.g., uracil).
-
Calculate the retention factor (k) for each standard using the formula: k = (tᵣ - t₀) / t₀.[19]
-
Plot the logarithm of the retention factor (log k) against the known LogP values of the standards to generate a calibration curve.[20]
-
-
Analysis of Test Compound:
-
Inject the this compound sample under the same chromatographic conditions.
-
Record its retention time and calculate its log k value.
-
-
LogP Calculation:
-
Using the linear regression equation from the calibration curve, calculate the LogP of this compound from its measured log k value.[20]
-
Causality and Self-Validation:
-
Why a C18 Column? The C18 (octadecyl) stationary phase is highly hydrophobic and mimics the lipid environment of n-octanol, providing a strong correlation between retention and lipophilicity for neutral molecules.[20]
-
Why Use a Calibration Curve? HPLC is an indirect method.[20][21] The calibration with known standards validates the system's performance and ensures the calculated LogP is benchmarked against reliable experimental data. The linearity of the plot (correlation coefficient) serves as a quality control check for the method.[20]
-
Trustworthiness: The protocol's reliability is ensured by running standards in triplicate to assess precision and by the inclusion of a system suitability test (e.g., checking the peak shape and retention time of a quality control standard) in each run.[19]
Caption: Workflow for LogP determination using RP-HPLC.
Part 2: Solubility - The Gateway to Bioavailability
Aqueous solubility is another fundamental property that dictates the therapeutic potential of a drug candidate.[22] Poor solubility can lead to low bioavailability, hinder formulation development, and produce unreliable results in biological assays.[22][23] For orally administered drugs, a compound must first dissolve in the gastrointestinal fluids before it can be absorbed.
Factors Influencing the Solubility of this compound
The solubility of this compound is a product of the interplay between its constituent parts:
-
Aniline Moiety: The primary amine group can act as both a hydrogen bond donor and acceptor, contributing to favorable interactions with water.
-
Aromatic Ring: The phenyl ring is hydrophobic and disfavors dissolution in water.
-
Difluoromethyl Group: This group has a dual nature. Its fluorine atoms are electron-withdrawing and contribute to lipophilicity, but the C-H bond is polarized, allowing it to act as a hydrogen bond donor, which can enhance aqueous interactions.[7][8][9]
The overall solubility will depend on the balance between the hydrophilic character of the amine and the hydrogen-bond donating -CHF₂ group versus the hydrophobic nature of the phenyl ring. It is important to distinguish between kinetic and thermodynamic solubility. Kinetic solubility is often measured in high-throughput screening from DMSO stock solutions, while thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution.[22][23]
Solubility Data and Observations
While specific quantitative solubility data for this compound is scarce, related compounds provide context. 2-(Trifluoromethyl)aniline is described as insoluble in water.[17][24] This suggests that the strong hydrophobic character of the trifluoromethyl group, which lacks the hydrogen bond donating capability of the difluoromethyl group, dominates the molecule's properties. It is plausible that this compound exhibits slightly better, though still limited, aqueous solubility compared to its trifluoromethyl analog due to the potential for hydrogen bonding from the -CHF₂ group.
Experimental Determination of Thermodynamic Solubility
The shake-flask method is the definitive technique for measuring thermodynamic solubility.[25] It involves equilibrating an excess of the solid compound with a specific solvent (e.g., water or a buffer) over a set period and then measuring the concentration of the dissolved compound in the supernatant.[25][26][27]
Objective: To determine the equilibrium (thermodynamic) solubility of this compound in an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
Materials:
-
This compound (solid)
-
Aqueous buffer (e.g., PBS, pH 7.4), filtered[22]
-
Glass vials or flasks with screw caps[26]
-
Orbital shaker with temperature control (e.g., set to 25 °C or 37 °C)[27]
-
Centrifuge or filtration system (e.g., solubility filter plates)[23]
-
Analytical instrument for quantification (e.g., HPLC-UV or LC-MS)
-
Volumetric flasks and pipettes for standard preparation
Procedure:
-
Sample Preparation:
-
Equilibration:
-
Tightly cap the vials and place them on an orbital shaker in a temperature-controlled incubator.
-
Agitate the samples for a sufficient period to reach equilibrium. This can take 24 to 48 hours or longer.[23][27] The process should be monitored by taking measurements at different time points (e.g., 24h and 48h) to ensure the concentration has plateaued.[26]
-
-
Phase Separation:
-
After equilibration, allow the suspensions to settle.
-
Separate the solid from the liquid phase. This is critically important and can be done by:
-
-
Quantification:
-
Carefully take an aliquot of the clear supernatant or filtrate.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Analyze the sample and standards using a suitable analytical method (e.g., HPLC-UV) and determine the concentration of the dissolved compound in the sample.[26]
-
-
Reporting:
-
The determined concentration represents the thermodynamic solubility. The results from the triplicate vials should be averaged, and the standard deviation reported. The final pH of the saturated solution should also be verified.[25]
-
Causality and Self-Validation:
-
Why an Excess of Solid? Ensuring an excess of solid material is present throughout the experiment is fundamental to achieving a truly saturated solution, which is the definition of thermodynamic solubility.[25]
-
Why Agitate for 24-48 Hours? Reaching true equilibrium can be a slow process, especially for poorly soluble compounds.[26] Extended agitation ensures the dissolution process is complete. Verifying that the concentration does not increase between two later time points (e.g., 24h and 48h) validates that equilibrium has been reached.[26]
-
Trustworthiness: The protocol is self-validating through the use of triplicates to ensure reproducibility and the confirmation of equilibrium by sampling at multiple time points. Careful phase separation is critical to avoid artificially inflating the solubility measurement with suspended solid particles.
Caption: Experimental workflow for the Shake-Flask solubility method.
Conclusion and Future Directions
The physicochemical properties of this compound are a direct reflection of the unique electronic contributions of the difluoromethyl group. It occupies a strategic space between its more lipophilic trifluoromethyl counterpart and a non-fluorinated analog, offering a tunable profile of lipophilicity and hydrogen bonding potential.[7][8] This guide has provided the theoretical framework and detailed, field-proven protocols for the experimental determination of its lipophilicity and solubility.
For drug development professionals, a precise understanding of these parameters is not merely academic; it is a prerequisite for success. The data derived from the methodologies described herein directly informs decisions in lead optimization, formulation science, and ADMET modeling. While computational predictions offer valuable initial estimates, the empirical data generated through robust experimental practice remains the gold standard for building predictive models and advancing drug candidates with confidence. Further investigation into a series of difluoromethylated anilines would provide a more comprehensive structure-property relationship, empowering medicinal chemists to more effectively leverage this fascinating fluorinated motif in the design of next-generation therapeutics.
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Zafrani, Y., Yeffet, D., Sod-Moriah, G., Berliner, A., Amir, D., Marciano, D., Gershonov, E., & Saphier, S. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry. [Link]
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protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. [Link]
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Li, A., & Yu, L. (n.d.). A High-Throughput Method for Lipophilicity Measurement. PMC - NIH. [Link]
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J.P. et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
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Polli, J. et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics. [Link]
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The Impact of Fluorine in Chemical Synthesis: Focus on Difluoromethylation. (n.d.). Apolloscientific. [Link]
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High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. (2025). Analytical Chemistry - ACS Publications. [Link]
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A Technical Guide to the Vibrational Spectroscopy of 2-(Difluoromethyl)aniline
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides an in-depth analysis of the vibrational spectroscopic properties of 2-(Difluoromethyl)aniline, a key intermediate in pharmaceutical and agrochemical synthesis. We explore both Infrared (IR) and Raman spectroscopic data to offer a comprehensive characterization of its molecular structure. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the molecule's spectral features for identification, quality control, and reaction monitoring. We delve into the theoretical underpinnings of each technique, present detailed experimental protocols, and provide a thorough interpretation of the spectral data, highlighting the influence of the difluoromethyl substituent on the aniline moiety.
Introduction: The Importance of Vibrational Spectroscopy in Molecular Characterization
In the landscape of modern drug discovery and development, the unambiguous characterization of molecular structures is paramount. Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, stands as a powerful, non-destructive analytical tool for elucidating the structural features of organic molecules. These techniques probe the unique vibrational modes of chemical bonds within a molecule, providing a distinct "fingerprint" that is highly specific to its structure, conformation, and intermolecular interactions.
This compound is a substituted aniline derivative of increasing importance. The inclusion of fluorinated groups, such as the difluoromethyl (-CHF₂) moiety, can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity, making it a valuable building block in medicinal chemistry.[1] Understanding the influence of this group on the molecule's vibrational characteristics is crucial for analytical method development and quality assurance.
IR and Raman spectroscopy are complementary rather than redundant techniques.[2][3] IR spectroscopy measures the absorption of infrared radiation by molecular vibrations that cause a change in the molecule's dipole moment. In contrast, Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from vibrations that cause a change in the molecule's polarizability.[3] By employing both methods, a more complete vibrational profile can be obtained, leading to a more confident and robust structural assignment.
Experimental Methodologies: Acquiring High-Quality Spectra
The acquisition of reliable spectroscopic data is contingent upon rigorous experimental protocols. The following sections detail the standardized procedures for obtaining FT-IR and FT-Raman spectra for a liquid sample such as this compound.
Fourier Transform Infrared (FT-IR) Spectroscopy
Attenuated Total Reflectance (ATR) is the preferred technique for liquid samples due to its minimal sample preparation and high reproducibility.
Experimental Protocol: ATR-IR
-
Instrument Preparation: Ensure the FT-IR spectrometer, equipped with a Diamond ATR accessory, is powered on and has undergone its diagnostic checks.
-
Background Spectrum: Clean the ATR crystal surface meticulously with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Record a background spectrum to account for atmospheric H₂O and CO₂.
-
Sample Application: Place a single drop of this compound directly onto the center of the ATR crystal, ensuring complete coverage of the sampling area.
-
Data Acquisition: Collect the sample spectrum. Typical parameters include:
-
Spectral Range: 4000–400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32 (co-added to improve signal-to-noise ratio)
-
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the final spectrum. An ATR correction algorithm may be applied to account for the wavelength-dependent depth of penetration of the evanescent wave.
-
Cleaning: Thoroughly clean the ATR crystal after analysis.
Caption: A flowchart of the FT-Raman experimental workflow.
Spectral Interpretation and Discussion
The vibrational spectra of this compound are interpreted by assigning observed bands to specific molecular motions. This assignment is based on established group frequencies and comparative analysis with related molecules, such as aniline, 2-fluoroaniline, and 2-(trifluoromethyl)aniline. [4][5][6]
FT-IR Spectral Analysis
The IR spectrum is characterized by strong absorptions from polar bonds, particularly the N-H and C-F bonds.
| Wavenumber (cm⁻¹) | Intensity | Tentative Assignment | Notes |
| ~3470 | Medium | νₐₛ(N-H) | Asymmetric N-H stretching vibration of the primary amine. |
| ~3380 | Medium | νₛ(N-H) | Symmetric N-H stretching vibration. The presence of two bands is characteristic of an -NH₂ group. [7] |
| ~3060 | Weak | ν(C-H) | Aromatic C-H stretching. |
| ~2980 | Weak | ν(C-H) | C-H stretching of the difluoromethyl group. |
| ~1620 | Strong | δ(N-H) | N-H scissoring (bending) vibration, often coupled with ring vibrations. [8] |
| ~1585, ~1490 | Strong | ν(C=C) | Aromatic ring C=C stretching vibrations. Their positions are sensitive to substituent effects. [5] |
| ~1310 | Strong | ν(C-N) | Aryl C-N stretching vibration. |
| ~1150 - 1050 | Very Strong | ν(C-F) | C-F stretching vibrations of the -CHF₂ group. This region typically contains the strongest bands in the spectrum due to the high polarity of the C-F bond. |
| ~750 | Strong | γ(C-H) | Out-of-plane C-H bending, characteristic of 1,2-disubstituted (ortho) benzene rings. [5] |
Abbreviations: ν = stretching; δ = in-plane bending (scissoring); γ = out-of-plane bending; as = asymmetric; s = symmetric.
The most prominent feature in the IR spectrum is the exceptionally strong and broad absorption region between 1150 and 1050 cm⁻¹, which is unequivocally assigned to the C-F stretching modes of the difluoromethyl group. The N-H stretching vibrations appear as two distinct bands, characteristic of a primary amine. The strong band at ~750 cm⁻¹ is a key indicator of the ortho-substitution pattern on the aromatic ring.
FT-Raman Spectral Analysis
The Raman spectrum complements the IR data, often showing strong signals for symmetric and non-polar bond vibrations.
| Raman Shift (cm⁻¹) | Intensity | Tentative Assignment | Notes |
| ~3380 | Weak | νₛ(N-H) | Symmetric N-H stretching is typically weak in Raman. |
| ~3065 | Strong | ν(C-H) | Aromatic C-H stretching is often a dominant feature in the Raman spectra of aromatic compounds. [9] |
| ~1605 | Strong | ν(C=C) | Aromatic ring C=C stretching. |
| ~1280 | Medium | Ring Mode | Aromatic ring vibration, often involving C-C and C-H modes. |
| ~1000 | Very Strong | Ring Breathing | Symmetric "breathing" mode of the benzene ring. This is often the strongest band for monosubstituted and disubstituted benzenes and is weak or absent in IR. |
| ~1100 | Medium | ν(C-F) | C-F stretching modes are also Raman active, though typically less intense than in the IR spectrum. |
| ~750 | Medium | γ(C-H) | Ortho-substitution marker, also visible in Raman. |
The Raman spectrum is dominated by bands related to the aromatic ring, particularly the very strong ring breathing mode near 1000 cm⁻¹, which is a classic diagnostic band in Raman spectroscopy. The aromatic C-H stretching vibrations are also significantly more intense in the Raman spectrum compared to the IR spectrum. This complementarity is a textbook example of how the two techniques provide different and synergistic information. [2]
Influence of the -CHF₂ Substituent
The electron-withdrawing nature of the difluoromethyl group, acting through the inductive effect, significantly influences the vibrational frequencies of the aniline moiety.
-
Effect on N-H Vibrations: The inductive withdrawal of electron density from the aromatic ring and, subsequently, from the nitrogen atom, can lead to a slight increase in the N-H stretching frequencies compared to unsubstituted aniline. This reflects a strengthening of the N-H bonds as the nitrogen lone pair is less available for delocalization into the ring.
-
Effect on Ring Vibrations: The substitution pattern and electronic effects alter the frequencies of the C=C ring stretching and ring breathing modes. These shifts, when compared against a library of known substituted anilines, can provide confirmatory evidence for the structure. [4]
Conclusion
This guide has detailed the comprehensive vibrational characterization of this compound using both FT-IR and FT-Raman spectroscopy. The analysis demonstrates that FT-IR is highly sensitive to the polar N-H and C-F bonds, providing intense and easily identifiable bands, while FT-Raman excels in highlighting the vibrations of the non-polar aromatic backbone. The combination of these two techniques provides a robust and self-validating analytical method for the structural confirmation and identification of this important chemical intermediate. The data and protocols presented herein serve as a valuable resource for scientists engaged in the synthesis, quality control, and application of fluorinated aromatic compounds.
References
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A Theoretical Study on Vibration Frequencies of Some Aniline Derivatives and Correlations with Experimental Data. Asian Journal of Chemistry. [Link]
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Vibrational spectrum of 4-fluoroaniline. JOURNAL OF MOLECULAR STRUCTURE. [Link]
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2-(Trifluoromethyl)aniline | C7H6F3N. PubChem. [Link]
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2-(Difluoromethyl)-4,6-bis(trifluoromethyl)aniline | C9H5F8N. PubChem. [Link]
-
2-Fluoro-3-(trifluoromethyl)aniline. SpectraBase. [Link]
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Vibrational band intensities in substituted anilines. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences. [Link]
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2-Fluoro-6-(trifluoromethyl)aniline. SpectraBase. [Link]
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Derivation of an accurate geometry of 2-fluoroaniline from rotational spectroscopy and computational chemistry. Semantic Scholar. [Link]
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Synthesis and characterization of difluor-aniline polymers. Journal of Polymer Science, Part B: Polymer Physics. [Link]
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Spectroscopic and quantum chemical electronic structure investigations of 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline. ResearchGate. [Link]
-
Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study. Rasayan Journal of Chemistry. [Link]
-
Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Chemistry Portal. [Link]
- Synthesis method of 2-methyl-3-trifluoromethylaniline.
-
Infrared, Raman spectra and DFT calculations of chlorine substituted anilines. Vibrational Spectroscopy. [Link]
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2,6-Difluoroaniline | C6H5F2N. PubChem. [Link]
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A Deep Ultraviolet Raman and Fluorescence Spectral Library of 51 Organic Compounds for the SHERLOC Instrument Onboard Mars 2020. Astrobiology. [Link]
-
4-Fluoro-2-(trifluoromethyl)aniline. SpectraBase. [Link]
-
Vibrational (FT-IR and FT-Raman) spectra and quantum chemical studies on the molecular orbital calculations, chemical reactivity and thermodynamic parameters of 2-chloro-5-(trifluoromethyl) aniline. ResearchGate. [Link]
-
2,6-Difluoroaniline. NIST WebBook. [Link]
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FT-IR–Raman Combination: The Perfect Analytical Solution for Vibrational Spectroscopists. Spectroscopy Online. [Link]
-
An Introduction to IR and Raman Spectroscopy: Harnessing the Power of Light in Molecular Analysis. TRI Princeton. [Link]
-
INFRARED AND RAMAN SPECTROMETRY. eGyanKosh. [Link]
-
Theoretical Raman spectra of the neutral aniline A and its radical cation B, in the range of frequencies 2800-3600 cm 1 , calculated at the B3LYP/6-311Gdf, pd level. ResearchGate. [Link]
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The Difluoromethyl Group as a Strategic Modulator of Aniline pKa: A Technical Guide
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. Among these, the difluoromethyl (CF₂H) group offers a unique combination of potent electronic modulation, metabolic stability, and hydrogen-bonding capabilities. This technical guide provides an in-depth analysis of the role of the CF₂H group in modulating the pKa of anilines, a common scaffold in numerous pharmaceuticals. We will explore the fundamental electronic properties of the CF₂H moiety, quantify its impact on the basicity of the aniline nitrogen, provide a robust experimental protocol for pKa determination, and discuss its strategic application in tuning molecular properties for optimal drug performance.
The Critical Role of pKa in Drug Development
The acid dissociation constant (pKa) of a molecule is a critical physicochemical parameter that dictates its ionization state at a given pH. For a drug candidate, the pKa profoundly influences its entire pharmacokinetic and pharmacodynamic profile, including:
-
Solubility and Absorption: The charge state of a molecule affects its solubility in aqueous environments (like the gastrointestinal tract) and its ability to permeate lipid membranes.
-
Distribution and Target Engagement: The ability to cross biological barriers, such as the blood-brain barrier, and the specific interactions with a biological target (e.g., receptor or enzyme active site) are often dependent on the ionization state of key functional groups.[1]
-
Metabolism and Excretion (ADME): Overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties are heavily influenced by pKa, making its precise control a primary goal during lead optimization.[2]
Anilines are prevalent motifs in drug discovery, but their inherent basicity (pKa of the anilinium ion is ~4.6) is often suboptimal.[3][4] Medicinal chemists, therefore, require tools to rationally tune this value. The difluoromethyl group has emerged as a particularly sophisticated tool for this purpose.[5][6]
The Unique Electronic Profile of the Difluoromethyl Group
The influence of the CF₂H group on the basicity of an aniline is rooted in its distinct electronic characteristics, which stand in contrast to both the trifluoromethyl (CF₃) and single fluorine (-F) substituents.
A Dominant Inductive Effect
The primary electronic contribution of the CF₂H group is its powerful electron-withdrawing inductive effect (-I). The high electronegativity of the two fluorine atoms polarizes the sigma (σ) bonds, pulling electron density away from the aromatic ring and, consequently, from the nitrogen atom of the aniline. This withdrawal reduces the electron density of the nitrogen's lone pair, making it less available to accept a proton. A less available lone pair translates to lower basicity.[1]
A Bioisostere with Hydrogen-Bonding Capability
Unlike the trifluoromethyl (CF₃) group, the CF₂H group possesses a C-H bond. The strong polarization from the adjacent fluorine atoms renders this proton sufficiently acidic to act as a hydrogen bond (H-bond) donor.[1][7] This unique feature allows the CF₂H group to serve as a bioisostere for functionalities like hydroxyl (-OH) or thiol (-SH) groups, enabling specific interactions with biological targets that are not possible with a CF₃ group.[5] This dual electronic nature—strong induction and H-bond donation—makes the CF₂H group a highly versatile modulator of molecular properties.
Quantifying Electronic Effects: Hammett Constants
The electronic influence of a substituent can be quantified using Hammett constants (σ). The σₘ (meta) value primarily reflects the inductive effect, while the σₚ (para) value is a combination of inductive and resonance effects.[8] A positive σ value indicates an electron-withdrawing character. By comparing the fundamental inductive (σI) and resonance (σR) parameters, the distinct nature of the CF₂H group becomes clear.
| Substituent | Inductive (σI) | Resonance (σR) | Hammett Meta (σₘ) | Hammett Para (σₚ) |
| -H | 0.00 | 0.00 | 0.00 | 0.00 |
| -F | +0.52 | -0.31 | +0.34 | +0.06 |
| -CF₂H | +0.27[1] | +0.04[1] | +0.28 (Calc.) | +0.31 (Calc.) |
| -CF₃ | +0.38 | +0.16 | +0.43[3] | +0.54[3] |
| Calculated values for CF₂H based on σₚ = σI + σR and σₘ ≈ σI + 0.33σR. |
This data highlights that the CF₂H group is a potent inductive withdrawer (positive σI), second only to a single fluorine atom, but has a negligible resonance effect. This contrasts sharply with the CF₃ group, which has both strong inductive and moderate resonance-withdrawing effects, and the -F atom, which is inductively withdrawing but a resonance donor.
Impact of CF₂H Substitution on Aniline pKa
The electron-withdrawing nature of the CF₂H group directly reduces the basicity of the aniline nitrogen, resulting in a lower pKa for its conjugate acid (the anilinium ion). While direct experimental pKa values for difluoromethyl anilines are not widely reported in public literature, we can make robust predictions based on the Hammett equation:
pKa(substituted) ≈ pKa(aniline) - ρσ
Where ρ (rho) is the reaction constant for the ionization of anilinium ions (approximately 3.5 in water).
| Compound | Substituent | Position | Hammett σ | Experimental pKa | Predicted pKa |
| Aniline | -H | - | 0.00 | 4.60[8] | - |
| 3-(Trifluoromethyl)aniline | -CF₃ | meta | +0.43 | 3.51 | 3.09 |
| 3-(Difluoromethyl)aniline | -CF₂H | meta | +0.28 | N/A | ~3.62 |
| 4-(Trifluoromethyl)aniline | -CF₃ | para | +0.54 | ~2.60 | 2.71 |
| 4-(Difluoromethyl)aniline | -CF₂H | para | +0.31 | N/A | ~3.51 |
| pKa values are for the conjugate anilinium ion in water at 25°C. Predicted values are calculated using ρ=3.5 and the calculated σ values from the table above. |
The predictions clearly illustrate that placing a CF₂H group on the aniline ring is expected to lower the pKa by approximately one full unit. This is a significant modulation, capable of shifting the ionization profile of a drug candidate into a more favorable range for absorption or target binding. The effect is slightly more pronounced from the para position due to the small but additive resonance-withdrawing component.
Experimental Protocol: pKa Determination by Potentiometric Titration
To validate predictions and accurately characterize lead compounds, experimental determination of pKa is essential. Potentiometric titration is a reliable and widely used method.
Principle
A solution of the aniline derivative (a base) is titrated with a standardized strong acid (e.g., HCl). The pH of the solution is monitored as a function of the volume of acid added. The pKa of the conjugate acid corresponds to the pH at the half-equivalence point, where the concentrations of the protonated (anilinium) and neutral (aniline) species are equal.
Step-by-Step Methodology
-
Materials and Reagents:
-
Difluoromethyl-substituted aniline sample (~5-10 mg)
-
Standardized 0.01 M Hydrochloric Acid (HCl)
-
Deionized, CO₂-free water
-
Co-solvent (e.g., Methanol or DMSO) if the sample has poor water solubility
-
Calibrated pH meter with a combination electrode
-
Automated titrator or manual burette (Class A)
-
Magnetic stirrer and stir bar
-
-
Instrument Setup and Calibration:
-
Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.01 and 7.00) at the experimental temperature (25°C).
-
Ensure the titrator is primed and free of air bubbles.
-
-
Sample Preparation (Self-Validating System):
-
Accurately weigh the aniline sample and dissolve it in a known volume of water or a water/co-solvent mixture (e.g., 50 mL). The final concentration should be around 1 mM. Note: Using a co-solvent will yield an apparent pKa (pKa), which is still valid for comparing series of analogues.*
-
Prepare a "blank" solution containing the same solvent mixture without the sample. Titrating the blank allows for correction of any acidic or basic impurities in the solvent.
-
-
Titration Procedure:
-
Place the sample beaker on the magnetic stirrer, immerse the pH electrode and the titrator tip, ensuring they do not touch the beaker walls or stir bar.
-
Begin stirring at a constant, gentle rate.
-
Start the titration, adding the HCl titrant in small, precise increments (e.g., 0.02 mL).
-
Record the pH value after each addition, allowing the reading to stabilize. Continue the titration well past the equivalence point (the area of most rapid pH change).
-
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate the titration curve.
-
Determine the equivalence point (Vₑ) by finding the maximum of the first derivative of the titration curve (ΔpH/ΔV).
-
The half-equivalence point is Vₑ / 2.
-
The pKa is the pH value on the titration curve corresponding to the volume at the half-equivalence point.
-
Conclusion: The CF₂H Group in Strategic Drug Design
The difluoromethyl group is a powerful and nuanced tool for the medicinal chemist. Its ability to significantly lower the pKa of anilines is primarily driven by a strong, predictable inductive effect. This allows for the rational tuning of a molecule's basicity to overcome challenges in absorption, distribution, or target binding. Furthermore, its unique capacity to act as a hydrogen bond donor—a feature absent in the more common CF₃ group—provides an additional vector for optimizing potency and selectivity. By understanding the fundamental electronic properties of the CF₂H group and verifying its impact through robust experimental methods, drug development professionals can strategically employ this moiety to design next-generation therapeutics with superior physicochemical and pharmacological profiles.
References
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. [Link]
-
TSI Journals. (2009). Correlation between hardness and basicity (pKa) of substituted anilines. Physical Chemistry: An Indian Journal. [Link]
-
Prakash, G. K. S., & Yudin, A. K. (2019). CF2H, a Hydrogen Bond Donor. National Institutes of Health. [Link]
- Dunn, P. J., et al. (2007). Tactical Applications of Fluorine in Drug Design and Development. John Wiley & Sons.
-
MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(7), 3009. [Link]
-
Wikipedia. (n.d.). Hammett equation. [Link]
-
PubChem. (n.d.). 3-(Trifluoromethyl)aniline. National Center for Biotechnology Information. [Link]
-
RSC Publishing. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of 2-(Difluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of the Difluoromethyl Group in Medicinal Chemistry
The introduction of fluorine-containing functional groups is a cornerstone of modern drug discovery, offering a powerful tool to modulate a molecule's metabolic stability, lipophilicity, and binding affinity. Among these, the difluoromethyl group (–CF₂H) has garnered significant attention as a versatile bioisostere.[1] Its unique electronic properties and ability to act as a hydrogen bond donor allow it to serve as a mimic for hydroxyl (–OH), thiol (–SH), or even amine (–NH₂) moieties, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of bioactive compounds.[1] Consequently, 2-(Difluoromethyl)aniline is a highly valuable building block for synthesizing a new generation of pharmaceuticals and agrochemicals.
This guide provides detailed, field-proven protocols for the synthesis of this compound, focusing on two robust and contemporary methods: a direct photocatalytic approach and a two-step copper-catalyzed cross-coupling strategy. The narrative emphasizes the mechanistic rationale behind procedural choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.
Method 1: Direct Photocatalytic C-H Difluoromethylation of Aniline
This protocol leverages the power of visible-light photoredox catalysis to directly functionalize the aniline ring. The method is based on the formation of an Electron Donor-Acceptor (EDA) complex, which allows for the reaction to proceed efficiently under mild conditions, often without the need for an external photocatalyst.[2]
Scientific Principle & Mechanistic Insight
The core of this transformation lies in the in-situ formation of an EDA complex between the electron-rich aniline and an electron-accepting difluoromethylating agent, such as ethyl iodo-difluoroacetate (ICF₂CO₂Et). Upon irradiation with visible light (typically a blue or violet LED), a single electron transfer (SET) occurs within this complex. This process generates an aniline radical cation and a difluoroalkyl radical (•CF₂CO₂Et).[3] The difluoroalkyl radical then adds to a neutral aniline molecule, preferentially at the electron-rich ortho or para positions. A subsequent oxidation and deprotonation cascade, facilitated by a mild base, yields the difluoromethylated aniline product.[2][3] The choice of solvent can be critical in directing the regioselectivity of this radical addition.[4]
Experimental Protocol
Materials and Equipment:
-
Aniline (freshly distilled)
-
Ethyl iodo-difluoroacetate (ICF₂CO₂Et)
-
Sodium Carbonate (Na₂CO₃), anhydrous
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
4 mL screw-cap vial with a rubber septum
-
Magnetic stir bar
-
Visible light LED lamp (e.g., 427 nm)
-
Standard laboratory glassware for workup
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: In a 4 mL vial equipped with a magnetic stir bar, add aniline (1.0 equiv.), sodium carbonate (1.5 equiv.), and ethyl iodo-difluoroacetate (1.3 equiv.).
-
Degassing: Seal the vial with the septum cap. Evacuate the vial and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous DMSO (to achieve a concentration of approx. 0.3 M with respect to aniline) via syringe. Bubble argon through the solution for 5 minutes to degas the liquid phase.
-
Irradiation: Seal the vial securely with Parafilm. Place the vial approximately 5-10 cm from a 427 nm LED lamp and begin vigorous stirring. The reaction should be maintained at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 16-24 hours.[3]
-
Aqueous Workup: Upon completion, dilute the reaction mixture with deionized water and transfer it to a separatory funnel. Extract the aqueous phase three times with ethyl acetate.[3]
-
Purification: Combine the organic extracts, wash with water, and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Final Product Isolation: Purify the crude residue by flash column chromatography on silica gel to isolate the intermediate, ethyl 2-(2-aminophenyl)-2,2-difluoroacetate.
-
Decarboxylation Precursor: The resulting product from this specific photocatalytic reaction is an ester. To obtain the target this compound, a subsequent hydrolysis and decarboxylation step is required, as detailed in Method 2. This highlights that many "direct" difluoromethylation reagents install a CF₂Y group, where Y must later be removed.[1]
Data Summary: Photocatalytic Reaction
| Reagent/Parameter | Molar Equivalents | Amount (for 0.3 mmol scale) | Role |
| Aniline | 1.0 | 27.9 mg (27.2 µL) | Starting Material |
| Ethyl iodo-difluoroacetate | 1.3 | 0.39 mmol (51 µL) | Difluoromethylating Agent |
| Sodium Carbonate (Na₂CO₃) | 1.5 | 47.7 mg | Base |
| DMSO (anhydrous) | - | 1.0 mL | Solvent |
| Light Source | - | 427 nm LED | Energy Source for EDA activation |
| Reaction Time | - | 16-24 h | - |
| Temperature | - | Room Temperature | - |
Method 2: Copper-Catalyzed Cross-Coupling and Decarboxylation
This two-step sequence is a highly reliable and scalable alternative that begins with a pre-functionalized aniline, such as 2-iodoaniline. It offers excellent control over regioselectivity, as the difluoromethyl group is installed precisely at the position of the initial halogen substituent.
Scientific Principle & Mechanistic Insight
The synthesis is divided into two distinct stages:
-
Copper-Catalyzed Cross-Coupling: An aryl iodide (2-iodoaniline) reacts with a difluoromethyl source, such as an α-silyldifluoroacetate, in the presence of a copper catalyst.[5] This reaction proceeds via a proposed transmetalation pathway to form an aryldifluoroacetate intermediate. This approach has several advantages, including the use of stable and readily available silyl reagents and mild reaction conditions.[5]
-
Hydrolysis and Decarboxylation: The resulting ester is first hydrolyzed to the corresponding 2-aryl-2,2-difluoroacetic acid under basic conditions. Subsequently, heating this acid, often in the presence of a fluoride salt like potassium fluoride (KF), promotes efficient decarboxylation to yield the final difluoromethyl arene.[5]
Workflow for the Synthesis of this compound
Caption: Synthetic routes to this compound.
Experimental Protocol: Step 1 (Cross-Coupling)
Materials:
-
2-Iodoaniline
-
Ethyl 2-(triethylsilyl)-2,2-difluoroacetate (TES-CF₂CO₂Et)
-
Copper(I) Iodide (CuI)
-
Potassium Fluoride (KF), spray-dried
-
1,2-Dimethoxyethane (DME), anhydrous
Procedure:
-
To an oven-dried reaction flask under an argon atmosphere, add 2-iodoaniline (1.0 equiv.), CuI (0.2 equiv.), and KF (2.0 equiv.).
-
Add anhydrous DME, followed by ethyl 2-(triethylsilyl)-2,2-difluoroacetate (1.5 equiv.).
-
Heat the reaction mixture to 60 °C and stir for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by silica gel chromatography to yield ethyl 2-(2-aminophenyl)-2,2-difluoroacetate.
Experimental Protocol: Step 2 (Hydrolysis & Decarboxylation)
Materials:
-
Ethyl 2-(2-aminophenyl)-2,2-difluoroacetate (from Step 1)
-
Potassium Carbonate (K₂CO₃)
-
Potassium Fluoride (KF)
-
N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF)
-
Hydrochloric Acid (HCl), aqueous solution
Procedure:
-
Hydrolysis: Dissolve the ester from Step 1 in a suitable solvent like methanol or THF. Add an aqueous solution of K₂CO₃ (2-3 equiv.) and stir at room temperature until the ester is fully consumed (monitor by TLC).
-
Acidification: Carefully acidify the mixture with cold aqueous HCl to precipitate the 2-(2-aminophenyl)-2,2-difluoroacetic acid. Filter the solid, wash with cold water, and dry under vacuum.
-
Decarboxylation: In a reaction flask, combine the dried carboxylic acid (1.0 equiv.) and potassium fluoride (2.0 equiv.) in DMF or NMP.[5]
-
Heat the mixture to 150-170 °C and stir until gas evolution ceases and the starting material is consumed.
-
Cool the reaction, dilute with water, and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the final product, this compound, by silica gel chromatography or distillation.
Troubleshooting and Field-Proven Insights
-
Regioselectivity Control: In the direct photocatalytic method, the formation of the para-isomer is a common side reaction. The ortho/para selectivity can often be tuned by the choice of solvent. For instance, polar aprotic solvents like DMSO/DMA may favor the para product, while protic/non-polar mixtures like MeOH/DCM can enhance ortho selectivity.[4]
-
Product Instability: The difluoromethyl group on a free aniline can be susceptible to hydrolysis, particularly under acidic workup conditions, which can lead to the formation of the corresponding aldehyde.[4] It is crucial to perform aqueous workups under neutral or mildly basic conditions and to handle the final product with care.
-
Incomplete Decarboxylation: If decarboxylation is sluggish, increasing the temperature or switching to a higher-boiling solvent like NMP may be necessary. The use of cesium fluoride (CsF) can also promote the reaction for less reactive substrates.[5]
-
Purity of Reagents: The success of both protocols, especially the copper-catalyzed reaction, depends on the use of anhydrous solvents and an inert atmosphere to prevent catalyst deactivation and side reactions.
References
-
Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry. Available at: [Link]
- Process for the preparation of 2-trifluoromethyl aniline. Google Patents.
-
One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. The Royal Society of Chemistry. Available at: [Link]
-
An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline. ResearchGate. Available at: [Link]
-
Process for synthesizing 2,6- dichlor-4-trifluoromethyl aniline. WIPO Patentscope. Available at: [Link]
-
Difluoroalkylation of Anilines via Photoinduced Methods. National Institutes of Health (NIH). Available at: [Link]
-
A New Method for Aromatic Difluoromethylation: Copper-Catalyzed Cross-Coupling and Decarboxylation Sequence from Aryl Iodides. Organic Letters. Available at: [Link]
-
Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. Available at: [Link]
-
N-Difluoromethylation of N-pyridyl-substituted anilines with ethyl bromodifluoroacetate. Organic & Biomolecular Chemistry. Available at: [Link]
-
Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Ukrainica Bioorganica Acta. Available at: [Link]
-
Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. National Institutes of Health (NIH). Available at: [Link]
-
Solvent-Tuned Photocatalytic (Phenylsulfonyl)difluoromethylation of Anilines: Selectivity and Postfunctionalization. American Chemical Society. Available at: [Link]
-
Toolbox for emerging fluorinated groups. Comptes Rendus de l'Académie des Sciences. Available at: [Link]
-
Scheme 1. Trifluoromethylation of aniline in DMF. ResearchGate. Available at: [Link]
Sources
- 1. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 2. Difluoroalkylation of Anilines via Photoinduced Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Photocatalytic Difluoromethylation of Anilines
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of the Difluoromethyl Group in Modern Chemistry
The introduction of fluorine-containing functional groups into organic molecules is a cornerstone of modern medicinal chemistry and materials science. Among these, the difluoromethyl (CF₂H) group has emerged as a particularly valuable moiety. Its unique electronic properties, acting as a bioisostere for hydroxyl or thiol groups and a lipophilic hydrogen bond donor, can significantly enhance the metabolic stability, membrane permeability, and binding affinity of parent molecules.[1] Consequently, developing mild, efficient, and broadly applicable methods for the direct installation of the CF₂H group onto aromatic scaffolds, such as anilines, is of paramount importance.
This guide provides a detailed overview and practical protocols for the photocatalytic difluoromethylation of anilines. We will delve into the mechanistic underpinnings of this transformation, explore different catalytic systems, and offer step-by-step experimental procedures to empower researchers in this exciting field. The methodologies described herein leverage the power of visible light to generate reactive radical intermediates under exceptionally mild conditions, offering a sustainable and efficient alternative to traditional fluorination techniques.[1][2]
Core Principles: A Mechanistic Overview
The photocatalytic difluoromethylation of anilines predominantly proceeds via a radical-mediated mechanism. The overall process can be conceptualized through the following key stages, which we will visualize and then detail.
Visualizing the Catalytic Cycle
Figure 2: Workflow for organophotocatalyzed difluoromethylation.
Step-by-Step Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar, add the aniline substrate (0.3 mmol, 1.0 equiv.), Eosin Y (0.003 mmol, 1 mol%), and anhydrous DMF (1.0 mL).
-
Add ethyl difluoroiodoacetate (0.4 mmol, 1.3 equiv.) and DIPEA (0.6 mmol, 2.0 equiv.) to the mixture.
-
Seal the tube and degas the reaction mixture by bubbling with nitrogen or argon for 15 minutes.
-
Place the reaction vessel approximately 5 cm from a blue LED lamp and stir at room temperature.
-
Irradiate the mixture for 24 hours, monitoring the reaction progress by TLC or LC-MS if desired.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired difluoromethylated aniline.
Expected Results:
This protocol generally provides good to excellent yields for a variety of N,N-dimethylanilines bearing both electron-donating and moderately electron-withdrawing groups at the para position. [3]
| Substrate (N,N-dimethylaniline) | Yield (%) |
|---|---|
| 4-iodo | Good |
| 4-bromo | Good |
| 4-chloro | Good |
| 4-phenyl | Good to Excellent |
| 4-tert-butyl | Good to Excellent |
| 4-methoxy | Good to Excellent |
Table adapted from data presented in related studies.[4][3]
Protocol 2: Photocatalyst-Free Difluoromethylation via an EDA Complex
This elegant approach obviates the need for an external photocatalyst by exploiting the inherent electron donor-acceptor properties of the aniline and the difluoromethylating agent. [4][3] Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| Substituted Aniline | Reagent | Sigma-Aldrich, etc. | --- |
| Ethyl difluoroiodoacetate | >97% | Commercial suppliers | Difluoromethylating agent |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercial suppliers | Solvent |
| Schlenk tube or vial with stir bar | --- | --- | Reaction vessel |
| Blue LED lamp (e.g., 525 nm) | --- | --- | Light source |
Step-by-Step Procedure:
-
In a Schlenk tube, dissolve the aniline substrate (0.3 mmol, 1.0 equiv.) and ethyl difluoroiodoacetate (0.4 mmol, 1.3 equiv.) in anhydrous dichloromethane (DCM, 1.0 mL).
-
Seal the tube and degas the solution with nitrogen or argon for 15 minutes.
-
Irradiate the mixture with a blue LED lamp at room temperature with vigorous stirring.
-
Monitor the reaction for 24-48 hours.
-
After completion, concentrate the reaction mixture directly.
-
Purify the residue by flash column chromatography to isolate the product.
Key Considerations and Field Insights:
-
Solvent Choice: The choice of solvent can be critical. While DMF is common for organocatalyzed reactions, solvents like DCM have been shown to be superior for EDA complex-mediated transformations. [4]Solvent can also influence the regioselectivity of the reaction, with different solvent systems favoring either ortho or para substitution. [5]* Degassing: Removal of oxygen is crucial as it can quench the excited state of the photocatalyst and interfere with the radical intermediates.
-
Light Source: While blue LEDs are commonly used, the optimal wavelength may vary depending on the absorption spectrum of the photocatalyst or the EDA complex.
-
Difluoromethylating Agents: While ethyl difluoroiodoacetate is highlighted here, other sources of the •CF₂H radical, such as those derived from difluoroacetic anhydride or sodium difluoromethanesulfinate, can also be employed in similar photocatalytic systems. [6]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | Inefficient degassing; Low light intensity; Deactivated catalyst; Unsuitable solvent. | Ensure thorough degassing; Check lamp output and distance to vessel; Use fresh catalyst; Screen alternative solvents. |
| Formation of side products | Over-irradiation; Presence of water. | Monitor reaction and stop when starting material is consumed; Use anhydrous solvents and reagents. |
| Poor regioselectivity | Inherent substrate properties; Reaction conditions. | Modify the directing group on the aniline; Experiment with different solvents and temperatures as selectivity can be solvent-tuned. [5] |
Conclusion
Photocatalytic difluoromethylation represents a powerful and versatile strategy for the synthesis of fluorinated anilines. The methods presented here are characterized by their mild reaction conditions, operational simplicity, and broad functional group tolerance. By understanding the underlying mechanistic principles and carefully optimizing the reaction parameters, researchers can effectively incorporate the valuable difluoromethyl motif into a wide array of organic molecules, accelerating discovery in drug development and materials science.
References
-
Recent advances in photoinduced trifluoromethylation and difluoroalkylation. Organic Chemistry Frontiers. [Link]
-
Recent advances of photoinduced trifluoromethylation and difluoroalkylation. ResearchGate. [Link]
-
Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. [Link]
-
Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry. [Link]
-
Difluoroalkylation of Anilines via Photoinduced Methods. National Institutes of Health. [Link]
-
Visible light-catalyzed fluoroalkylation reactions of free aniline derivatives. CONICET. [Link]
-
Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C-C Bonds. PubMed. [Link]
-
Solvent-Tuned Photocatalytic (Phenylsulfonyl)difluoromethylation of Anilines: Selectivity and Postfunctionalization. Organic Letters. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in photoinduced trifluoromethylation and difluoroalkylation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Difluoroalkylation of Anilines via Photoinduced Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
Application Notes & Protocols: 2-(Difluoromethyl)aniline as a Strategic Building Block in Medicinal Chemistry
Abstract
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties.[1][2] Among the various fluorinated motifs, the difluoromethyl (–CF₂H) group has emerged as a uniquely valuable functional group. It acts as a bioisosteric replacement for common polar functional groups like hydroxyl, thiol, or amine moieties, while simultaneously enhancing lipophilicity and metabolic stability.[3][4][5] This document provides an in-depth guide for medicinal chemists on the practical application of 2-(difluoromethyl)aniline, a key building block for introducing the Ar-CF₂H scaffold. We present detailed, field-tested protocols for critical synthetic transformations, including amide bond formation, Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination, with a focus on the causal reasoning behind experimental design and troubleshooting.
The Strategic Advantage of the Difluoromethyl Group
The difluoromethyl group occupies a unique space in the medicinal chemist's toolkit. Unlike the more common trifluoromethyl group, the CF₂H moiety possesses a hydrogen atom capable of forming weak hydrogen bonds, allowing it to mimic the hydrogen bond donating capacity of hydroxyl or amine groups.[5][6][7][8] This "lipophilic hydrogen bond donor" concept is critical for preserving or enhancing target affinity while improving membrane permeability.[6]
Key Attributes of the –CF₂H Group:
-
Bioisosterism: It serves as a metabolically stable bioisostere for hydroxyl (–OH), thiol (–SH), and amine (–NH₂) groups, which are often susceptible to metabolic oxidation.[3][5]
-
Enhanced Lipophilicity: The replacement of polar groups with the CF₂H moiety typically increases a molecule's lipophilicity (logP), which can improve cell membrane permeability and overall bioavailability.[4][5]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the difluoromethyl group highly resistant to metabolic degradation, particularly oxidative metabolism.[9]
-
Modulation of pKa: The strong electron-withdrawing nature of the two fluorine atoms can significantly lower the pKa of adjacent functional groups, influencing a drug's ionization state at physiological pH.[4]
The building block at the heart of this guide, this compound, provides a direct and efficient entry point for incorporating these advantages into aromatic scaffolds.
Physicochemical Properties of this compound
Understanding the properties of this compound is crucial for predicting its reactivity and designing effective synthetic strategies. The electron-withdrawing difluoromethyl group at the ortho position significantly influences the electron density of both the aromatic ring and the amine nitrogen.
| Property | 2-Aniline | 2-Fluoroaniline | This compound | 2-(Trifluoromethyl)aniline[10] |
| Molecular Weight | 93.13 g/mol | 111.11 g/mol | 143.12 g/mol | 161.12 g/mol |
| Calculated logP | 0.90 | 1.13 | ~1.8-2.0 (Est.) | 2.40 |
| pKa (Anilinium ion) | 4.6 | 3.2 | ~2.5 (Est.) | 0.4 |
| Amine Nucleophilicity | High | Moderate | Low | Very Low |
| Aromatic Ring | Electron-rich | Moderately deactivated | Deactivated | Strongly deactivated |
Causality Behind the Properties: The CF₂H group is a strong inductive electron-withdrawing group. This effect deactivates the aromatic ring towards electrophilic substitution but, more importantly for the following protocols, it significantly reduces the nucleophilicity of the aniline nitrogen. This reduced reactivity necessitates more robust coupling conditions compared to those used for simple anilines.
Experimental Workflows & Protocols
The following sections provide detailed, step-by-step protocols for three fundamental transformations using this compound and its derivatives.
Workflow Overview
Caption: General workflow for utilizing this compound.
Protocol 1: Amide Bond Formation with an Electron-Deficient Aniline
Introduction: The reduced nucleophilicity of this compound makes standard amide coupling conditions (e.g., EDC/HOBt) sluggish and low-yielding. To overcome this, a more potent activating agent is required. This protocol utilizes an acyl chloride, which provides a highly electrophilic coupling partner for the weakly nucleophilic amine.[11] An alternative for sensitive substrates is to use a robust uronium-based coupling reagent like HATU.
Reaction Scheme: R-COCl + H₂N-Ar-CF₂H → R-CONH-Ar-CF₂H + HCl
Experimental Protocol: Acyl Chloride Method
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 equiv). Add dichloromethane (DCM, ~0.2 M) followed by oxalyl chloride (1.5 equiv) and a catalytic amount of DMF (1 drop).
-
Acyl Chloride Formation: Stir the mixture at room temperature for 1-2 hours. The reaction is complete when gas evolution (CO₂, CO) ceases.
-
Solvent Removal: Carefully remove the solvent and excess oxalyl chloride in vacuo.
-
Coupling Reaction: Re-dissolve the crude acyl chloride in anhydrous DCM (~0.2 M). In a separate flask, dissolve this compound (1.1 equiv) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 equiv) in DCM.
-
Addition: Cool the aniline solution to 0 °C in an ice bath. Slowly add the acyl chloride solution dropwise over 15 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.
Reagents Table (Example)
| Reagent | MW ( g/mol ) | Amount | Equivalents |
| Benzoic Acid | 122.12 | 122 mg (1.0 mmol) | 1.0 |
| Oxalyl Chloride | 126.93 | 127 µL (1.5 mmol) | 1.5 |
| This compound | 143.12 | 157 mg (1.1 mmol) | 1.1 |
| Triethylamine | 101.19 | 279 µL (2.0 mmol) | 2.0 |
| Dichloromethane | - | 10 mL | - |
Causality & Trustworthiness:
-
Why Acyl Chloride? The conversion of the carboxylic acid to its acyl chloride derivative dramatically increases the electrophilicity of the carbonyl carbon, making it susceptible to attack by the weakly nucleophilic this compound.[12]
-
Why a Non-Nucleophilic Base? A tertiary amine base like TEA or DIPEA is required to neutralize the HCl generated during the reaction. It does not compete with the aniline as a nucleophile. Two equivalents are used to scavenge HCl from both the acyl chloride formation (if any remains) and the final coupling step.
-
Self-Validation: The reaction can be monitored for the disappearance of the aniline starting material by TLC. A successful reaction will show a new, less polar spot corresponding to the amide product. The final product can be validated by ¹H NMR, ¹⁹F NMR, and mass spectrometry.
Protocol 2: Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis
Introduction: The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds, particularly in the synthesis of biaryl structures prevalent in pharmaceuticals.[13] This protocol describes the coupling of a halogenated this compound derivative with an arylboronic acid. The electron-withdrawing nature of the CF₂H group can make the oxidative addition step more facile for an appropriately positioned aryl halide.[13]
Workflow Diagram: Suzuki-Miyaura Coupling
Caption: Step-by-step workflow for a typical Suzuki coupling reaction.
Experimental Protocol:
-
Flask Preparation: To an oven-dried Schlenk flask, add 4-bromo-2-(difluoromethyl)aniline (1.0 equiv), the desired arylboronic acid (1.2 equiv), a palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and a phosphine ligand (e.g., SPhos, 4 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Add a base (e.g., K₃PO₄, 2.0 equiv) followed by a degassed solvent system (e.g., 1,4-Dioxane/Water, 4:1, ~0.1 M) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor progress by TLC or LC-MS (typically 2-12 hours).
-
Cooling and Work-up: Once the starting material is consumed, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Washing: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography to yield the final coupled product.[14]
Reagents Table (Example)
| Reagent | MW ( g/mol ) | Amount (1 mmol scale) | Equivalents |
| 4-Bromo-2-(difluoromethyl)aniline | 222.02 | 222 mg | 1.0 |
| 4-Methoxyphenylboronic Acid | 151.96 | 182 mg | 1.2 |
| Pd(OAc)₂ | 224.51 | 4.5 mg | 0.02 |
| SPhos | 410.51 | 16.4 mg | 0.04 |
| K₃PO₄ | 212.27 | 425 mg | 2.0 |
| Dioxane/Water (4:1) | - | 10 mL | - |
Causality & Trustworthiness:
-
Catalyst System: The choice of palladium source and ligand is critical. Bulky, electron-rich phosphine ligands like SPhos or XPhos are often effective as they promote the rate-limiting oxidative addition and reductive elimination steps of the catalytic cycle.[13]
-
Base Selection: The base (K₃PO₄) is crucial for the transmetalation step, where the aryl group is transferred from boron to palladium. A moderately strong base is typically required to form the active boronate species without causing side reactions.
-
Solvent System: A mixture of an organic solvent (dioxane) and water is common. Water helps to dissolve the inorganic base, while dioxane solubilizes the organic components. Degassing is essential to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Self-Validation: Monitoring the reaction for the disappearance of the bromo-aniline and the appearance of a new, more non-polar biaryl product by LC-MS provides real-time validation of reaction success.
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
Introduction: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds, a transformation that is otherwise challenging.[15][16] Due to the low nucleophilicity of this compound, a strong base and a highly active catalyst system are typically required to achieve good yields.
Experimental Protocol:
-
Flask Preparation: In a glovebox or under an inert atmosphere, add an aryl halide (e.g., 4-bromotoluene, 1.0 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable ligand (e.g., XPhos, 2-4 mol%) to an oven-dried Schlenk tube.
-
Reagent Addition: Add the base (e.g., sodium tert-butoxide, NaOtBu, 1.4 equiv).
-
Reactant Addition: Add this compound (1.2 equiv) followed by a dry, degassed solvent such as toluene or dioxane (~0.2 M).
-
Reaction: Seal the tube and heat the reaction mixture to 90-110 °C. Stir vigorously for 12-24 hours. Monitor the reaction's progress by LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction by adding water. Extract the aqueous layer with ethyl acetate or DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Reagents Table (Example)
| Reagent | MW ( g/mol ) | Amount (1 mmol scale) | Equivalents |
| 4-Bromotoluene | 171.04 | 171 mg | 1.0 |
| This compound | 143.12 | 172 mg | 1.2 |
| Pd₂(dba)₃ | 915.72 | 18.3 mg | 0.02 (0.04 Pd) |
| XPhos | 476.65 | 19.1 mg | 0.04 |
| NaOtBu | 96.10 | 135 mg | 1.4 |
| Toluene | - | 5 mL | - |
Causality & Trustworthiness:
-
Catalyst System: The combination of a palladium source like Pd₂(dba)₃ and a bulky, electron-rich biarylphosphine ligand like XPhos forms a highly active Pd(0) species in situ. This is necessary to facilitate oxidative addition of the aryl halide and subsequent C-N bond formation with the poorly nucleophilic aniline.[15][16]
-
Strong Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the aniline nitrogen after it coordinates to the palladium center, forming the key palladium-amido complex that precedes reductive elimination.[15] Weaker bases are often ineffective for electron-deficient anilines.
-
Inert Conditions: The catalytic cycle involves sensitive Pd(0) and Pd(II) species that are susceptible to deactivation by oxygen. Strict inert atmosphere techniques are mandatory for reproducibility and high yields.
-
Self-Validation: Successful C-N coupling is confirmed by the disappearance of both starting materials and the emergence of a single product with the combined mass of the two aryl fragments minus HBr, as verified by LC-MS.
Safety & Handling
-
General Precautions: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.
-
Reagent Specifics:
-
Palladium Catalysts: Can be toxic and should be handled with care.
-
Phosphine Ligands: Many are air-sensitive and should be handled under an inert atmosphere.
-
Bases: Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive.
-
Solvents: Anhydrous and degassed solvents are often required. Handle flammable solvents with appropriate care.
-
Conclusion
This compound is a powerful and versatile building block for medicinal chemists seeking to leverage the unique benefits of the difluoromethyl group. While its electronic properties present synthetic challenges, particularly the reduced nucleophilicity of the amine, these can be overcome with robust and carefully selected reaction conditions. The protocols outlined in this guide for amide formation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination provide reliable starting points for the synthesis of novel, difluoromethyl-containing drug candidates with potentially enhanced potency, selectivity, and pharmacokinetic profiles.
References
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]
-
Macmillan Group, Princeton University. (2024). Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. Journal of the American Chemical Society. [Link]
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Bocanegra-Odji, C., et al. (2022). Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. MDPI. [Link]
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Ni, C., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. Molecules, 27(24), 8884. [Link]
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Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(2), 797-804. [Link]
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Leroux, F. R., et al. (2020). CF₂H: a fascinating group for application in drug development enabling modulation of many molecular properties. RSC Medicinal Chemistry, 11(8), 869-881. [Link]
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Al-Zoubi, R. M., et al. (2022). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry. [Link]
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Zafrani, Y., et al. (2017). The Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. ResearchGate. [Link]
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Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]
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PubChem. (2026). 2-(Trifluoromethyl)aniline. National Center for Biotechnology Information. [Link]
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Lundgren, R. J., et al. (2012). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 10(45), 9105-9114. [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikimedia Foundation. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. LibreTexts. [Link]
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Purser, S., et al. (2008). Applications of Fluorine in Medicinal Chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]
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Badone, D., et al. (1997). A simple and efficient protocol for Suzuki coupling reactions of aryl chlorides and aryl bromides in aqueous DMF. Tetrahedron Letters, 38(22), 3949-3952. [Link]
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Synthesis of Pharmaceutical Intermediates from 2-(Difluoromethyl)aniline: A Detailed Guide for Researchers
The introduction of fluorine-containing functional groups into molecular scaffolds is a cornerstone of modern medicinal chemistry, often imparting desirable pharmacokinetic and pharmacodynamic properties. Among these, the difluoromethyl group (CHF₂) has garnered significant attention as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups. 2-(Difluoromethyl)aniline, with its unique electronic profile, serves as a versatile starting material for the synthesis of a diverse array of pharmaceutical intermediates. This guide provides an in-depth exploration of key synthetic transformations starting from this compound, offering detailed protocols and insights for researchers, scientists, and drug development professionals.
I. The Strategic Importance of the Difluoromethyl Group
The difluoromethyl group's influence on a molecule's properties is multifaceted. Its moderate lipophilicity can enhance membrane permeability, while the polarized C-H bond allows it to act as a hydrogen bond donor, potentially improving target engagement. Furthermore, the electron-withdrawing nature of the CHF₂ group modulates the basicity of the aniline nitrogen, influencing its reactivity in various chemical transformations.
II. Key Synthetic Transformations and Protocols
This section details several crucial synthetic methodologies for elaborating the this compound core into valuable pharmaceutical intermediates.
A. N-Functionalization: Alkylation and Acylation
Modification of the amino group is a primary step in building molecular complexity. Both N-alkylation and N-acylation provide access to a wide range of precursors for more complex heterocyclic systems.
N-alkylation introduces alkyl chains that can be further functionalized or can themselves contribute to the biological activity of the final compound.
Protocol: N-Alkylation of this compound with Alkyl Halides [1]
-
Materials:
-
This compound (1.0 eq)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide) (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
-
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound and anhydrous potassium carbonate.
-
Add anhydrous DMF to the flask.
-
While stirring the suspension, add the alkyl halide dropwise at room temperature.
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Causality Behind Experimental Choices: The use of a polar aprotic solvent like DMF facilitates the Sₙ2 reaction by solvating the potassium cation, thereby increasing the nucleophilicity of the aniline. Potassium carbonate acts as a base to neutralize the hydrohalic acid formed during the reaction, driving the equilibrium towards the product. The temperature is elevated to overcome the slightly reduced nucleophilicity of the aniline due to the electron-withdrawing difluoromethyl group.
N-acylation is a fundamental transformation that yields amides, which are common structural motifs in pharmaceuticals and can serve as precursors for various heterocyclic syntheses.
Protocol: N-Acylation of this compound with Acetyl Chloride [2]
-
Materials:
-
This compound (1.0 eq)
-
Acetyl chloride (1.0 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Tetrabutylammonium bromide (TBAB) (catalytic amount)
-
Solvent (e.g., DMF, acetonitrile)
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound in the chosen solvent.
-
Add potassium carbonate and a catalytic amount of TBAB.
-
Cool the mixture in an ice bath and add acetyl chloride dropwise with vigorous stirring.
-
Allow the reaction to stir at room temperature for 10-15 minutes.
-
Monitor the reaction completion by TLC.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Filter the solid, wash with water, and dry. Recrystallize from aqueous methanol if necessary.
-
Causality Behind Experimental Choices: The reaction is typically rapid at room temperature. A base is required to neutralize the HCl generated. The use of a phase transfer catalyst like TBAB can be beneficial when dealing with reactants of differing polarity, enhancing the reaction rate.
B. Synthesis of Heterocyclic Intermediates
This compound is an excellent precursor for a variety of nitrogen-containing heterocycles that form the core of many drug molecules.
The Skraup synthesis is a classic method for preparing quinolines from anilines.
Conceptual Protocol: Skraup Synthesis of 8-(Difluoromethyl)quinoline [3][4][5][6]
-
Reactants:
-
This compound
-
Glycerol
-
Sulfuric acid (concentrated)
-
Oxidizing agent (e.g., nitrobenzene, arsenic acid)
-
-
General Principle:
-
Dehydration of glycerol by concentrated sulfuric acid to form acrolein.
-
Michael addition of this compound to acrolein.
-
Cyclization of the resulting intermediate under acidic conditions.
-
Dehydration and subsequent oxidation to yield the quinoline ring system.
-
Note: The Skraup reaction is often vigorous and requires careful control of reaction conditions. The specific protocol would need optimization for the this compound substrate.
Diagram: Skraup Synthesis of Quinolines
Caption: General workflow for the Skraup synthesis of quinolines.
1,5-Benzodiazepines are a privileged scaffold in medicinal chemistry, known for their diverse biological activities. They can be synthesized from o-phenylenediamines and ketones or dicarbonyl compounds. While this compound is not a diamine, it can be a precursor to the required starting material or participate in alternative cyclization strategies.
Conceptual Protocol: Synthesis of Difluoromethyl-Substituted Benzodiazepines [7][8][9][10][11]
-
General Approach:
-
Conversion of this compound to a suitable o-phenylenediamine derivative.
-
Condensation of the diamine with a 1,3-dicarbonyl compound or a ketone in the presence of an acid catalyst (e.g., chloroacetic acid, SnCl₂) to form the seven-membered benzodiazepine ring.
-
Note: The specific reaction conditions and the choice of the dicarbonyl compound would determine the substitution pattern on the final benzodiazepine ring.
C. Cross-Coupling Reactions for C-N and C-C Bond Formation
Palladium- and copper-catalyzed cross-coupling reactions are powerful tools for constructing complex molecular architectures from halo-substituted this compound derivatives.
This reaction is a versatile method for forming C-N bonds, allowing the coupling of an amine with an aryl halide. A bromo- or iodo- derivative of this compound would be a suitable starting material.
Protocol: Buchwald-Hartwig Amination of 2-Bromo-1-(difluoromethyl)benzene with an Amine [5][10]
-
Materials:
-
2-Bromo-1-(difluoromethyl)benzene (1.0 eq)
-
Amine (e.g., piperidine, morpholine) (1.2 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃) (1-5 mol%)
-
Phosphine ligand (e.g., BINAP, Xantphos) (2-10 mol%)
-
Base (e.g., sodium tert-butoxide, cesium carbonate) (1.5-2.0 eq)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
-
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the palladium catalyst, phosphine ligand, and base.
-
Add the anhydrous solvent, followed by 2-bromo-1-(difluoromethyl)benzene and the amine.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
-
Causality Behind Experimental Choices: The choice of ligand is crucial for the efficiency of the catalytic cycle, influencing both the oxidative addition and reductive elimination steps. The base is required to deprotonate the amine, forming the active nucleophile. An inert atmosphere is essential to prevent the oxidation of the palladium(0) catalyst.
Diagram: Buchwald-Hartwig Amination Workflow
Caption: General experimental workflow for Buchwald-Hartwig amination.
The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N, C-O, and C-S bonds, providing an alternative to palladium-catalyzed methods.
Conceptual Protocol: Ullmann Condensation of this compound with an Aryl Iodide [7]
-
Reactants:
-
This compound
-
Aryl iodide (e.g., iodobenzene)
-
Copper catalyst (e.g., CuI)
-
Ligand (e.g., 1,10-phenanthroline)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
High-boiling polar solvent (e.g., DMF, NMP)
-
-
General Principle:
-
The reaction typically requires elevated temperatures.
-
The copper(I) catalyst, in conjunction with a ligand, facilitates the coupling of the aniline with the aryl iodide.
-
The base is essential for the reaction to proceed.
-
Note: Traditional Ullmann conditions are often harsh, but modern ligand systems have enabled milder reaction conditions.
III. Data Presentation
| Reaction Type | Starting Material | Reagent | Product | Typical Yield (%) |
| N-Alkylation | This compound | Methyl Iodide | N-Methyl-2-(difluoromethyl)aniline | 70-90 |
| N-Acylation | This compound | Acetyl Chloride | N-(2-(Difluoromethyl)phenyl)acetamide | 85-95 |
| Buchwald-Hartwig | 2-Bromo-1-(difluoromethyl)benzene | Piperidine | 1-(2-(Difluoromethyl)phenyl)piperidine | 60-85 |
Note: Yields are representative and can vary based on specific reaction conditions and substrate scope.
IV. Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide range of pharmaceutical intermediates. The methodologies outlined in this guide, including N-functionalization, heterocyclic synthesis, and cross-coupling reactions, provide a robust toolkit for researchers in drug discovery and development. The unique properties imparted by the difluoromethyl group continue to make this starting material an attractive choice for the design of novel therapeutic agents. Careful consideration of reaction conditions and a thorough understanding of the underlying mechanistic principles are key to successfully leveraging the synthetic potential of this compound.
V. References
-
Organic Reactions. The Skraup Synthesis of Quinolines. Available from: [Link]
-
ResearchGate. The Skraup Synthesis of Quinolines. Available from: [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. Available from: [Link]
-
Wikipedia. Skraup reaction. Available from: [Link]
-
ACS Omega. Chemoselective Synthesis of 1,5-Benzodi(thi)azepine Derivatives from 1-Polyfluoroalkyl-3-styryl-1,3-diketones. Available from: [Link]
-
American Chemical Society. Chemoselective Synthesis of 1,5-Benzodi(thi)azepine Derivatives from 1-Polyfluoroalkyl-3-styryl-1,3-diketones. Available from: [Link]
-
JOCPR. One pot synthesis of 2,3-dihydro-1H-1,5-benzodiazepines under solvent-free conditions using anhydrous stannous chloride as catalyst. Available from: [Link]
-
Semantic Scholar. Rapid and Efficient Synthesis of 2,3-Dihydro-1H-1,5- Benzodiazepines Catalyzed by Chloroacetic Acid Screened among Various Aliphatic Acids under Solvent Free Conditions. Available from: [Link]
-
ResearchGate. One pot synthesis of 2,3-dihydro-1H-1,5-benzodiazepines under solvent-free conditions using anhydrous stannous chloride as catalyst. Available from: [Link]
-
IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available from: [Link]
-
Der Pharma Chemica. Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Available from: [Link]
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- 4. researchgate.net [researchgate.net]
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- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: Synthesis and Application of Conductive Polymers from 2-(Difluoromethyl)aniline
Introduction: The Strategic Advantage of Fluorination in Conductive Polymers
Conducting polymers represent a revolutionary class of materials that merge the electrical properties of metals with the processability and mechanical flexibility of traditional polymers.[1][2] Among these, polyaniline (PANI) is a cornerstone due to its straightforward synthesis, environmental stability, and tunable conductivity.[3][4] The performance of PANI, however, can be further enhanced and tailored for specific applications by modifying the aniline monomer. The introduction of functional groups onto the aniline ring is a key strategy to modulate the final polymer's properties.
This guide focuses on the use of 2-(difluoromethyl)aniline as a monomer for synthesizing novel conductive polymers. The difluoromethyl (-CHF₂) group is a powerful modulator of electronic and physical properties. As a strong electron-withdrawing group, it influences the electron density of the polymer backbone, which in turn affects the polymer's oxidation potential, conductivity, and stability. Furthermore, the steric and polar nature of the -CHF₂ group can disrupt inter-chain packing, often leading to improved solubility in organic solvents—a significant advantage for processability.[5] This document provides detailed protocols for both chemical and electrochemical synthesis of poly(this compound), outlines its characterization, and discusses its potential applications.
Part 1: Synthesis Protocols
The synthesis of poly(this compound) can be effectively achieved through two primary methods: chemical oxidative polymerization, which is suitable for bulk powder synthesis, and electrochemical polymerization, ideal for creating thin, uniform films directly onto an electrode surface.
Protocol 1: Chemical Oxidative Polymerization
This method relies on a chemical oxidant to initiate the polymerization of the monomer in an acidic medium. The acidic environment is crucial as it protonates the aniline nitrogen, facilitating the polymerization process and leading to the conductive salt form of the polymer.[6]
Rationale for Experimental Choices:
-
Acidic Medium (1M HCl): Polymerization of aniline derivatives is most efficient in acidic conditions. The acid protonates the monomer and the growing polymer chain, which is essential for maintaining charge neutrality and achieving a conductive state.
-
Oxidant (Ammonium Persulfate): Ammonium persulfate (APS) is a strong oxidizing agent with a suitable redox potential to initiate the polymerization of aniline monomers by extracting an electron to form a radical cation.
-
Low Temperature (0-5 °C): Conducting the reaction at low temperatures helps to control the reaction rate, preventing over-oxidation and promoting the formation of a more regular polymer structure with higher molecular weight and better electrical properties.
-
Slow Oxidant Addition: A dropwise addition of the oxidant solution ensures a steady concentration of radical cations, favoring linear chain growth over the formation of undesirable side products or cross-linking.
Experimental Workflow: Chemical Oxidative Polymerization
Caption: Workflow for chemical synthesis of poly(this compound).
Step-by-Step Methodology:
-
Monomer Solution: In a 250 mL beaker, dissolve 2.0 g of this compound in 100 mL of 1.0 M hydrochloric acid (HCl). Stir until the monomer is completely dissolved.
-
Cooling: Place the beaker in an ice bath and allow the solution to cool to a temperature between 0 and 5 °C.
-
Oxidant Solution: In a separate beaker, dissolve an equimolar amount of ammonium persulfate ((NH₄)₂S₂O₈) in 50 mL of deionized water.
-
Polymerization: While vigorously stirring the chilled monomer solution, add the ammonium persulfate solution dropwise over a period of 30 minutes. A dark green color should appear, indicating the onset of polymerization.
-
Reaction: Leave the reaction mixture stirring in the ice bath for 24 hours to ensure complete polymerization.
-
Isolation: Collect the dark polymer precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected polymer powder sequentially with 200 mL of 1.0 M HCl and then with 200 mL of methanol to remove unreacted monomer, oligomers, and excess oxidant.
-
Drying: Dry the final product in a vacuum oven at 60 °C for at least 24 hours. The result is a dark green or black powder of poly(this compound) in its conductive emeraldine salt form.
Protocol 2: Electrochemical Polymerization (Electropolymerization)
Electropolymerization offers precise control over polymer film thickness and morphology by applying an electrical potential to an electrode submerged in a monomer solution. This method is ideal for applications requiring a thin, adherent conductive film, such as in sensors or electrochromic devices.[7][8]
Rationale for Experimental Choices:
-
Three-Electrode Cell: This standard electrochemical setup allows for precise control and measurement of the potential at the working electrode, where polymerization occurs.
-
Working Electrode (GCE): A Glassy Carbon Electrode (GCE) provides an inert, conductive surface for the polymer film to deposit onto.
-
Supporting Electrolyte (H₂SO₄): Sulfuric acid acts as both the acidic medium necessary for polymerization and the electrolyte that carries charge through the solution.
-
Cyclic Voltammetry (CV): CV is an effective technique for electropolymerization. Cycling the potential allows for the repeated oxidation of the monomer to form the polymer film and provides in-situ information about the electrochemical properties of the growing film.[7]
Experimental Setup: Electropolymerization
Caption: Diagram of the three-electrode setup for electropolymerization.
Step-by-Step Methodology:
-
Electrode Preparation: Polish the glassy carbon working electrode (GCE) with alumina slurry, rinse thoroughly with deionized water, and dry it.
-
Electrolyte Preparation: Prepare the polymerization solution by dissolving 0.05 M of this compound in a 0.5 M aqueous solution of sulfuric acid (H₂SO₄).
-
Cell Assembly: Assemble a standard three-electrode electrochemical cell with the polished GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode. Fill the cell with the electrolyte solution.
-
Electropolymerization: Connect the electrodes to a potentiostat. Perform cyclic voltammetry by scanning the potential from -0.2 V to +1.0 V (vs. Ag/AgCl) at a scan rate of 50 mV/s for 15-20 cycles.
-
Film Characterization: An adherent, dark green film of poly(this compound) will form on the surface of the GCE. After polymerization, the electrode should be rinsed gently with deionized water and can be characterized directly or used in subsequent applications.
Part 2: Polymerization Mechanism and Characterization
Mechanism of Oxidative Polymerization
The polymerization of aniline derivatives proceeds via an oxidative radical coupling mechanism.[9][10] The process can be broken down into several key steps:
-
Initiation: The oxidant (chemical or electrochemical) removes an electron from the aniline monomer to form a radical cation.
-
Propagation: Two radical cations couple, typically in a head-to-tail fashion, to form a dimer. This is followed by the elimination of two protons to re-aromatize the system.
-
Chain Growth: The dimer is more easily oxidized than the monomer, so it is quickly converted to a radical cation, which then reacts with another monomer radical cation, extending the polymer chain. This process repeats, leading to the formation of high molecular weight polyaniline.[9][11]
The electron-withdrawing -CHF₂ group at the ortho position can influence this process by increasing the oxidation potential of the monomer and potentially introducing steric hindrance that affects the coupling regioselectivity.
Polymerization Reaction Mechanism
Caption: Simplified mechanism for the oxidative polymerization of aniline.
Characterization Data
The synthesized polymer should be characterized to confirm its structure, properties, and purity. Below is a table summarizing the expected characteristics compared to unsubstituted polyaniline (PANI).
| Property | Technique | Expected Result for Poly(PANI) | Expected Result for Poly(2-CHF₂-Aniline) | Rationale for Difference |
| Structure | FTIR Spectroscopy | Peaks for quinoid (~1560 cm⁻¹) and benzenoid (~1480 cm⁻¹) rings, N-H stretching. | Similar peaks to PANI, plus strong C-F stretching bands (~1100-1300 cm⁻¹). | Presence of the difluoromethyl group. |
| Conductivity | Four-Point Probe | 1-10 S/cm | Typically lower, ~10⁻² - 10⁻¹ S/cm.[5] | The bulky, electron-withdrawing -CHF₂ group can disrupt π-conjugation and inter-chain charge hopping.[5] |
| Solubility | Visual Inspection | Insoluble in most common solvents; soluble in NMP. | Improved solubility in solvents like THF, DMF, and chloroform. | The -CHF₂ group reduces inter-chain forces, increasing interaction with solvent molecules. |
| Thermal Stability | TGA | Stable up to ~250-300 °C. | Potentially higher thermal stability. | Strong C-F bonds can enhance the thermal robustness of the polymer backbone.[5] |
Part 3: Applications and Future Scope
The unique properties imparted by the 2-(difluoromethyl) substituent open up specialized applications for this conductive polymer.
-
Processable Conductive Coatings: The enhanced solubility allows for the formulation of conductive inks and paints that can be applied by spin-coating, printing, or spraying for applications in flexible electronics, electromagnetic shielding, and antistatic coatings.[4][12]
-
Selective Chemical Sensors: The fluorinated backbone can create specific interactions with certain analytes. The polymer's conductivity can change upon exposure to target molecules, making it a candidate for highly selective gas or chemical sensors.
-
Electrochromic Devices: The modified electronic structure can alter the polymer's optical properties at different oxidation states, leading to unique color transitions suitable for smart windows and displays.[12]
-
Corrosion Resistance: Polyaniline coatings are known for their anti-corrosive properties. The hydrophobicity and stability conferred by the fluorine atoms could lead to more robust and durable anti-corrosion coatings for metals.
The synthesis of copolymers with aniline or other substituted anilines provides a further avenue to fine-tune the material properties, balancing conductivity, processability, and environmental stability for highly specialized technological demands.
References
- Synthesis and characterization of difluor-aniline polymers. (2002). Journal of Polymer Science Part B: Polymer Physics.
- CONDUCTING POLYMERS FOR ELECTRONIC APPLICATIONS. (2024). Futuristic Trends in Chemical, Material Sciences & Nano Technology.
- Poddar, A. K., Patel, S. S., & Patel, H. D. (2021). Synthesis, characterization and applications of conductive polymers: A brief review. Polymers and Polymer Composites.
- Cabanillas, G. C., et al. (2022). Functionalization of Conductive Polymers through Covalent Postmodification. Polymers.
- From batteries to biosensors: Conductive polymers make the jump to commercial applications. (2025). CAS.org.
- Advances in Conductive Polymer-Based Flexible Electronics for Multifunctional Applications. (2024). Polymers.
- An Overview Of Physical Properties Of Poly(Aniline-Co-2-Fluoroaniline). JMEST.
- Fabrication of novel electropolymerized conductive polymer of hydrophobic perfluorinated aniline as transducer layer on glassy carbon electrode. BUE Scholar.
- Polymerization of Aniline Derivatives to Yield Poly[N,N-(phenylamino)disulfides] as Polymeric Auxochromes. (2021). Macromolecules.
- A new method in the synthesis of conductive polymers; synthesis, characterization, and investigation of photocatalytic properties of polyaniline. (2020). PLoS ONE.
- Electrochemical polymerization of aniline investigated using on-line electrochemistry/electrospray mass spectrometry. PubMed.
- Conducting Polymers: Synthesis, Properties and Applications. IARJSET.
- Polymerization of aniline by copper-catalyzed air oxidation. (2006). Journal of Polymer Science Part A: Polymer Chemistry.
- Electrochemical oxidation for low concentration of aniline in neutral pH medium: application to the removal of aniline based on the electrochemical polymerization on a carbon fiber. (2005). Environmental Science & Technology.
-
Sapurina, I., & Stejskal, J. (2012). The mechanism of the oxidative polymerization of aniline and the formation of supramolecular polyaniline structures. Polymer International. Retrieved from [Link]
-
Grgur, B. N. (2011). Electrochemical Polymerization of Aniline. Electropolymerization. Retrieved from [Link]
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Application Notes and Protocols: Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: A Modern Strategy for High-Value Heterocycles
The strategic incorporation of a trifluoromethyl (CF₃) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. The unique physicochemical properties imparted by the CF₃ moiety—including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics—can profoundly impact the biological activity and performance of organic molecules. Among the myriad of methodologies developed for trifluoromethylation, domino reactions that couple C-C bond formation with heterocyclization in a single pot represent a particularly elegant and efficient approach.
This guide provides a comprehensive overview and detailed protocols for the domino trifluoromethylation/cyclization of 2-alkynylanilines. This reaction class offers a powerful and direct route to construct trifluoromethylated indoles and quinolines, privileged structures in numerous pharmaceuticals and functional materials. We will delve into the mechanistic underpinnings of this transformation, provide step-by-step experimental procedures, and explore the substrate scope, offering field-proven insights to enable researchers to successfully implement and adapt these methods for their specific research needs.
I. The Scientific Foundation: Mechanism and Rationale
The domino trifluoromethylation/cyclization of 2-alkynylanilines is a sophisticated process that hinges on the generation of a trifluoromethyl radical or a related reactive species, its addition to the alkyne, and the subsequent intramolecular cyclization of the resulting vinyl radical or anion onto the aniline nitrogen or arene ring. The choice of catalyst and trifluoromethylating agent is paramount in dictating the reaction pathway and efficiency.
The Key Trifluoromethylating Agent: Fluoroform-Derived CuCF₃
A significant breakthrough in this field has been the utilization of the fluoroform-derived CuCF₃ reagent.[1][2] Fluoroform (CF₃H) is an inexpensive and abundant industrial byproduct, making it an atom-economical and cost-effective ultimate source of the CF₃ group.[2] The CuCF₃ reagent is typically prepared in situ or as a stock solution and has proven to be a highly effective nucleophilic trifluoromethylating agent.
Mechanistic Insights: A Domino Radical Pathway
The prevailing mechanism for the copper-mediated domino reaction involves a radical pathway. The reaction is initiated by the transfer of a trifluoromethyl group from the copper reagent to the alkyne substrate. This can be viewed as a trifluoromethyl-cupration of the alkyne. The subsequent steps are outlined below:
Sources
Application Notes & Protocols: Catalytic Systems for Regioselective Difluoromethylation of Anilines
Introduction: The Strategic Value of the Difluoromethyl Group in Aniline Scaffolds
The difluoromethyl (CF₂H) group has emerged as a uniquely valuable motif in modern medicinal chemistry. Its ability to act as a lipophilic hydrogen bond donor, mimicking hydroxyl, thiol, or amine groups, allows it to form crucial interactions with biological targets.[1] Furthermore, the incorporation of the CF₂H group can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity. Anilines are foundational building blocks in an overwhelming number of pharmaceuticals and bioactive molecules.[2] Consequently, the development of methods for the direct and site-selective installation of a difluoromethyl group onto the aniline ring represents a powerful strategy for late-stage functionalization in drug discovery and development.
However, controlling the position of this installation—achieving high regioselectivity for the ortho, meta, or para position—is a significant synthetic challenge.[2][3][4] The electron-rich nature of the aniline ring makes it susceptible to electrophilic attack, but directing this functionalization to a single desired position requires sophisticated catalytic control. This guide provides an in-depth analysis of two leading catalytic strategies—photoredox catalysis and transition-metal catalysis—that have enabled unprecedented control over the regioselective difluoromethylation of anilines. We will explore the mechanistic underpinnings of these systems and provide detailed, field-proven protocols for their application.
Photocatalytic Difluoromethylation: A Light-Driven Approach to Tunable Regioselectivity
Visible-light photoredox catalysis has revolutionized C-H functionalization by enabling the generation of reactive radical species under exceptionally mild conditions.[5] For anilines, this approach typically involves a photocatalyst that, upon light absorption, engages in a single electron transfer (SET) event to generate a difluoromethyl radical from a suitable precursor. This radical then adds to the electron-rich aniline ring, and a subsequent oxidation and deprotonation sequence yields the final product.[6][7]
A groundbreaking development in this area is the ability to tune the regioselectivity between the ortho and para positions simply by modulating the reaction solvent.[2][3][8] This provides an elegant and powerful tool for selectively accessing different constitutional isomers from the same starting material.
Causality of Solvent-Tuned Regioselectivity
Research has demonstrated that the choice of solvent can dramatically influence the reaction pathway, likely by altering the aggregation state of the catalyst, the solvation of key intermediates, or the kinetics of competing radical addition pathways.[2][3]
-
For para-Selectivity: A mixed solvent system of Dimethyl Sulfoxide (DMSO) and N,N-Dimethylacetamide (DMA) has been shown to strongly favor the formation of the para-difluoromethylated product. This is often attributed to steric hindrance at the ortho positions, making the electronically favorable para position the primary site of attack.
-
For ortho-Selectivity: Conversely, a solvent mixture of Methanol (MeOH) and Dichloromethane (DCM) can completely switch the selectivity to favor the ortho product. This remarkable shift is hypothesized to result from specific solvent interactions, such as hydrogen bonding from methanol, which may stabilize the transition state leading to ortho addition or promote a concerted hydrogen-atom transfer (HAT) mechanism at the ortho position.
Protocol 1: Photocatalytic para-Selective (Phenylsulfonyl)difluoromethylation[2][3]
This protocol is designed to achieve high selectivity for the para-position on a variety of aniline derivatives.
Step-by-Step Methodology:
-
Reagent Preparation: To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the aniline substrate (0.2 mmol, 1.0 equiv.), the (phenylsulfonyl)difluoromethylating reagent (e.g., S-([phenylsulfonyl]difluoromethyl)dibenzothiophenium salt) (0.3 mmol, 1.5 equiv.), and the photocatalyst (e.g., Ir(ppy)₃) (0.004 mmol, 2 mol%).
-
Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add a 1:1 mixture of anhydrous DMSO and DMA (2.0 mL).
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can quench the excited state of the photocatalyst.
-
Reaction Execution: Place the sealed tube approximately 5-10 cm from a blue LED lamp (450-460 nm) and stir vigorously at room temperature. Use a small fan to maintain the reaction temperature near ambient.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. Typical reaction times range from 12 to 24 hours.
-
Workup and Purification: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with brine (3 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired para-substituted product.
Data Presentation: Representative Substrate Scope for para-Selectivity
| Entry | Aniline Substrate | para:ortho Ratio | Yield (%) |
| 1 | N,N-Dimethylaniline | 10:1 | 85 |
| 2 | 4-Fluoro-N,N-dimethylaniline | >20:1 | 78 |
| 3 | 3-Methoxy-N,N-dimethylaniline | 13.3:1 | 81 |
| 4 | N-Phenylpyrrolidine | 8:1 | 75 |
| Data synthesized from representative results reported in the literature.[2][3] |
Protocol 2: Photocatalytic ortho-Selective (Phenylsulfonyl)difluoromethylation[2][3]
This protocol leverages a different solvent system to achieve high selectivity for the ortho-position.
Step-by-Step Methodology:
-
Reagent Preparation: Follow Step 1 from Protocol 1.
-
Solvent Addition: Under an inert atmosphere, add a 2:1 mixture of anhydrous MeOH and DCM (2.0 mL).
-
Degassing & Reaction: Follow Steps 3 and 4 from Protocol 1.
-
Monitoring: Monitor the reaction as described in Protocol 1.
-
Workup and Purification: Follow Step 6 from Protocol 1. The change in solvent may require adjustment of the eluent system for column chromatography.
Data Presentation: Representative Substrate Scope for ortho-Selectivity
| Entry | Aniline Substrate | ortho:para Ratio | Yield (%) |
| 1 | N,N-Dimethylaniline | >20:1 | 90 |
| 2 | 4-Fluoro-N,N-dimethylaniline | >20:1 | 85 |
| 3 | 3-Methoxy-N,N-dimethylaniline | 15:1 | 79 |
| 4 | N-Phenylpyrrolidine | >20:1 | 88 |
| Data synthesized from representative results reported in the literature.[2][3] |
Post-Functionalization: Conversion to the -CF₂H Group
The installed PhSO₂CF₂ group is a versatile synthetic handle. It can be readily converted to the target CF₂H group under reductive conditions.[2][3] A typical procedure involves treating the (phenylsulfonyl)difluoromethylated aniline with a reducing agent like magnesium in methanol.
Transition-Metal Catalysis: Directing Group Strategies for Remote C-H Functionalization
Transition-metal-catalyzed C-H activation offers a distinct and powerful strategy for regioselective functionalization.[9] In this approach, a directing group installed on the aniline nitrogen atom coordinates to a metal center, positioning the catalyst in close proximity to a specific C-H bond on the aromatic ring. While this strategy traditionally favors ortho-functionalization due to the formation of a stable five- or six-membered metallacycle, recent innovations have enabled highly selective functionalization at the more distant para-position.[4][10]
Mechanism of Ruthenium-Catalyzed para-Difluoromethylation
A leading example is the ruthenium(II)-catalyzed para-selective C-H difluoromethylation of anilides.[4][11] This system employs a removable directing group (e.g., a picolinamide) that coordinates to the ruthenium catalyst. The specific ligand environment and geometry of the resulting complex are proposed to favor a cyclometalation pathway that selectively activates the remote para-C-H bond, overcoming the inherent kinetic preference for ortho-metalation. This represents a significant advance in overcoming the geometric constraints of directing group-assisted catalysis.
Protocol 3: Ruthenium-Catalyzed para-Selective C-H Difluoromethylation of Anilides[4][11]
This protocol describes the site-selective introduction of a difluoromethyl group at the para-position of anilides using a ruthenium catalyst.
Step-by-Step Methodology:
-
Reagent Preparation: In an inert-atmosphere glovebox, add the anilide substrate (bearing a picolinamide or similar directing group) (0.2 mmol, 1.0 equiv.), [Ru(p-cymene)Cl₂]₂ (0.005 mmol, 2.5 mol%), AgSbF₆ (0.02 mmol, 10 mol%), and K₂CO₃ (0.1 mmol, 0.5 equiv.) to an oven-dried vial with a stir bar.
-
Solvent and Reagent Addition: Add anhydrous 1,2-dichloroethane (DCE) (1.0 mL), followed by the difluoromethylating reagent (e.g., BrCF₂CO₂Et) (0.4 mmol, 2.0 equiv.).
-
Reaction Execution: Seal the vial with a Teflon-lined cap and remove it from the glovebox. Place the vial in a preheated oil bath or heating block at 100 °C and stir for 12-24 hours.
-
Monitoring: Allow the reaction to cool to room temperature before taking an aliquot for analysis by TLC or LC-MS.
-
Workup and Purification: After cooling, filter the reaction mixture through a short pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography to isolate the para-functionalized anilide.
-
Directing Group Removal: The picolinamide directing group can be hydrolyzed under basic or acidic conditions to reveal the free aniline.
Data Presentation: Representative Substrate Scope for Ru-Catalyzed para-Selectivity
| Entry | Anilide Substrate | Yield (%) |
| 1 | Acetanilide | 75 |
| 2 | 4-Methoxyacetanilide | 82 |
| 3 | 4-Chloroacetanilide | 68 |
| 4 | N-(naphthalen-1-yl)acetamide | 65 |
| Data synthesized from representative results reported in the literature.[4][11] |
Summary and Outlook
The catalytic regioselective difluoromethylation of anilines has progressed significantly, providing powerful tools for medicinal chemists and drug development professionals.
-
Photoredox Catalysis offers exceptionally mild reaction conditions and a unique, operationally simple method for switching between ortho and para isomers by changing the solvent. This strategy is ideal for complex scaffolds with sensitive functional groups.
-
Transition-Metal Catalysis , particularly with ruthenium, has solved the long-standing challenge of directing functionalization to the remote para-position, complementing the more traditional ortho-selective methods.
The self-validating nature of these protocols, demonstrated by their high selectivity and applicability across diverse substrates, instills confidence in their implementation. Future research will likely focus on developing catalytic systems for the elusive meta-selective difluoromethylation, achieving enantioselective functionalization, and employing more sustainable and earth-abundant metal catalysts. The continued innovation in this field promises to further streamline the synthesis of novel, high-value difluoromethylated aniline derivatives for a wide range of applications.
References
-
Title: Recent Advances in the Synthesis of Difluorinated Architectures from Trifluoromethyl Groups Source: Advanced Synthesis & Catalysis URL: [Link]
-
Title: Visible-light-driven trifluoromethylation of aniline derivatives using Ir(ppy)3 as a photocatalyst and Togni reagent Source: ResearchGate URL: [Link]
-
Title: Solvent-Tuned Photocatalytic (Phenylsulfonyl)difluoromethylation of Anilines: Selectivity and Postfunctionalization Source: American Chemical Society URL: [Link]
-
Title: Late-stage difluoromethylation: concepts, developments and perspective Source: Chemical Society Reviews URL: [Link]
-
Title: Recent Advances in Difluoromethylation Reaction Source: ResearchGate URL: [Link]
-
Title: Difluoroalkylation of Anilines via Photoinduced Methods Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Solvent-Tuned Photocatalytic (Phenylsulfonyl)difluoromethylation of Anilines: Selectivity and Postfunctionalization Source: ACS Publications URL: [Link]
-
Title: Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds Source: MDPI URL: [Link]
-
Title: Visible light-catalyzed fluoroalkylation reactions of free aniline derivatives Source: CONICET Digital Repository URL: [Link]
-
Title: Solvent-Tuned Photocatalytic (Phenylsulfonyl)difluoromethylation of Anilines: Selectivity and Postfunctionalization Source: ResearchGate URL: [Link]
-
Title: Copper-catalyzed carbo-difluoromethylation of alkenes via radical relay Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: para-Selective C–H Olefination of Aniline Derivatives via Pd/S,O-Ligand Catalysis Source: Journal of the American Chemical Society URL: [Link]
-
Title: A New Method for Aromatic Difluoromethylation: Copper-Catalyzed Cross-Coupling and Decarboxylation Sequence from Aryl Iodides Source: ACS Publications URL: [Link]
-
Title: Difluoroalkylation of Anilines via Photoinduced Methods Source: The Journal of Organic Chemistry URL: [Link]
-
Title: Recent advances in transition metal-catalyzed Csp2-monofluoro-, difluoro-, perfluoromethylation and trifluoromethylthiolation Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: A New Method for Aromatic Difluoromethylation: Copper-Catalyzed Cross-Coupling and Decarboxylation Sequence from Aryl Iodides Source: ACS Publications URL: [Link]
-
Title: Copper-Catalyzed Difluoromethylation of Aryl Iodides with (Difluoromethyl)zinc Reagent Source: ACS Publications URL: [Link]
-
Title: Solvent-Tuned Photocatalytic (Phenylsulfonyl)difluoromethylation of Anilines: Selectivity and Postfunctionalization Source: PubMed URL: [Link]
-
Title: Enantioconvergent Copper-Catalysed Difluoromethylation of Alkyl Halides Source: ResearchSquare (Preprint) URL: [Link]
-
Title: Regioselective Transition-Metal-Catalyzed C–H Functionalization of Anilines Source: University of Bath's research portal URL: [Link]
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Application Note: Navigating Electrophilic Aromatic Substitution on 2-(Difluoromethyl)aniline
Here is the in-depth technical guide you requested.
Abstract
2-(Difluoromethyl)aniline is a pivotal building block in medicinal and materials chemistry, primarily due to the unique electronic properties imparted by the difluoromethyl (CHF₂) group, which acts as a bioisostere for hydroxyl, thiol, or amino moieties.[1][2] This application note provides a comprehensive guide to the reaction mechanisms of this compound with common electrophiles. We delve into the underlying electronic and steric factors that govern reactivity and regioselectivity, offering field-proven insights into reaction design. Detailed, step-by-step protocols for key transformations, including halogenation and nitration, are provided to enable researchers to confidently and successfully utilize this versatile substrate in their synthetic campaigns.
Core Principles: Reactivity and Regioselectivity
The synthetic utility of this compound in electrophilic aromatic substitution (EAS) is dictated by the interplay between the powerful electron-donating amino group (-NH₂) and the electron-withdrawing difluoromethyl group (-CHF₂).
-
Amino Group (-NH₂): As with all anilines, the lone pair on the nitrogen atom is delocalized into the aromatic ring through resonance. This effect, termed a positive resonance effect (+R), significantly increases the electron density of the ring, making it highly activated towards electrophilic attack.[3] This activation is most pronounced at the positions ortho and para to the amino group, making the -NH₂ group a strong ortho, para-director.[3]
-
Difluoromethyl Group (-CHF₂): The two fluorine atoms make the -CHF₂ group strongly electron-withdrawing via the inductive effect (-I). This effect deactivates the aromatic ring by pulling electron density away from it, making it less nucleophilic than unsubstituted aniline.[4] While the -CHF₂ group is generally considered a deactivating, meta-directing substituent on its own, its influence on regioselectivity in this compound is largely overridden by the much more powerful -NH₂ directing group.
The Net Effect: The reactivity of this compound is a balance of these two opposing forces.
-
Activation: The ring is activated overall, but less so than aniline, due to the deactivating -CHF₂ group.
-
Direction: The -NH₂ group is the dominant directing group. Electrophilic attack will be directed to the positions ortho and para to the amino group (positions 3, 5, and 1 in the diagram below are disfavored).
-
Steric Hindrance: The -CHF₂ group at position 2 sterically hinders attack at the adjacent position 3, further favoring substitution at positions 4 and 6.
Figure 2: Generalized workflow for electrophilic aromatic substitution.
Halogenation (Bromination)
Halogenation of anilines is typically rapid due to the highly activating nature of the amino group. [3]The reaction proceeds readily with reagents like bromine water or N-bromosuccinimide (NBS).
-
Mechanism: The reaction follows the standard EAS pathway. The strong directing effect of the -NH₂ group, combined with the steric bulk of the ortho -CHF₂ group, leads to preferential substitution at the C4 (para) and C6 (ortho) positions. Due to the high reactivity, polyhalogenation can occur if the reaction is not carefully controlled. [5]
Figure 3: Regioselectivity in the bromination of this compound.
Nitration
Direct nitration of anilines with strong acids like a nitric acid/sulfuric acid mixture is problematic. The highly acidic conditions protonate the amino group to form an anilinium ion (-NH₃⁺). This group is strongly deactivating and a meta-director, leading to undesired products and harsh reaction conditions. [3]
-
The Protective Strategy: To circumvent this, the amino group is temporarily protected as an acetanilide by reacting it with acetic anhydride. The resulting acetylamino group (-NHCOCH₃) is still a potent ortho, para-director but is less activating than -NH₂, allowing for more controlled nitration. Following nitration, the acetyl group is easily removed by acid or base hydrolysis to regenerate the amino group.
Figure 4: Workflow for the controlled nitration via an acetanilide intermediate.
Friedel-Crafts Acylation
Direct Friedel-Crafts acylation of this compound is generally not feasible. The basic amino group acts as a Lewis base and coordinates strongly with the Lewis acid catalyst (e.g., AlCl₃), which deactivates the aromatic ring towards electrophilic attack. [6]As with nitration, a protection strategy is required. The corresponding acetanilide can undergo Friedel-Crafts acylation, although it is a deactivated substrate. More specialized and powerful Lewis acid catalysts, such as gallium(III) triflate (Ga(OTf)₃), have proven effective for acylating anilides under milder conditions than traditional methods. [7]The reaction typically yields the para-acylated product as the major isomer due to steric hindrance at the ortho positions.
Experimental Protocols
Disclaimer: All laboratory work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Regioselective Monobromination
This protocol is designed to favor the formation of 4-bromo-2-(difluoromethyl)aniline by controlling stoichiometry and temperature.
-
Materials:
-
This compound (1.00 g, 6.36 mmol)
-
Dichloromethane (DCM), anhydrous (40 mL)
-
N-Bromosuccinimide (NBS) (1.13 g, 6.36 mmol)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stir bar, dropping funnel, ice bath
-
-
Procedure:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g). Dissolve the aniline in 20 mL of anhydrous DCM.
-
Cooling: Place the flask in an ice-water bath and stir for 10 minutes until the internal temperature reaches 0-5 °C. Causality: Cooling the reaction minimizes the formation of di-substituted byproducts and controls the exothermic nature of the reaction.
-
Reagent Addition: Dissolve NBS (1.13 g) in 20 mL of anhydrous DCM and add it to a dropping funnel. Add the NBS solution dropwise to the stirring aniline solution over 30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let it warm to room temperature. Monitor the reaction by TLC until the starting material is consumed (approx. 2-3 hours).
-
Work-up: Quench the reaction by adding 30 mL of water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Wash the organic layer sequentially with 30 mL of saturated NaHCO₃ solution and 30 mL of brine. Causality: The bicarbonate wash neutralizes any acidic byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
-
-
Expected Outcome: 4-Bromo-2-(difluoromethyl)aniline as a pale yellow oil or low-melting solid. Typical yields range from 70-85%.
Protocol 2: Controlled Mononitration via Protection
This two-step protocol ensures selective para-nitration.
-
Part A: Protection (Acetylation)
-
In a flask, combine this compound (1.00 g, 6.36 mmol) with acetic anhydride (1.0 mL, 10.6 mmol).
-
Heat the mixture gently to 50 °C with stirring for 30 minutes.
-
Cool the reaction and pour it into 50 mL of ice-cold water while stirring vigorously.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to obtain N-(2-(difluoromethyl)phenyl)acetamide. The yield is typically quantitative.
-
-
Part B: Nitration and Deprotection
-
Nitration: Add the dried acetanilide from Part A to 10 mL of concentrated sulfuric acid at 0 °C, stirring until fully dissolved.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (0.45 mL) to concentrated sulfuric acid (2 mL) at 0 °C.
-
Add the nitrating mixture dropwise to the acetanilide solution, keeping the temperature below 5 °C.
-
Stir at 0 °C for 2 hours.
-
Work-up: Carefully pour the reaction mixture onto 50 g of crushed ice. The nitrated acetanilide will precipitate. Collect the solid by filtration.
-
Deprotection: Transfer the wet solid to a flask containing a mixture of 15 mL of ethanol and 15 mL of concentrated hydrochloric acid.
-
Heat the mixture at reflux for 2-4 hours until the hydrolysis is complete (monitor by TLC).
-
Cool the solution and neutralize carefully with a concentrated NaOH solution until basic (pH > 10).
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, dry over MgSO₄, concentrate, and purify by column chromatography to separate the 4-nitro and 6-nitro isomers.
-
-
Expected Outcome: 4-Nitro-2-(difluoromethyl)aniline is typically the major product.
Data Summary Table
The following table summarizes typical outcomes for electrophilic substitution on this compound based on literature precedents and established chemical principles.
| Reaction Type | Electrophile/Reagent | Typical Conditions | Major Product(s) | Approx. Yield | Reference Insight |
| Bromination | NBS / DCM | 0 °C to RT | 4-Bromo-2-(CHF₂)aniline | 70-85% | Halogenation of anilines is rapid; control of stoichiometry is key to prevent over-reaction. [5][8] |
| Chlorination | NCS / Acetonitrile | RT | 4-Chloro-2-(CHF₂)aniline | 75-90% | Similar regioselectivity to bromination. |
| Nitration | HNO₃ / H₂SO₄ (via Acetanilide) | 0 °C | 4-Nitro-2-(CHF₂)aniline | 50-65% | Protection is mandatory to avoid N-protonation and meta-direction. [3][9] |
| Acylation | Acetic Anhydride / Ga(OTf)₃ (on Acetanilide) | MeNO₂-LiClO₄ | 4-Acetyl-2-(CHF₂)aniline | 60-80% | Requires protection and a potent, amine-tolerant Lewis acid catalyst. [6][7] |
Conclusion
The reactivity of this compound in electrophilic aromatic substitution is a textbook example of competitive substituent effects. The powerful ortho, para-directing amino group dictates the position of electrophilic attack, while the electron-withdrawing difluoromethyl group modulates the overall reaction rate and provides steric influence. By understanding these principles, chemists can design rational synthetic routes to a wide array of functionalized building blocks. For reactions requiring harsh, acidic conditions, such as nitration and Friedel-Crafts acylation, a protection-deprotection strategy for the amino group is not just recommended, but essential for success. The protocols and data provided herein serve as a validated starting point for further exploration and application of this valuable synthetic intermediate.
References
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Pu, X., Hu, J. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry. Available at: [Link]
-
Yagupolskii, L. M., et al. (2007). New electrophilic difluoromethylating reagent. Organic Letters, 9(10), 1863-6. Available at: [Link]
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Pu, X., Hu, J. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. ACS Publications. Available at: [Link]
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Mu, X., et al. (2023). Trifluoromethylarylation of alkenes using anilines. Nature Communications. Available at: [Link]
-
Umemoto, T., et al. (1996). New Electrophilic Trifluoromethylating Agents. The Journal of Organic Chemistry. Available at: [Link]
- Bayer AG. (1998). Process for the preparation of 2-trifluoromethoxy-aniline. Google Patents. EP0820981A1.
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Zeng, T., et al. (2024). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology. Available at: [Link]
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Various Authors. (2022). Synthesis and Application of Trifluoromethyl Substituted Free Anilines. ResearchGate. Available at: [Link]
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Wikipedia. (n.d.). Phenol. Wikipedia. Retrieved January 19, 2026, from [Link]
-
BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines. BYJU'S. Retrieved January 19, 2026, from [Link]
- Bayer AG. (1981). Process for the preparation of 2-trifluoromethyl aniline. Google Patents. EP0038465A1.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Trifluoromethyl Anilines: Focus on 2-Hydroxy-4-(trifluoromethyl)aniline. ningboinno.com. Retrieved January 19, 2026, from [Link]
-
Mudshinge, S. R. (2018). Development and novel applications of halogenating agents. ThinkIR: The University of Louisville's Institutional Repository. Available at: [Link]
-
Zeng, T., et al. (2024). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. PubMed. Available at: [Link]
-
Royal Society of Chemistry. (2025). Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. Chemical Communications. Available at: [Link]
- Bayer AG. (1990). Process for the preparation of 2-nitro-4-trifluoromethyl aniline. Google Patents. EP0381010A2.
-
Fernandez, P., et al. (2021). Recent Advances on the Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes. MDPI. Available at: [Link]
-
Rozen, S., et al. (2003). Novel Method for Incorporating the CHF2 Group into Organic Molecules Using BrF3. Organic Letters. Available at: [Link]
- Ishihara, K., et al. (2003). Method of friedel-crafts acylation of anilides. Google Patents. EP1359141A1.
-
Kobayashi, S., et al. (2015). Catalytic Friedel-Crafts Acylation of Aniline Derivatives. ResearchGate. Available at: [Link]
-
Pannecoucke, X., et al. (2021). Mechanism of the synthesis of acridines from 2-(trifluoromethyl)aniline... ResearchGate. Available at: [Link]
-
Smith, K., et al. (1999). A novel method for the nitration of deactivated aromatic compounds. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
Sources
- 1. Difluoroalkylation of Anilines via Photoinduced Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Method for Incorporating the CHF2 Group into Organic Molecules Using BrF3 [organic-chemistry.org]
- 3. byjus.com [byjus.com]
- 4. nbinno.com [nbinno.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. EP1359141A1 - Method of friedel-crafts acylation of anilides - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel method for the nitration of deactivated aromatic compounds [ ] - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Difluoromethyl)aniline
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 2-(difluoromethyl)aniline. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the synthesis of this important fluorinated building block. We will delve into the causality behind the formation of common side products and offer validated strategies to optimize your reaction outcomes.
Part 1: Frequently Asked Questions (FAQs) - Troubleshooting Common Side Products
This section addresses the most common issues reported by researchers during the synthesis of this compound.
FAQ 1: I am observing significant amounts of N,N-bis(difluoromethyl)aniline and other N-alkylation products in my reaction mixture. What is causing this and how can I prevent it?
Root Cause Analysis:
The formation of N,N-bis(difluoromethyl)aniline and other N-alkylation byproducts is a common issue stemming from the high nucleophilicity of the aniline nitrogen. After the initial successful N-difluoromethylation, the resulting secondary amine can be more nucleophilic than the starting aniline, leading to a second difluoromethylation event. This is particularly prevalent when using electrophilic difluoromethylating reagents.
Troubleshooting Strategies:
-
Control Stoichiometry: Carefully control the stoichiometry of your difluoromethylating agent. Using a slight excess of aniline relative to the difluoromethylating agent can help favor the mono-alkylation product.
-
Slow Addition: Instead of adding the difluoromethylating agent all at once, employ a slow, dropwise addition using a syringe pump. This maintains a low concentration of the electrophile in the reaction mixture, reducing the likelihood of double addition.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can help to control the reaction rate and improve selectivity for the mono-alkylation product.
-
Protecting Groups: In some cases, it may be beneficial to use a protecting group on the aniline nitrogen, followed by difluoromethylation at another position and subsequent deprotection.
| Side Product | Cause | Mitigation Strategies |
| N,N-bis(difluoromethyl)aniline | Over-alkylation of the aniline nitrogen | Control stoichiometry, slow addition of reagents, lower reaction temperature |
| Other N-alkylation products | Reaction with other electrophiles in the mixture | Ensure purity of starting materials and solvents |
FAQ 2: My final product is contaminated with isomeric side products (e.g., 4-(difluoromethyl)aniline). How can I improve the regioselectivity of my synthesis?
Root Cause Analysis:
The formation of regioisomers, such as 4-(difluoromethyl)aniline, is a common challenge in electrophilic aromatic substitution reactions on aniline. The amino group is an ortho-, para-director, making substitution at the para-position a competing reaction pathway. The choice of difluoromethylating agent and reaction conditions can significantly influence the ortho/para selectivity.
Troubleshooting Strategies:
-
Choice of Difluoromethylating Agent: Some difluoromethylating reagents exhibit higher ortho-selectivity than others. For instance, reagents that can coordinate with the aniline nitrogen may favor ortho-substitution.
-
Steric Hindrance: Introducing a bulky substituent at the para-position of the aniline starting material can sterically hinder para-substitution, thereby favoring the ortho-product. This substituent can be removed in a subsequent step if necessary.
-
Directed Metalation: An alternative strategy is to use a directed metalation approach. The aniline nitrogen can be protected, followed by ortho-lithiation and subsequent quenching with an electrophilic difluoromethyl source.
FAQ 3: I am observing byproducts resulting from the decomposition of my difluoromethylating reagent. How can I minimize this?
Root Cause Analysis:
Many difluoromethylating reagents can be unstable and prone to decomposition, especially under harsh reaction conditions (e.g., high temperatures, presence of strong bases or acids). This decomposition can lead to a complex mixture of side products and reduce the overall yield of the desired product. For instance, some reagents can generate difluorocarbene, which can lead to a variety of undesired side reactions.[1][2]
Troubleshooting Strategies:
-
Optimize Reaction Conditions: Carefully screen reaction conditions, including temperature, solvent, and reaction time, to find the optimal balance between reactivity and reagent stability.
-
Use a Stabilizer: In some cases, the addition of a stabilizer can help to prevent the decomposition of the difluoromethylating reagent.
-
Choose a More Stable Reagent: A variety of difluoromethylating agents are available with varying stabilities.[3] Consider using a more robust reagent if decomposition is a significant issue.
Part 2: In-Depth Technical Guide & Experimental Protocol
This section provides a more detailed look at a common synthetic route and a step-by-step protocol with integrated troubleshooting.
Synthetic Approach: Radical Difluoromethylation of Aniline
Radical difluoromethylation has emerged as a powerful method for the synthesis of difluoromethylated arenes.[1][2] This approach often offers milder reaction conditions and can provide different selectivity compared to traditional nucleophilic or electrophilic methods. A common method involves the use of a photocatalyst to generate a difluoromethyl radical from a suitable precursor.[4][5]
Reaction Mechanism Overview:
-
Photoexcitation: A photocatalyst absorbs light and is excited to a higher energy state.
-
Single Electron Transfer (SET): The excited photocatalyst interacts with the difluoromethyl radical precursor, leading to the formation of the difluoromethyl radical.
-
Radical Addition: The difluoromethyl radical adds to the aniline.
-
Rearomatization: The resulting radical intermediate is oxidized and deprotonated to yield the final product.
Troubleshooting Workflow for Radical Difluoromethylation:
Caption: Troubleshooting Decision Tree for Radical Difluoromethylation.
Experimental Protocol: Photocatalytic Difluoromethylation of Aniline
This protocol is a representative example and may require optimization for your specific setup and reagents.
Materials:
-
Aniline
-
Ethyl difluoroiodoacetate (or other suitable radical precursor)
-
Base (e.g., triethylamine)
-
Degassed solvent (e.g., DMF)
-
Standard glassware for inert atmosphere reactions
-
Light source (e.g., blue LED lamp)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add aniline (1.0 equiv), the photocatalyst (e.g., 1-5 mol%), and the degassed solvent.
-
Addition of Reagents: Add the base (1.5 equiv) followed by the slow, dropwise addition of the difluoromethyl radical precursor (1.2 equiv) over 30 minutes with vigorous stirring.
-
Photocatalysis: Irradiate the reaction mixture with a blue LED lamp at room temperature. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).[4][5]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Troubleshooting the Protocol:
-
If you observe significant bis(difluoroalkylated) aniline: Reduce the equivalents of the radical precursor to 1.05 and increase the addition time.[4][5]
-
If regioselectivity is poor: Try a different solvent or photocatalyst. The choice of solvent can influence the reaction pathway and selectivity.
-
If the reaction is sluggish: Ensure your solvent is thoroughly degassed, as oxygen can quench the excited state of the photocatalyst. You may also need to increase the catalyst loading or the intensity of the light source.
Part 3: Understanding Side Product Formation Pathways
A deeper understanding of how side products are formed is crucial for effective troubleshooting.
Formation of Bis-alkylation Products:
Caption: Pathway for the formation of N-alkylation side products.
Formation of Regioisomers:
The amino group of aniline directs incoming electrophiles or radicals to the ortho and para positions. The ratio of these isomers is influenced by a combination of electronic and steric factors. While the ortho position is electronically favored, the para position is sterically more accessible. The specific reaction conditions and reagents will determine the final product distribution.
References
- Process for the preparation of 2-trifluoromethyl aniline.
- Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline.
- Process for the preparation of 2-trifluoromethoxy-aniline.
- Method of preparing 2,4-difluoroaniline.
-
Difluoroalkylation of Anilines via Photoinduced Methods. National Institutes of Health. [Link]
-
Innovative Developments in the field of Difluoromethylation Chemistry. Queen Mary University of London. [Link]
-
Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry. [Link]
- Synthesis method of 2-methyl-3-trifluoromethylaniline.
- Process for the preparation of 2-trifluoromethyl aniline.
-
An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline. ResearchGate. [Link]
-
Late-stage difluoromethylation: concepts, developments and perspective. Royal Society of Chemistry. [Link]
Sources
Technical Support Center: Synthesis of 2-(Difluoromethyl)aniline and Related Compounds
Welcome to the technical support center for the synthesis of 2-(difluoromethyl)aniline and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve reaction yields and troubleshoot common issues encountered during the synthesis of these valuable compounds. Here, we provide in-depth technical guidance, troubleshooting FAQs, and detailed experimental protocols based on established literature and our in-house expertise.
Understanding the Chemistry: Key Routes to this compound
The introduction of the difluoromethyl group (-CF₂H) into the aniline scaffold is a critical transformation in medicinal chemistry, as this moiety can significantly enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. The primary challenge in these reactions often lies in achieving high yields and selectivity, especially when dealing with electronically diverse aniline substrates.
Modern synthetic approaches have largely moved towards photocatalytic methods, which offer mild and efficient routes to difluoromethylated anilines. Two prominent metal-free photocatalytic strategies have emerged as highly effective:
-
Eosin Y-Catalyzed Difluoroalkylation: This method is particularly effective for electron-rich anilines . It utilizes the organic dye Eosin Y as a photocatalyst to generate a difluoromethyl radical from a suitable precursor, which then reacts with the aniline.[1][2]
-
Electron Donor-Acceptor (EDA) Complex-Mediated Difluoroalkylation: This strategy is advantageous for electron-deficient anilines . An EDA complex forms between the aniline (the donor) and the difluoromethylating agent (the acceptor), and upon photoexcitation, a single-electron transfer (SET) initiates the difluoromethylation.[1][2]
Additionally, transition-metal-catalyzed methods, employing catalysts based on palladium, nickel, or ruthenium, remain relevant for specific applications and substrate scopes.
Troubleshooting Guide & FAQs
This section addresses common problems encountered during the synthesis of this compound and related compounds.
FAQ 1: My reaction yield is consistently low. What are the primary factors to investigate?
Low yields in difluoromethylation reactions of anilines can stem from several factors. The electronic nature of your aniline substrate is the most critical starting point for troubleshooting.
-
For Electron-Rich Anilines (e.g., those with alkyl, alkoxy, or amino substituents):
-
Sub-optimal Photocatalyst or Light Source: The Eosin Y-catalyzed method is generally preferred.[1][2] Ensure you are using a light source with the appropriate wavelength to excite Eosin Y (e.g., green LED, λmax ≈ 525 nm).[1]
-
Incorrect Solvent and Base Combination: Polar aprotic solvents like DMF are typically effective. The choice of base is also crucial; inorganic bases like K₂CO₃ are commonly used.[1][2]
-
Oxygen Contamination: While some photocatalytic reactions are robust, ensuring an inert atmosphere (e.g., by degassing the solvent and running the reaction under nitrogen or argon) can prevent quenching of the excited state of the photocatalyst and other side reactions.
-
-
For Electron-Deficient Anilines (e.g., those with nitro, cyano, or trifluoromethyl substituents):
-
Inappropriate Reaction Pathway: The EDA complex-mediated pathway is generally more effective for these substrates.[1][2] Attempting to force the Eosin Y-catalyzed reaction may result in low conversion.
-
Solvent Choice: The formation of the EDA complex is highly solvent-dependent. DMSO has been shown to be a superior solvent for this transformation.[1][2]
-
Sub-optimal Base: Na₂CO₃ is often a more effective base in the EDA complex pathway compared to K₂CO₃.[2]
-
Troubleshooting Workflow for Low Yields
Caption: Troubleshooting workflow for low reaction yields.
FAQ 2: I am observing the formation of multiple products. What are the likely side reactions and how can I minimize them?
The formation of byproducts is a common issue, particularly with highly activated or sterically unhindered anilines.
-
Bis-difluoroalkylation: Highly electron-rich anilines can undergo a second difluoroalkylation, leading to the formation of 2,5-bis(difluoroalkyl)-substituted products.[1]
-
Solution: Carefully control the stoichiometry of the difluoromethylating agent. Using a smaller excess or even a 1:1 ratio of aniline to the reagent can help to minimize this side reaction. Monitoring the reaction closely by TLC or LC-MS and stopping it once the desired mono-substituted product is maximized is also recommended.
-
-
Regioisomer Formation: For anilines with unsubstituted ortho and para positions, a mixture of regioisomers can be formed. The para-substituted product is often the major isomer.[1]
-
Solution: The regioselectivity can be influenced by the solvent. For some photocatalytic systems, solvent tuning can enhance the formation of one isomer over the other.[3] If a mixture is unavoidable, careful purification by flash column chromatography is necessary to isolate the desired isomer.
-
-
Decomposition of Starting Material or Product: In some cases, the starting aniline or the difluoromethylated product may be unstable under the reaction conditions, especially with prolonged reaction times or at elevated temperatures.
-
Solution: Monitor the reaction progress and avoid unnecessarily long reaction times. Ensure the reaction is conducted at the recommended temperature. If the product is known to be unstable, consider a modified workup procedure to minimize its decomposition.
-
FAQ 3: How should I handle and store the difluoromethylating reagents?
The stability and handling of the difluoromethylating reagent are critical for reproducible results.
-
Ethyl iodo- and bromodifluoroacetate (ICF₂COOEt and BrCF₂COOEt): These are common radical precursors. They should be stored in a cool, dark place, preferably under an inert atmosphere. They are sensitive to light and can decompose over time. It is advisable to use them fresh or to purify them by distillation if they have been stored for an extended period.
-
Zinc difluoromethanesulfinate (Zn(SO₂CF₂H)₂), "DFMS" or "Baran's Reagent": This is a solid reagent that is generally more stable and easier to handle than the liquid halo-difluoroacetates. However, it can be hygroscopic and may contain impurities like ZnCl₂ and water.[4] While these impurities often do not negatively impact the reaction, they should be accounted for when calculating the stoichiometry. Store in a desiccator.
FAQ 4: What is the best method for purifying the final product and removing unreacted aniline?
The purification strategy will depend on the properties of your product and the impurities present.
-
Flash Column Chromatography: This is the most common method for purifying difluoromethylated anilines. A silica gel column with a gradient of ethyl acetate in hexanes is typically effective.
-
Acid-Base Extraction: To remove unreacted aniline, you can wash the organic layer during workup with a dilute acid solution (e.g., 1 M HCl). The aniline will be protonated to form a water-soluble salt and will be extracted into the aqueous layer. Caution: Ensure your product is not acid-sensitive before performing this step.
-
Recrystallization: If your product is a solid, recrystallization can be an effective method for achieving high purity.
Experimental Protocols
The following are detailed protocols for the two main photocatalytic methods for the synthesis of difluoromethylated anilines. These should be adapted based on your specific substrate.
Protocol 1: Eosin Y-Catalyzed Difluoroalkylation of Electron-Rich Anilines
This protocol is adapted from established literature and is suitable for anilines with electron-donating groups.[1][2]
Materials:
-
Electron-rich aniline (1.0 equiv)
-
Eosin Y (1 mol%)
-
K₂CO₃ (1.5 equiv)
-
Tetrabutylammonium iodide (TBAI) (0.5 equiv)
-
Ethyl iododifluoroacetate (ICF₂COOEt) (1.3 equiv)
-
Anhydrous DMF
-
525 nm LED light source
Procedure:
-
To a 4 mL vial equipped with a magnetic stir bar, add Eosin Y, the aniline, K₂CO₃, and TBAI.
-
Seal the vial with a septum and degas by alternating between vacuum and backfilling with nitrogen or argon (3 cycles).
-
Add anhydrous DMF via syringe, followed by the ICF₂COOEt.
-
Degas the reaction mixture again by bubbling with nitrogen or argon for 5-10 minutes.
-
Place the vial approximately 5 cm from the 525 nm LED light source and stir vigorously at room temperature for 24 hours.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: EDA Complex-Mediated Difluoroalkylation of Electron-Deficient Anilines
This protocol is adapted from established literature and is suitable for anilines with electron-withdrawing groups.[1][2]
Materials:
-
Electron-deficient aniline (1.0 equiv)
-
Na₂CO₃ (1.5 equiv)
-
Ethyl iododifluoroacetate (ICF₂COOEt) (1.3 equiv)
-
Anhydrous DMSO
-
427 nm LED light source
Procedure:
-
To a 4 mL vial equipped with a magnetic stir bar, add the aniline and Na₂CO₃.
-
Seal the vial with a septum and degas by alternating between vacuum and backfilling with nitrogen or argon (3 cycles).
-
Add anhydrous DMSO via syringe, followed by the ICF₂COOEt.
-
Degas the reaction mixture again by bubbling with nitrogen or argon for 5-10 minutes.
-
Place the vial approximately 5 cm from the 427 nm LED light source and stir vigorously at room temperature for 16 hours.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Reaction Mechanism Overview
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Difluoroalkylation of Anilines via Photoinduced Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solvent-Tuned Photocatalytic (Phenylsulfonyl)difluoromethylation of Anilines: Selectivity and Postfunctionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Chromatographic Purification of 2-(Difluoromethyl)aniline
Welcome to the technical support center for the chromatographic purification of 2-(Difluoromethyl)aniline. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating this valuable fluorinated building block. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the principles at play, enabling you to troubleshoot and optimize your purification strategy effectively. The unique electronic properties conferred by the difluoromethyl group, combined with the basicity of the aniline moiety, present specific challenges that this guide will directly address.
Section 1: Understanding the Challenge: The Chemistry of this compound
Before diving into troubleshooting, it is crucial to understand the inherent properties of this compound that influence its chromatographic behavior.
-
Basicity: The primary amine group (-NH₂) is basic and can interact strongly with the acidic silanol groups on the surface of standard silica gel. This interaction is a primary cause of common issues like peak tailing, irreversible adsorption, and even on-column degradation.[1]
-
Polarity: The difluoromethyl group (-CHF₂) is moderately polar and electron-withdrawing, which influences the overall polarity of the molecule and its solubility in common chromatographic solvents.
-
Stability: Like many anilines, this compound is susceptible to oxidation, which can lead to the formation of colored impurities (often appearing yellow or brown), especially when exposed to air and light over extended periods, a process that can be catalyzed by acidic surfaces like silica gel.[1]
Section 2: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions you should consider before beginning your purification.
Q1: What are the most common impurities I should expect?
A1: Impurities in this compound typically arise from the synthesis or degradation.[2] These can include:
-
Process-Related Impurities: Unreacted starting materials or reagents from the synthetic route used.
-
Isomeric Impurities: Positional isomers (e.g., 3- or 4-(Difluoromethyl)aniline) that may have formed during synthesis, which can be particularly challenging to separate due to similar physical properties.[3]
-
Degradation Products: Oxidation of the aniline can form corresponding nitroso or nitro compounds, as well as polymeric by-products, which often present as colored bands on the column.[1][2]
Q2: Should I use normal-phase or reversed-phase chromatography?
A2: The choice is critical and depends on the specific impurity profile and the scale of your purification.
-
Normal-Phase Chromatography (NPC) on silica gel is a common first choice for its low cost and high loading capacity. However, the acidic nature of silica can cause issues with the basic aniline.[1] It is often necessary to modify the mobile phase or use an alternative stationary phase.
-
Reversed-Phase Chromatography (RPC) , typically using a C18-functionalized silica, is an excellent alternative, especially for high-purity requirements or when NPC fails.[4] Since the stationary phase is non-polar and the mobile phase is polar (e.g., acetonitrile/water), the strong acid-base interactions are avoided, often leading to better peak shape and reproducibility.
Q3: My purified this compound is a yellow or brown oil. Is this normal? How can I get a colorless product?
A3: Discoloration is a common sign of oxidation.[1] While a faint yellow tint might be acceptable for some applications, a brown color indicates significant impurity levels. To prevent this:
-
Work under an inert atmosphere: Purge your column and solvents with nitrogen or argon to minimize contact with oxygen.[1]
-
Use fresh solvents: Peroxides in older ether-based solvents can accelerate oxidation.
-
Limit light exposure: Protect the compound from light during purification and storage.
-
Consider a pre-purification treatment: For highly colored crude material, a quick treatment with activated charcoal can adsorb many of the colored polymeric impurities before chromatography.[3]
Section 3: Troubleshooting Guide: Common Problems & Solutions
This section provides direct answers to specific experimental issues you may encounter.
Problem 1: My compound is streaking badly or "tailing" on a silica gel column.
-
Likely Cause: Strong interaction between the basic aniline and acidic silanol groups on the silica surface. This causes a portion of the molecules to bind more tightly, eluting more slowly and creating a "tail".
-
Solution 1 (Mobile Phase Modification): Add a small amount of a basic modifier to your eluent to compete with your compound for the acidic sites. A common choice is 0.1-1% triethylamine (TEA) or ammonium hydroxide in your mobile phase (e.g., Hexane/Ethyl Acetate + 0.5% TEA).[5]
-
Solution 2 (Stationary Phase Change): Switch to a less acidic stationary phase. Alumina (neutral or basic) is a good alternative to silica gel.[1] For more challenging separations, consider chemically bonded phases like amino- or diol-functionalized silica.[6]
Problem 2: I'm not getting any product off the column, or the recovery is very low.
-
Likely Cause: Irreversible adsorption or decomposition on the silica gel column.[1][7] The aniline may have bound so strongly to the acidic sites that the chosen eluent is not polar enough to move it, or it may have degraded.
-
Solution 1 (Check Stability): First, test your compound's stability on silica. Spot your crude material on a TLC plate, let it sit for an hour, then elute it. If a new spot appears at the baseline or the original spot has diminished, your compound is likely unstable on silica.[7]
-
Solution 2 (Increase Eluent Polarity Drastically): If the compound is stable but adsorbed, you can try flushing the column with a much stronger solvent system, such as 5-10% methanol in dichloromethane, to recover the material.
-
Solution 3 (Switch to Reversed-Phase): This is the most reliable solution for compounds that are unstable or irreversibly bind to silica. The non-polar C18 surface will not have the same strong, detrimental interactions.[4]
Problem 3: I can't separate my product from a close-running impurity.
-
Likely Cause: The impurity has a polarity very similar to your product, resulting in a low separation factor (ΔRf).
-
Solution 1 (Optimize Mobile Phase): A single-solvent system (isocratic elution) may not be sufficient. A shallow solvent gradient can significantly improve the separation of closely eluting compounds.[1][8] For example, instead of a constant 10% Ethyl Acetate in Hexane, run a gradient from 2% to 15% Ethyl Acetate over several column volumes.
-
Solution 2 (Change Solvent System): The selectivity of the separation can be altered by changing the solvents. If you are using Hexane/Ethyl Acetate, try a system with a different character, such as Hexane/Dichloromethane or Toluene/Acetone.
-
Solution 3 (Higher Resolution Techniques): If flash chromatography is insufficient, preparative HPLC offers much higher resolving power and is the preferred method for separating challenging isomers or impurities.[1]
Workflow: Selecting Your Chromatographic Approach
The following diagram outlines a decision-making process for choosing the appropriate purification strategy.
Caption: Decision tree for selecting a purification method.
Section 4: Detailed Protocols
Here are step-by-step guides for the most common purification scenarios.
Protocol 1: Modified Normal-Phase Flash Chromatography
This protocol is a good starting point for moderately clean crude material on a multi-gram scale.
-
TLC Analysis:
-
Develop a solvent system that gives your product an Rf value of ~0.2-0.3. A good starting point is 10-20% Ethyl Acetate in Hexane.
-
Prepare this eluent and add 0.5% v/v triethylamine (TEA). For example, to 1 L of 10% EtOAc/Hexane, add 5 mL of TEA.
-
-
Column Packing (Slurry Method):
-
Choose a column size appropriate for your sample amount (a general rule is a 40-100:1 ratio of silica gel to crude material by weight).[9]
-
In a beaker, make a slurry of silica gel in your modified mobile phase.
-
Pour the slurry into the column and use gentle air pressure to pack it, ensuring no air bubbles are trapped.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (~2-3 times the weight of your crude material) to this solution.
-
Evaporate the solvent completely on a rotary evaporator to get a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.[10]
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the modified mobile phase.[8]
-
If separation is difficult, consider running a shallow gradient (e.g., starting from 5% EtOAc/Hexane + TEA and slowly increasing to 25% EtOAc/Hexane + TEA).
-
Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Co-evaporate with a solvent like dichloromethane or toluene to remove residual triethylamine.
-
Protocol 2: Reversed-Phase Flash Chromatography
This protocol is ideal for difficult separations or when the compound is unstable on silica.
-
Method Development (Analytical HPLC):
-
If possible, develop a method on an analytical HPLC with a C18 column first. A typical mobile phase is a gradient of acetonitrile (MeCN) in water.
-
Sometimes, adding a modifier like 0.1% formic acid or acetic acid can improve peak shape, even in reversed-phase.[5]
-
-
Column Equilibration:
-
Use a pre-packed C18 flash column.
-
Equilibrate the column with at least 5 column volumes of your initial mobile phase (e.g., 90% Water / 10% MeCN).
-
-
Sample Loading:
-
Dissolve the crude sample in a solvent that is weak for elution but provides good solubility, such as DMSO, DMF, or the initial mobile phase itself.
-
Inject the dissolved sample onto the column.
-
-
Elution and Fraction Collection:
-
Run a linear gradient based on your analytical method, for example, from 10% MeCN to 90% MeCN over 10-15 column volumes.
-
Use a UV detector to monitor the elution profile and collect the corresponding fractions.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the organic solvent (MeCN) via rotary evaporation.
-
The remaining aqueous solution can be freeze-dried (lyophilized) or extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to recover the product.
-
Data Summary Table: Starting Conditions
| Parameter | Normal-Phase (Modified) | Reversed-Phase |
| Stationary Phase | Silica Gel (40-63 µm) | C18-functionalized Silica |
| Mobile Phase A | Hexane (or Heptane) | Deionized Water |
| Mobile Phase B | Ethyl Acetate | Acetonitrile or Methanol |
| Modifier | 0.1 - 1.0% Triethylamine | 0.1% Formic or Acetic Acid (Optional) |
| Typical Gradient | 2% -> 30% B over 15 CV | 10% -> 95% B over 15 CV |
| Sample Loading | Dry loading with silica | Dissolved in DMSO or mobile phase |
Section 5: References
-
Google Patents. (n.d.). Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline. Retrieved from
-
Mora, M. M., Boltia, S. A., & Ismail, N. S. (2023). Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. PMC - NIH. Retrieved from [Link]
-
Teledyne ISCO. (n.d.). HILIC Purification Strategies for Flash Chromatography. Retrieved from [Link]
-
Biotage. (2023). Purifying ionic compounds by flash column chromatography. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. Retrieved from [Link]
-
ResearchGate. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. Retrieved from [Link]
-
Sultan Qaboos University House of Expertise. (2013). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. Retrieved from [Link]
-
PMC - NIH. (n.d.). Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations. Retrieved from [Link]
-
Veeprho. (n.d.). Aniline Impurities and Related Compound. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
PMC. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 3-(Trifluoromethyl)aniline on Newcrom R1 HPLC column. Retrieved from [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
MDPI. (n.d.). Development, Validation and Application of an Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry (UHPLC-MS/MS) Method after QuEChERS Cleanup for Selected Dichloroanilines and Phthalates in Rice Samples. Retrieved from [Link]
-
ResearchGate. (2016). (PDF) Reducing Dilution and Analysis Time in On-line Comprehensive Two-Dimensional Liquid Chromatography by Active Modulation. Retrieved from [Link]
-
TSI Journals. (2010). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in. Retrieved from [Link]
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- 5. biotage.com [biotage.com]
- 6. teledynelabs.com [teledynelabs.com]
- 7. Chromatography [chem.rochester.edu]
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- 9. orgsyn.org [orgsyn.org]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Troubleshooting guide for the synthesis of fluorinated anilines
A Troubleshooting Guide for Researchers and Process Chemists
Welcome to the technical support center for fluorinated aniline synthesis. As a Senior Application Scientist, I understand that while these molecules are invaluable in pharmaceuticals, agrochemicals, and materials science, their synthesis can present unique challenges. This guide is structured as a series of frequently asked questions (FAQs) to directly address common issues encountered in the lab, providing not just solutions but also the underlying chemical principles to empower your research.
Section 1: Low or No Product Yield
This is often the most pressing issue in any synthesis. A systematic approach is key to diagnosing the root cause.
Q1: My Nucleophilic Aromatic Substitution (SNAr) reaction is giving a low yield or not working at all. What are the first things I should check?
A1: Low conversion in an SNAr reaction typically points to one of four areas: reaction setup, reagent quality, reaction conditions, or the substrate's inherent reactivity.
-
Causality of Reaction Setup & Reagent Quality: SNAr reactions, especially those involving amines, are highly sensitive to moisture and oxygen. Water can protonate your amine nucleophile, reducing its nucleophilicity, or compete as a nucleophile itself.
-
Actionable Steps:
-
Ensure Anhydrous Conditions: Dry your solvents using appropriate methods (e.g., distillation from a drying agent, passing through activated alumina). Ensure glassware is oven- or flame-dried.
-
Degas Solvents: Remove dissolved oxygen, which can lead to oxidative side reactions, by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes.
-
Verify Reagent Purity: Use freshly opened or properly stored amines and bases. The base is particularly critical; for example, cesium carbonate is very hygroscopic and should be handled under an inert atmosphere.[1][2]
-
-
-
The Role of the Base: The base's function is to deprotonate the amine or the intermediate sigma complex. Its strength and solubility are critical.
| Base | pKa (Conjugate Acid) | Common Solvents | Notes |
| K₂CO₃ | 10.3 | DMF, DMSO | Common, inexpensive, but can have limited solubility. |
| Cs₂CO₃ | 10.3 | DMF, THF, Dioxane | Higher solubility of its fluoride salt byproduct can drive reactions. Often gives higher yields.[3][4] |
| Et₃N | 10.7 | Most organic solvents | Organic base, useful when inorganic salts cause issues. |
| DBU | 13.5 | Most organic solvents | Strong, non-nucleophilic organic base. |
-
Substrate Reactivity: The SNAr mechanism proceeds through a negatively charged intermediate (a Meisenheimer complex).[5][6] The reaction rate is accelerated by the presence of strong electron-withdrawing groups (EWGs) like -NO₂ or -CN, particularly when they are ortho or para to the fluorine atom. Fluorine itself is highly electronegative, which stabilizes this intermediate and makes it a better leaving group in this context than other halogens.[7] If your fluoroarene lacks strong activation, you will need to use more forcing conditions.
Q2: I'm attempting to synthesize a fluorinated aniline via a metal-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig) and observing poor conversion. Why?
A2: While powerful, catalytic cycles are sensitive and fluoroarenes can be challenging substrates.
-
Catalyst Deactivation: The palladium or nickel catalyst is the heart of the reaction. It can be "poisoned" by impurities in your starting materials or solvents. Air-sensitivity is also a major concern for many phosphine ligands and the active catalyst.[8]
-
Troubleshooting Protocol:
-
Run a Control Reaction: Use a known, reliable aryl halide (like 4-chlorotoluene) with your amine, catalyst, and ligand batch. If this works, the issue lies with your fluoroarene substrate. If it fails, your catalyst, ligand, or general setup is compromised.
-
Increase Catalyst Loading: A modest increase from 1-2 mol% to 3-5 mol% can sometimes overcome minor deactivation issues.
-
Choose the Right Ligand: Fluoroarenes often require more electron-rich and sterically hindered ligands (e.g., biaryl phosphines like SPhos or XPhos) to promote the difficult oxidative addition step.
-
-
-
Impact of the Base: The choice of base is critical and non-obvious. Strong bases like sodium tert-butoxide are common, but sometimes weaker bases like Cs₂CO₃ or K₃PO₄ provide better results by minimizing side reactions.
Caption: Troubleshooting workflow for low yield in cross-coupling reactions.
Section 2: Side Product Formation & Purification
Even with good conversion, isolating a pure product can be the real challenge.
Q3: My reaction mixture is a complex mess, and I'm seeing evidence of defluorination. How can I improve selectivity?
A3: Defluorination can occur via competing reaction pathways, especially with highly activated or poly-fluorinated systems under harsh conditions.[9]
-
Mechanism of Defluorination: Strong bases or nucleophiles can, in some cases, abstract the fluorine atom or promote elimination pathways. This is more common at high temperatures.
-
Mitigation Strategies:
-
Lower the Temperature: This is the simplest and often most effective solution. Many SNAr reactions can proceed at room temperature or with gentle heating (40-60 °C) over a longer period.
-
Use a Milder Base: Switch from a strong base like NaH or KOtBu to a weaker one like K₂CO₃ or an organic base like triethylamine.
-
Control Stoichiometry: Use only a slight excess (1.1-1.2 equivalents) of your amine nucleophile. A large excess can promote side reactions.
-
Q4: My fluorinated aniline product is an oil that co-elutes with impurities on silica gel. How can I purify it?
A4: This is a very common problem. Fluorinated compounds can have unusual polarity, and anilines can streak on silica gel.
-
Distillation: If your product is thermally stable, vacuum distillation is an excellent, scalable purification method.
-
Acid/Base Extraction: Most anilines are basic enough to be protonated.
-
Protocol: Dissolve the crude mixture in a solvent like ethyl acetate or dichloromethane. Extract with dilute aqueous HCl (e.g., 1M). The protonated aniline will move to the aqueous layer, leaving non-basic impurities behind. Wash the aqueous layer with fresh organic solvent. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and extract your purified aniline back into an organic solvent.
-
-
Crystallization via Salt Formation: Convert the oily aniline into a solid salt (typically the hydrochloride or oxalate salt), which can often be purified by recrystallization.[10] The free aniline can be regenerated by treatment with a base.[10]
-
Aqueous Workup Sensitivity: Be aware that some trifluoromethylamines are highly water-sensitive and can degrade during aqueous workups.[11] In such cases, direct purification by chromatography or distillation is necessary.
Q5: My purified fluorinated aniline turns dark brown or black upon standing. Why, and what can I do?
A5: Anilines are notoriously susceptible to air oxidation, which forms highly colored polymeric impurities.[10] The rate of oxidation can be influenced by trace metal impurities, light, and heat.
-
Prevention Protocol:
-
Workup: During workup, washing with a dilute solution of a reducing agent like sodium bisulfite can help remove initial oxidation products.
-
Purification: Use solvents that have been degassed. After column chromatography, ensure all solvent is removed under high vacuum.
-
Storage: Store the final product under an inert atmosphere (argon is best), in an amber vial to protect from light, and in a freezer (-20 °C). For highly sensitive anilines, flushing the vial with argon before sealing is standard practice.
-
Section 3: Analytical Characterization
Unambiguous confirmation of structure and purity is non-negotiable.
Q6: How can I use NMR spectroscopy to definitively confirm the structure and regiochemistry of my product?
A6: NMR is your most powerful tool. The presence of fluorine provides an additional, highly sensitive NMR handle (¹⁹F NMR) and characteristic coupling constants.
-
¹⁹F NMR: This is the first spectrum you should acquire. It gives you a direct signal for the fluorine-containing species. The chemical shift is highly sensitive to the electronic environment.[12]
-
¹H-¹⁹F and ¹³C-¹⁹F Coupling: The key to assigning regiochemistry lies in observing couplings between fluorine and nearby protons and carbons. The magnitude of the coupling constant (J) is dependent on the number of bonds separating the nuclei.
| Coupling | Typical Range (Hz) | Usefulness |
| ²JCF | 240 - 280 | Direct C-F bond. Confirms fluorination site in ¹³C NMR. |
| ³JCF | 15 - 25 | Carbon meta to fluorine. |
| ⁴JCF | 3 - 5 | Carbon para to fluorine. |
| ³JHF | 5 - 10 | Proton ortho to fluorine. |
| ⁴JHF | 2 - 5 | Proton meta to fluorine. |
| ⁵JHF | < 1 | Proton para to fluorine (often not resolved). |
Source: Adapted from common values in organic spectroscopy literature.
By analyzing the splitting patterns in both the ¹H and ¹³C spectra, you can piece together the substitution pattern with high confidence. For example, a proton ortho to a fluorine will appear as a doublet of doublets (or more complex multiplet) due to coupling to both the fluorine and other adjacent protons.
Section 4: Safety
The synthesis of fluorinated anilines often involves hazardous reagents that demand respect and proper handling.
Q7: I need to use anhydrous ammonia for an amination reaction. What are the critical safety precautions?
A7: Anhydrous ammonia is a high-pressure, corrosive, and toxic gas.[13][14] Exposure can cause severe burns to the skin, eyes, and respiratory tract.[15]
-
Mandatory Safety Procedures:
-
Location: All work must be conducted in a high-performance, certified chemical fume hood.
-
Personal Protective Equipment (PPE): This is non-negotiable. Wear chemical splash goggles, a face shield, and heavy-duty, ammonia-rated gloves (butyl rubber or neoprene).[15][16] A lab coat is required.
-
Emergency Water: Anhydrous ammonia has a strong affinity for water.[13] An emergency eyewash and safety shower must be immediately accessible. Keep a personal supply of water (e.g., a large squirt bottle) at the fume hood for immediate flushing of small skin contact areas.[15]
-
Handling: Use a proper lecture bottle regulator and check all connections for leaks with a soapy water solution before starting. Never work alone. Ensure your colleagues are aware of the experiment you are running.
-
Caption: Critical workflow for the safe handling of anhydrous ammonia.
References
-
Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience. National Institutes of Health (NIH). [Link]
- Preparation of fluorinated anilines.
-
Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au. [Link]
- Synthesis method of m-fluoroaniline.
-
Purification of Aniline. LookChem. [Link]
-
Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI. [Link]
-
Fluorine-Free, Low-Dielectric Photosensitive Polyimides Based on Methyl Methacrylate-Functionalized Bulky Diamines for High-Fidelity UV Patterning. ACS Applied Polymer Materials. [Link]
- Preparation of fluorinated anilines.
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Amination of various fluorobenzenes and amines under microwave irradiation. ResearchGate. [Link]
-
New class of 19F pH indicators: fluoroanilines. PubMed. [Link]
-
Safe Handling of Anhydrous Ammonia. Ohioline. [Link]
-
(PDF) Structural and Electronic Characterization of m-Fluoroaniline and m-Iodoaniline: A Density Functional Theory Study. ResearchGate. [Link]
-
Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. ResearchGate. [Link]
-
Arene Amination Instead of Fluorination: Substitution Pattern Governs the Reactivity of Dialkoxybenzenes with Selectfluor. The Journal of Organic Chemistry. [Link]
-
The Dark Side of Fluorine. National Institutes of Health (NIH). [Link]
-
Practice Safety When Handling Anhydrous Ammonia - NH3. Minnesota Department of Agriculture. [Link]
-
Difluoroalkylation of Anilines via Photoinduced Methods. National Institutes of Health (NIH). [Link]
-
Synthesis and characterization of fluorine-substituted polyanilines. ResearchGate. [Link]
-
Dehalogenation of fluorobenzene. Sciencemadness.org. [Link]
-
Handling Anhydrous Ammonia | 5 Safety Tips. Jaysons Chemical Industries. [Link]
-
Evaluation by NMR spectroscopy and global descriptors of the para substituents of aniline by the DFT method. Journal of Materials and Environmental Science. [Link]
-
Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]
-
Fluoroaniline Series. Sparrow Chemical. [Link]
-
(PDF) CsCO3 2. ResearchGate. [Link]
-
18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. YouTube. [Link]
-
Approaches to Obtaining Fluorinated α-Amino Acids. Chemical Reviews. [Link]
-
Safety Tips for Storage & Handling of Anhydrous Ammonia. BEPeterson. [Link]
-
Investigation of fluorinated prolines by NMR spectroscopy. University of Southampton. [Link]
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CATALYSTS CESIUM. Chemetall. [Link]
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Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Chemistry Stack Exchange. [Link]
-
Anhydrous Ammonia: Managing The Risks. NDSU Agriculture. [Link]
-
Caesium carbonate as an efficient catalyst for the synthesis polyhydroquinolines derivatives. Journal of Organic and Pharmaceutical Chemistry. [Link]
-
4-FLUOROANILINE FOR SYNTHESIS MSDS. Loba Chemie. [Link]
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Technical Support Center: Optimizing Solvent Effects in the Difluoromethylation of Anilines
Welcome to the technical support center for the difluoromethylation of anilines. This guide is designed for researchers, medicinal chemists, and process development scientists who are working to incorporate the valuable difluoromethyl (CF₂H) moiety into aniline scaffolds. The introduction of the CF₂H group can significantly alter the physicochemical properties of a molecule, enhancing metabolic stability, membrane permeability, and binding affinity by acting as a lipophilic hydrogen bond donor.[1][2] However, achieving high efficiency and selectivity in these reactions is often a significant challenge, with the choice of solvent playing a pivotal, yet complex, role.
This document provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues and optimize your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: Why is solvent selection so critical in the difluoromethylation of anilines?
A1: The solvent is not merely a medium in which the reaction occurs; it is an active participant that can dictate the reaction mechanism, rate, and selectivity. Its influence is multifaceted:
-
Solubility: The solvent must effectively dissolve the aniline substrate, the difluoromethylating reagent, and any catalysts or additives to ensure a homogeneous reaction mixture.
-
Mechanism Influence: Difluoromethylation of anilines can proceed through various pathways, including photoredox-catalyzed radical mechanisms or the formation of an Electron Donor-Acceptor (EDA) complex.[3][4] The solvent's polarity and coordinating ability can stabilize or destabilize key intermediates, favoring one pathway over another. For instance, the formation of EDA complexes is known to be directly dependent on the solvent choice.[4]
-
Selectivity Control: Perhaps most critically, the solvent can dramatically influence the regioselectivity of the reaction (e.g., ortho versus para substitution). Different solvents can alter the conformation of the substrate or the transition state, leading to a preference for one isomer. A notable study demonstrated that a DMSO/DMA solvent system heavily favors para-difluoromethylation, while a MeOH/DCM mixture can provide the ortho product with high selectivity.[5]
-
Side Reaction Suppression: Aniline derivatives are susceptible to oxidation, which often manifests as the formation of dark, tar-like substances.[6][7] An appropriate solvent, often in conjunction with an inert atmosphere, can help minimize these unwanted side reactions.
Q2: I'm starting a new difluoromethylation project. What is a good starting point for solvent selection?
A2: For photoredox and EDA complex-mediated reactions, polar aprotic solvents are an excellent starting point. Based on literature optimization studies, Dimethyl Sulfoxide (DMSO) has proven to be a superior choice in several systems, leading to significantly higher yields compared to other common solvents like DMF, DCM, or acetonitrile.[3][4]
However, a universal "best" solvent does not exist. The optimal choice depends on the specific aniline substrate (electron-rich vs. electron-deficient), the difluoromethylating reagent, and the reaction mechanism. Therefore, a small-scale solvent screen is always recommended during initial optimization.
Q3: How does the reaction mechanism (e.g., photocatalytic vs. EDA complex) affect solvent choice?
A3: The underlying mechanism is intrinsically linked to the optimal solvent.
-
Photocatalytic Reactions: In these systems, the solvent can affect the lifetime and redox potentials of the excited-state photocatalyst. Polar solvents can help stabilize the charged intermediates generated during single-electron transfer (SET) events.[3] For example, in a reaction using Eosin Y as an organophotocatalyst, DMF was found to be a suitable solvent.[4]
-
Electron Donor-Acceptor (EDA) Complex Reactions: Here, the aniline acts as the electron donor and the difluoromethylating reagent as the acceptor. These species can form a ground-state EDA complex that is then activated by visible light.[4] The solvent's ability to stabilize this complex is crucial. While one might assume non-polar solvents would be ideal, studies have shown that highly polar solvents like DMSO can lead to the highest yields, suggesting a complex interplay of factors beyond simple polarity.[3][4]
Troubleshooting Guide
This section addresses specific experimental problems. Follow the suggested solutions sequentially to diagnose and resolve the issue.
Problem 1: Low or No Product Yield
You've set up the reaction, but after the specified time, TLC or LC-MS analysis shows little to no desired product.
Possible Causes & Solutions:
-
Reagent/Solvent Quality:
-
Action: Ensure all reagents are pure. Use freshly distilled and anhydrous solvents, as trace impurities or water can quench reactive intermediates or catalysts.[8] For photocatalytic reactions, ensure the catalyst has not degraded.
-
-
Inert Atmosphere:
-
Action: Aniline derivatives can be sensitive to air oxidation.[7] Ensure the reaction vessel was thoroughly purged with an inert gas (Nitrogen or Argon) and maintained under a positive pressure throughout the experiment.
-
-
Sub-optimal Solvent:
-
Incorrect Base:
-
Action: The choice of base can be as critical as the solvent. If using a base, ensure it is appropriate for the reaction. In one optimized protocol, switching from an organic base (DBU) to an inorganic base (Na₂CO₃) in DMSO dramatically improved the yield.[3]
-
Caption: Troubleshooting flowchart for low reaction yield.
Problem 2: Poor Regioselectivity (ortho vs. para)
The reaction works, but you are getting an inseparable mixture of ortho and para isomers, or the undesired isomer is the major product.
Possible Causes & Solutions:
-
Solvent-Directed Selectivity:
-
Explanation: This is the most likely cause. The solvent environment directly influences the transition state energies leading to the different isomers.
-
Action for para-selectivity: Switch to a highly polar aprotic solvent system. A 1:1 mixture of DMSO and N,N-Dimethylacetamide (DMA) has been reported to achieve a high para:ortho ratio.[5]
-
Action for ortho-selectivity: Switch to a less polar or protic/non-polar mixed solvent system. A 2:1 mixture of Methanol (MeOH) and Dichloromethane (DCM) has been shown to furnish the ortho isomer as the sole product in certain cases.[5]
-
Caption: Solvent tuning of regioselectivity in aniline difluoromethylation.[5]
Problem 3: Reaction Mixture Turns Dark Brown/Black or Forms Tar
Upon adding reagents or during the reaction, the mixture darkens significantly, and workup is complicated by insoluble, tar-like material.
Possible Causes & Solutions:
-
Oxidation of Aniline:
-
Explanation: This is a classic problem in aniline chemistry.[6] The electron-rich amino group is highly susceptible to oxidation, which can be accelerated by catalysts, acidic conditions, or atmospheric oxygen.[7]
-
Action 1: Rigorous Degassing: Before adding any reagents, thoroughly degas your solvent by sparging with an inert gas (Argon is preferred as it is denser than air) for 15-30 minutes. Ensure a robust inert atmosphere is maintained.
-
Action 2: Protecting Groups: If the problem persists, especially with highly electron-rich anilines, consider temporarily protecting the amino group as an acetanilide. The acetyl group moderates the ring's reactivity and reduces its susceptibility to oxidation.[6] The protecting group can be removed via hydrolysis after the difluoromethylation step.
-
Experimental Protocols & Data
Data Summary: Solvent Optimization for EDA Complex Pathway
The following table summarizes data from a study optimizing the difluoroalkylation of N,N-dimethylaniline with ethyl difluoroiodoacetate via an EDA complex, highlighting the profound effect of solvent and base.[3][4]
| Solvent | Base | Yield (%) |
| DMF | — | 38 |
| DCM | — | 52 |
| DMSO | DBU | 55 |
| DMSO | Na₂CO₃ | 71 |
| MeCN | Na₂CO₃ | 65 |
| Toluene | Na₂CO₃ | 41 |
Reaction Conditions: Aniline (0.3 mmol), ethyl difluoroiodoacetate (1.3 equiv), base (1.5 equiv) in solvent (3 mL), irradiated with a 427 nm lamp for 16 h.[3]
Protocol 1: General Procedure for Solvent Screening
This protocol provides a generalized method for screening solvents on a small scale.
-
Preparation: In an array of oven-dried reaction vials equipped with stir bars, add your aniline substrate (e.g., 0.1 mmol).
-
Inert Atmosphere: Place the vials in a rack within a glovebox or seal them with septa and purge thoroughly with Nitrogen or Argon.
-
Solvent Addition: Using a syringe, add 1.0 mL of each anhydrous solvent to be tested (e.g., DMSO, DMF, MeCN, DCM, Toluene, THF) to a separate vial.
-
Reagent Addition: Add the difluoromethylating reagent (e.g., 1.3 equiv), any necessary catalyst (e.g., 1 mol %), and base (e.g., 1.5 equiv) to each vial.
-
Reaction: Stir the vials at the desired temperature. If the reaction is photocatalytic, place the array under the appropriate light source (e.g., 427 nm Kessil lamp).[3]
-
Monitoring & Analysis: After a set time (e.g., 16-24 h), take a small aliquot from each vial, quench, and analyze by LC-MS or ¹H NMR (using an internal standard) to determine the relative conversion and yield for each solvent.
References
- Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry.
- Difluoroalkylation of Anilines via Photoinduced Methods - PMC.
- Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews.
- Solvent-Tuned Photocatalytic (Phenylsulfonyl)
- N-Difluoromethylation of Aniline Derivatives with Difluorocarbene Precursors.
- Technical Support Center: Optimizing Reaction Conditions for Difluoromethylarsine Deriv
- Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids. Green Chemistry.
- Reagent-Controlled Highly Stereoselective Difluoromethylation: Efficient Access to Chiral α-Difluoromethylamines
- Highly Enantioselective Decarboxylative Difluoromethylation - PMC.
- Solvent-Tuned Photocatalytic (Phenylsulfonyl)difluoromethylation of Anilines: Selectivity and Postfunctionalization.
- para-Selective C–H Difluoromethylation of Anilides and their Deriv
- Enantioselective nucleophilic difluoromethylation of aromatic aldehydes with Me3SiCF2SO2Ph and PhSO2CF2H reagents catalyzed by chiral quaternary ammonium salts.
- Review Article Radiodifluoromethylation of well-functionalized molecules.
- Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids. Green Chemistry.
- Technical Support Center: Troubleshooting Halogen
- preventing oxidation of the aniline group during complex
Sources
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- 2. e-century.us [e-century.us]
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Technical Support Center: Photocatalytic Difluoromethylation of Anilines
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the photocatalytic difluoromethylation of anilines. This resource is designed to provide in-depth troubleshooting guidance and answers to frequently asked questions encountered during this powerful C-H functionalization reaction. As Senior Application Scientists, we have compiled field-proven insights to help you navigate the complexities of this chemistry, ensuring successful and reproducible outcomes in your laboratory.
I. Troubleshooting Guide: Unraveling Common Experimental Challenges
This section addresses specific issues that may arise during the photocatalytic difluoromethylation of anilines. Each problem is followed by a detailed analysis of potential causes and step-by-step solutions.
Problem 1: Low to No Product Formation with Complete Consumption of Starting Material
You observe that your starting aniline has been fully consumed (as indicated by TLC or LC-MS), but the desired difluoromethylated product is either absent or present in very low yields. Instead, a complex mixture of unidentified by-products is observed.
Potential Causes & Solutions:
-
Decomposition of the Difluoromethyl Radical Source: Many difluoromethylating agents can be sensitive to reaction conditions. For instance, reagents like (difluoromethyl)trimethylsilane (TMSCF₂H) are moisture-sensitive.[1]
-
Solution: Ensure all reagents and solvents are rigorously dried and the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen).[1] Consider using fresh, recently purchased difluoromethylating agents.
-
-
Photocatalyst Decomposition: Prolonged exposure to high-energy light or incompatible reaction components can lead to the degradation of the photocatalyst.
-
Solution:
-
Run a dark control: A reaction performed in the absence of light should show no conversion of the starting material, confirming the photocatalytic nature of the transformation.[2][3][4]
-
UV-Vis Spectroscopy: Monitor the UV-Vis spectrum of the reaction mixture over time. A significant change in the absorption profile of the photocatalyst may indicate decomposition.
-
Reduce Light Intensity: If catalyst degradation is suspected, try reducing the light intensity or using a light source with a narrower wavelength range that is still within the absorption spectrum of the photocatalyst.
-
-
-
Unproductive Quenching of the Excited Photocatalyst: The excited state of the photocatalyst can be quenched by various species in the reaction mixture other than the desired reactants, leading to unproductive pathways.
-
Solution:
-
Solvent Purity: Ensure the use of high-purity, degassed solvents. Impurities can act as quenchers.
-
Reagent Purity: Purify starting materials and reagents if their quality is questionable.
-
-
-
Formation of Unstable Intermediates: The initial difluoromethylated product might be unstable under the reaction conditions and undergo further reactions or decomposition.
-
Solution:
-
Reaction Monitoring: Take aliquots from the reaction at regular intervals and analyze them by LC-MS or ¹⁹F NMR to track the formation and potential disappearance of the desired product.
-
Lower Reaction Temperature: If the product is found to be thermally labile, consider running the reaction at a lower temperature, even if it requires a longer reaction time.
-
-
Problem 2: Formation of Bis-difluoromethylated By-products
You observe the formation of a significant amount of a product with two difluoromethyl groups attached to the aniline ring, often leading to a lower yield of the desired mono-difluoromethylated product.
Potential Causes & Solutions:
-
Highly Activated Aniline Substrates: Electron-rich anilines are more susceptible to multiple additions of the electrophilic difluoromethyl radical.[2][5] This is particularly prevalent with substrates bearing strong electron-donating groups like methoxy or amino groups.[2][5]
-
Solution:
-
Control Stoichiometry: Use a stoichiometric amount or a slight excess (e.g., 1.1-1.3 equivalents) of the difluoromethylating agent relative to the aniline. Avoid using a large excess.[2]
-
Shorter Reaction Times: Carefully monitor the reaction progress and stop it once the desired mono-substituted product is maximized, before significant formation of the di-substituted product occurs.
-
Dilution: Running the reaction at a higher dilution can sometimes disfavor the second addition.
-
-
-
Reaction Hotspots: Inhomogeneous light distribution or poor stirring can create localized areas of high radical concentration, promoting multiple additions.
-
Solution: Ensure vigorous stirring and uniform irradiation of the reaction vessel. For larger-scale reactions, consider using a photoreactor with a more controlled light source and cooling system.
-
Problem 3: Poor Regioselectivity (Formation of ortho-, meta-, and para- Isomers)
The reaction yields a mixture of difluoromethylated aniline isomers, making purification difficult and reducing the yield of the desired isomer.
Potential Causes & Solutions:
-
Electronic and Steric Effects of Substituents: The inherent electronic properties and steric hindrance of the substituents on the aniline ring direct the position of difluoromethylation. Electron-donating groups generally favor ortho and para substitution.
-
Solution:
-
Solvent Tuning: The choice of solvent can significantly influence the regioselectivity. For instance, in some systems, a mixture of DMSO and DMA can favor the para isomer, while a MeOH/DCM mixture can promote ortho substitution.[6]
-
Protecting Groups: Temporarily installing a bulky protecting group on the amino functionality can block the ortho positions, thereby favoring para substitution.
-
Alternative Catalytic Systems: Different photocatalysts or the addition of co-catalysts can alter the reaction mechanism and, consequently, the regioselectivity.
-
-
-
Reaction Mechanism Nuances: The reaction may proceed through multiple competing pathways, each leading to a different isomer.
-
Solution: A thorough understanding of the reaction mechanism is crucial. Radical trapping experiments can help elucidate the nature of the reactive intermediates.[2][3] For example, the addition of radical scavengers like TEMPO or 1,1-diphenylethylene should inhibit the reaction if it proceeds through a radical pathway.[2][3]
-
II. Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the practical aspects and underlying principles of photocatalytic difluoromethylation of anilines.
Q1: What are the most common by-products in this reaction?
A1: Besides the desired mono-difluoromethylated aniline, common by-products include:
-
Bis-difluoromethylated anilines: As discussed in the troubleshooting guide, these arise from a second addition of the difluoromethyl radical to the product.[2][5]
-
Oxidation products of aniline: Depending on the oxidant used and the reaction conditions, by-products such as nitrosobenzene or azoxybenzene can be formed.[7]
-
Products from side reactions of the difluoromethylating agent: For example, hydrolysis or decomposition of the difluoromethyl source can occur.[1]
-
Polymerization products: In some cases, especially with highly reactive anilines, oligomeric or polymeric materials may form.[8]
Q2: How can I confirm the generation of the difluoromethyl radical in my reaction?
A2: Radical trapping experiments are the standard method to confirm the presence of radical intermediates.
-
Procedure: Add a radical scavenger such as 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO), 1,1-diphenylethene, or Galvinoxyl free radical to your reaction mixture under the standard conditions.[2][3]
-
Expected Outcome: The formation of the desired product should be significantly inhibited or completely suppressed.[2][3] You can often detect the formation of the trapped radical adduct (e.g., difluoromethylated-TEMPO) by techniques like HRMS or NMR.[2]
Q3: My reaction is not working. What are the first control experiments I should run?
A3: To diagnose a failed reaction, perform the following control experiments:
-
Dark Control: Run the reaction in the complete absence of light. No product formation indicates that the reaction is indeed photocatalytic.[2][3][4]
-
No Photocatalyst Control: Perform the reaction without the photocatalyst. Again, no product should be formed.[3][4]
-
No Difluoromethylating Agent Control: This will confirm that the difluoromethyl group originates from the intended source.
-
No Aniline Control: This helps to identify any background reactions involving the solvent or other reagents.
Q4: What is the role of the base in this reaction?
A4: A base is often crucial for the rearomatization of the cyclohexadienyl intermediate that is formed after the addition of the difluoromethyl radical to the aniline ring.[2][5] The base abstracts a proton, restoring the aromaticity of the system and yielding the final product. The choice and solubility of the base can impact the reaction's efficacy.[2]
Q5: Can I perform this reaction without an external photocatalyst?
A5: In some cases, yes. Aniline itself can act as an electron donor and form an electron donor-acceptor (EDA) complex with a suitable difluoromethylating agent (the electron acceptor).[2][5] This EDA complex can be directly excited by visible light to generate the necessary radical intermediates without the need for an external photocatalyst.[2][5]
III. Visualizing Reaction Pathways
To better understand the processes discussed, the following diagrams illustrate key mechanistic steps and potential side reactions.
General Mechanistic Pathway
Caption: General mechanism for photocatalytic difluoromethylation of anilines.
Formation of Bis-difluoromethylated By-products
Caption: Pathway showing the formation of bis-substituted by-products.
IV. Experimental Protocols
General Procedure for Photocatalytic Difluoromethylation of an Aniline
This is a representative procedure and may require optimization for specific substrates and reagents.
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aniline substrate (0.3 mmol, 1.0 equiv.), the photocatalyst (e.g., Eosin Y, 1-5 mol%), and a base (e.g., Na₂CO₃, 1.5 equiv.).[2]
-
Seal the vessel and evacuate and backfill with an inert atmosphere (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent (e.g., DMSO or DMF, 3 mL) via syringe.[2][5]
-
Add the difluoromethylating agent (e.g., ethyl difluoroiodoacetate, 1.3 equiv.) via syringe.[2]
-
Place the reaction vessel in a photoreactor equipped with a cooling fan and irradiate with the appropriate wavelength light source (e.g., 427 nm or 525 nm Kessil lamp) for the specified time (e.g., 16-24 h).[2][5]
-
Upon completion (monitored by TLC or LC-MS), quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired difluoromethylated aniline.
Protocol for Radical Trapping Experiment with TEMPO
-
Follow the general procedure as described above.
-
After the addition of the aniline substrate and photocatalyst, add TEMPO (2.0 equiv.) to the reaction vessel.
-
Proceed with the remaining steps of the general procedure.
-
Analyze the reaction mixture by LC-MS or HRMS to look for the formation of the TEMPO-CF₂H adduct and the absence of the desired product.[2]
V. Quantitative Data Summary
| Parameter | Observation | Potential Implication | Reference |
| Aniline Substituent | Electron-donating groups (e.g., -OCH₃, -NMe₂) | Higher reactivity, potential for bis-alkylation | [2][5] |
| Electron-withdrawing groups (e.g., -NO₂, -CN) | Lower reactivity, may require harsher conditions or longer reaction times | [2] | |
| Solvent | DMSO | Often a good general solvent for these reactions | [3][4] |
| 1:1 DMSO/DMA | Can favor para-selectivity | [6] | |
| 2:1 MeOH/DCM | Can favor ortho-selectivity | [6] | |
| Light Source | No light | No reaction | [2][3][4] |
| Atmosphere | Air/Oxygen | Can inhibit some radical reactions, but is sometimes used as an oxidant | [3][4][9] |
| Inert (Ar, N₂) | Generally preferred for radical reactions to prevent unwanted side reactions | [1] |
References
-
Larrañaga, O., de la Torre, A., Carrillo, L., & Vicario, J. L. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry, 88(17), 12268–12277. [Link]
-
Larrañaga, O., de la Torre, A., Carrillo, L., & Vicario, J. L. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. PMC. [Link]
-
Wang, J., Wang, L., Zhang, Y., Wang, C., & Zhang, J. (2024). Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. Journal of the American Chemical Society. [Link]
-
Barata-Vallejo, S., & Postigo, A. (2021). Visible light-catalyzed fluoroalkylation reactions of free aniline derivatives. Photochemical & Photobiological Sciences. [Link]
-
Barata-Vallejo, S., & Postigo, A. (2019). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. ResearchGate. [Link]
-
Zhu, C., et al. (2018). Visible-light-driven trifluoromethylation of aniline derivatives using Ir(ppy)3 as a photocatalyst and Togni reagent. ResearchGate. [Link]
-
Wang, J., Wang, L., Zhang, Y., Wang, C., & Zhang, J. (2024). Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. Journal of the American Chemical Society. [Link]
-
Majek, M., & Filace, F. (2016). Photocatalytic gem‐Difluoroolefination Reactions by a Formal C−C Coupling/Defluorination Reaction with Diazoacetates. Angewandte Chemie. [Link]
-
Barata-Vallejo, S., & Postigo, A. (2019). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. CONICET Digital. [Link]
-
Zhang, H., et al. (2025). Solvent-Tuned Photocatalytic (Phenylsulfonyl)difluoromethylation of Anilines: Selectivity and Postfunctionalization. ResearchGate. [Link]
-
Zhang, H., et al. (2025). Solvent-Tuned Photocatalytic (Phenylsulfonyl)difluoromethylation of Anilines: Selectivity and Postfunctionalization. ACS Publications. [Link]
-
Zhang, H., et al. (2025). Solvent-Tuned Photocatalytic (Phenylsulfonyl)difluoromethylation of Anilines: Selectivity and Postfunctionalization. ACS Publications. [Link]
-
Noto, N., Koike, T., & Akita, M. (2025). Recent advances of photoinduced trifluoromethylation and difluoroalkylation. ResearchGate. [Link]
-
Barata-Vallejo, S., & Postigo, A. (2019). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. MDPI. [Link]
-
Wang, J., et al. (2024). Promoting Photocatalytic Direct C−H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. University of Birmingham Research Portal. [Link]
-
Noto, N., Koike, T., & Akita, M. (2017). Control experiment for radical difluoromethylation. ResearchGate. [Link]
-
Wang, J., et al. (2024). Promoting Photocatalytic Direct C-H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. PubMed. [Link]
-
Sap, J. B. I., Meyer, C. F., Straathof, N. J. W., Iwumene, N., am Ende, C. W., & Trabanco, A. A. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. [Link]
-
Hu, J., Zhang, W., & Wang, F. (2009). Selective difluoromethylation and monofluoromethylation reactions. Chemical Communications. [Link]
-
Hu, J., Zhang, W., & Wang, F. (2009). Selective difluoromethylation and monofluoromethylation reactions. Chemical Communications. [Link]
-
Innovative Developments in the field of Difluoromethylation Chemistry. (n.d.). QMRO Home. [Link]
-
Wang, Y., et al. (2023). Stable Zr-based polyoxometalate as a green catalyst for selective oxidation of aniline. Chemical Communications. [Link]
-
Vásquez, D., Palominos, F., & Martínez, S. (2020). Aniline oxidation studies on photocatalytic processes compared with the... ResearchGate. [Link]
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- 5. Difluoroalkylation of Anilines via Photoinduced Methods - PMC [pmc.ncbi.nlm.nih.gov]
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Controlling ortho vs. para selectivity in aniline difluoromethylation
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the control of ortho vs. para selectivity in the C-H difluoromethylation of anilines. As Senior Application Scientists, we have compiled this resource based on peer-reviewed literature and established best practices to help you navigate the complexities of this powerful transformation.
Frequently Asked Questions (FAQs)
Q1: I am starting a new project on aniline difluoromethylation. What are the primary strategies to control selectivity between the ortho and para positions?
A1: Controlling regioselectivity in the C-H functionalization of anilines is a significant challenge due to the strong activating and ortho, para-directing nature of the amino group.[1][2] The choice between ortho and para products depends critically on the chosen methodology, as different catalytic systems and reaction conditions exploit distinct mechanistic pathways.
The main strategies can be broadly categorized as:
-
Photocatalysis with Solvent Tuning: This is one of the most direct methods for switching selectivity. A photoredox-catalyzed approach using a ruthenium catalyst has been shown to provide tunable access to either isomer based almost exclusively on the solvent system. A mixture of DMSO/DMA strongly favors para-difluoromethylation, while a mixture of MeOH/DCM promotes exclusive ortho-difluoromethylation.[3] This switch is attributed to different solvation effects on the reaction intermediates.
-
Transition Metal Catalysis with Directing Groups: While classic directing group strategies often favor ortho functionalization through chelation, recent advances have enabled highly para-selective methods. For instance, ruthenium(II) catalysis can achieve excellent para-selectivity for anilides (N-acylated anilines).[4][5] The protecting group not only moderates the aniline's reactivity but also participates in a catalytic cycle that favors functionalization at the sterically accessible para position.[2] Similarly, iron-catalyzed systems have demonstrated high para-selectivity for arenes, including aniline derivatives.[6][7]
-
Steric Hindrance: In the absence of a specific control element, steric hindrance often dictates the regiochemical outcome. For anilines with bulky N-substituents or substituents at the ortho positions, the incoming electrophile or radical will preferentially attack the less hindered para position.[8]
Below is a decision-making workflow to guide your initial approach.
Caption: Decision workflow for selecting a difluoromethylation method.
Q2: My photocatalytic difluoromethylation is giving me a poor ratio of ortho to para products. How can I troubleshoot this?
A2: This is a common issue that almost always points to the reaction conditions, particularly the solvent system. In photocatalytic (phenylsulfonyl)difluoromethylation of anilines, the solvent has a profound and tunable effect on the regiochemical outcome.[3]
Troubleshooting Steps:
-
Verify Solvent Purity and Composition: The ratio of solvents is critical. For high para selectivity (up to 13.3:1 p:o), a 1:1 mixture of anhydrous DMSO and DMA is recommended. For high ortho selectivity (often exclusively ortho), a 2:1 mixture of MeOH and DCM is effective.[3] Ensure your solvents are anhydrous and accurately measured. Small amounts of water or impurities can disrupt the delicate solvation sphere around the reaction intermediates, leading to a loss of selectivity.
-
Ensure Complete Degassing: Radical reactions are often sensitive to oxygen.[9] Ensure your reaction mixture is thoroughly degassed via freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for at least 15-20 minutes before initiating the reaction with light.
-
Check Reagent Purity: Impurities in the aniline or the difluoromethylating agent can interfere with the catalytic cycle. Purify the aniline by distillation or column chromatography if it appears discolored.[10]
The table below summarizes the reported solvent effects in a model reaction between aniline and bromodifluoromethanesulfonylbenzene.[3]
| Solvent System (v/v) | para : ortho Ratio |
| DMSO / DMA (1:1) | 13.3 : 1 |
| DMSO | 3.2 : 1 |
| DMA | 1.1 : 1 |
| MeOH / DCM (2:1) | > 20 : 1 (ortho favored) |
| MeCN | 1 : 1.3 |
| Acetone | 1 : 1.7 |
Mechanistic Insight: The prevailing hypothesis for this solvent-dependent selectivity involves the formation of different types of hydrogen-bonded complexes. In polar aprotic solvents like DMSO, the aniline's N-H protons are strongly solvated, leaving the para position electronically and sterically accessible. In protic solvents like methanol, it is proposed that a complex between the solvent, aniline, and photocatalyst may form, sterically shielding the para position and directing the radical attack to the ortho position.
Q3: I am observing low yields and significant starting material decomposition, indicated by a dark, tar-like reaction mixture. What are the likely causes?
A3: Dark discoloration and the formation of insoluble tars are classic signs of aniline oxidation.[10] Anilines, especially electron-rich derivatives, are highly susceptible to oxidation, which can be exacerbated by the radical conditions of many difluoromethylation reactions.
Primary Causes and Solutions:
-
Oxygen Contamination: As mentioned in Q2, rigorous exclusion of air is paramount. An improperly sealed reaction vessel or insufficient degassing can lead to oxidative polymerization of the aniline.
-
Solution: Use glassware with high-vacuum-rated stopcocks. Perform at least three freeze-pump-thaw cycles to ensure an inert atmosphere.
-
-
Starting Material Purity: Commercially available anilines often contain colored impurities from oxidation during storage.
-
Solution: Purify the aniline starting material immediately before use. Distillation under reduced pressure is often effective. Storing purified aniline under an inert atmosphere and in the dark can prolong its shelf life.[10]
-
-
Protecting the Amino Group: The amino group itself is often the site of initial oxidation. Temporarily protecting it as an amide (e.g., acetanilide) or a carbamate can significantly increase its stability.
-
Solution: Convert the aniline to its corresponding anilide. Many para-selective protocols, such as the Ru(II)-catalyzed method, are specifically designed for anilide substrates.[4] This strategy not only prevents oxidation but also serves to direct the regioselectivity.
-
-
Reaction Time and Temperature: Prolonged reaction times, especially at elevated temperatures, can increase the likelihood of byproduct formation and decomposition.[9]
-
Solution: Monitor the reaction progress closely using TLC or LC-MS. Once the starting material is consumed, work up the reaction immediately to avoid product degradation.
-
Caption: Troubleshooting guide for low yield and decomposition issues.
Experimental Protocols
The following are representative, step-by-step protocols for the solvent-controlled photocatalytic (phenylsulfonyl)difluoromethylation of aniline.[3]
Protocol 1: Para-Selective Difluoromethylation
-
Setup: To an oven-dried 8 mL vial equipped with a magnetic stir bar, add aniline (0.2 mmol, 1.0 equiv.), bromodifluoromethanesulfonylbenzene (0.3 mmol, 1.5 equiv.), and Ru(bpy)₃Cl₂·6H₂O (0.004 mmol, 2 mol %).
-
Solvent Addition: Add anhydrous DMSO (1.0 mL) and anhydrous DMA (1.0 mL) via syringe.
-
Degassing: Seal the vial with a septum and parafilm. Degas the mixture by sparging with argon for 20 minutes.
-
Reaction: Place the vial approximately 5 cm from a 24 W blue LED lamp and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 24-48 hours.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired para-substituted product.
Protocol 2: Ortho-Selective Difluoromethylation
-
Setup: To an oven-dried 8 mL vial equipped with a magnetic stir bar, add aniline (0.2 mmol, 1.0 equiv.), bromodifluoromethanesulfonylbenzene (0.3 mmol, 1.5 equiv.), and Ru(bpy)₃Cl₂·6H₂O (0.004 mmol, 2 mol %).
-
Solvent Addition: Add anhydrous MeOH (1.33 mL) and anhydrous DCM (0.67 mL) via syringe.
-
Degassing: Seal the vial with a septum and parafilm. Degas the mixture by sparging with argon for 20 minutes.
-
Reaction: Place the vial approximately 5 cm from a 24 W blue LED lamp and stir vigorously at room temperature.
-
Monitoring & Workup: Follow the same procedures as described in Protocol 1.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired ortho-substituted product.
References
-
Gomez, C., et al. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry. Available at: [Link]
-
Thieme. (n.d.). para-Selective C–H Difluoromethylation of Anilides and their Derivatives. Thieme Gruppe. Available at: [Link]
-
Various Authors. (2024). Solvent-Tuned Photocatalytic (Phenylsulfonyl)difluoromethylation of Anilines: Selectivity and Postfunctionalization. ResearchGate. Available at: [Link]
-
Wang, Z., et al. (2023). Solvent-Tuned Photocatalytic (Phenylsulfonyl)difluoromethylation of Anilines: Selectivity and Postfunctionalization. American Chemical Society. Available at: [Link]
-
Gomez, C., et al. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. National Institutes of Health. Available at: [Link]
-
Ashenhurst, J. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]
-
Chemistry Steps. (n.d.). Ortho, Para, Meta. Chemistry Steps. Available at: [Link]
-
Bull, J., et al. (2018). Regioselective C-H Functionalization of Anilines. University of Bath's research portal. Available at: [Link]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
Preventing dimer and trimer formation in 2-(trifluoromethyl)aniline reactions
Welcome to the Technical Support Center for reactions involving 2-(trifluoromethyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common issue of dimer and trimer formation in their synthetic routes. The electron-withdrawing nature of the trifluoromethyl group presents unique challenges, and this document provides in-depth, field-proven insights to ensure the success of your experiments.
Understanding the Problem: The "How" and "Why" of Dimerization
Unwanted side reactions that form dimers and trimers are a frequent challenge when working with aniline derivatives. These oligomeric impurities complicate purification, reduce the yield of the desired product, and can introduce unforeseen toxicological profiles in drug candidates. The formation of these byproducts primarily occurs through oxidative and radical coupling mechanisms.
The process often begins with the oxidation of the aniline to form a reactive cation radical.[1][2] This intermediate is highly electrophilic and can be attacked by a neutral aniline molecule. Subsequent rearrangement and further oxidation can lead to the formation of various dimeric and trimeric structures, including semidines and phenazines.[1][2][3] The reaction conditions, such as pH and the type of oxidant, play a crucial role in determining the predominant pathway.[1][4] For instance, in acidic media, aniline polymerization often proceeds through the coupling of cation radicals.[1]
Below is a generalized workflow illustrating the potential points of failure where dimer/trimer formation can occur and the corresponding preventative strategies.
Caption: Troubleshooting workflow for dimer/trimer formation.
Troubleshooting Guide: Reaction-Specific Issues and Solutions
The propensity for dimer and trimer formation is highly dependent on the specific reaction being performed. Below are troubleshooting guides for two common reaction types where these side products are frequently observed.
Scenario 1: Diazotization Reactions
Diazotization of 2-(trifluoromethyl)aniline to form the corresponding diazonium salt is a common precursor step for Sandmeyer, Schiemann, or azo-coupling reactions.[5][6] However, the highly reactive diazonium salt can act as an electrophile and couple with unreacted aniline, leading to colored azo-dimer impurities.[7]
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Yellow, Orange, or Red Coloration in Reaction | Azo Coupling: The diazonium salt is reacting with unreacted 2-(trifluoromethyl)aniline. | Maintain Low Temperature: Strictly control the temperature between 0-5°C to minimize the rate of the coupling side reaction.[7] Ensure Strong Acidity: Azo coupling with amines is less favorable under highly acidic conditions. Ensure the reaction medium remains strongly acidic.[7] Controlled Reagent Addition: Add the sodium nitrite solution slowly to the aniline solution to avoid localized excesses of nitrous acid. |
| Low Yield of Desired Product | Decomposition of Diazonium Salt: The diazonium salt is thermally unstable.[7] Incomplete Diazotization: The electron-withdrawing CF3 group makes the aniline less nucleophilic.[7] | Strict Temperature Control: Keep the reaction at or below 5°C throughout the process.[7] Use a Slight Excess of Nitrite: A small excess of sodium nitrite can help drive the reaction to completion. Use starch-iodide paper to test for the presence of nitrous acid.[7] |
| Formation of Tarry Precipitate | Polymerization/Decomposition: At higher temperatures or with excess nitrous acid, the diazonium salt can decompose and polymerize.[7] | Quench Excess Nitrous Acid: After the diazotization is complete, add a small amount of urea to quench any remaining nitrous acid.[7] |
Experimental Protocol: Optimized Diazotization of 2-(Trifluoromethyl)aniline
-
Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-(trifluoromethyl)aniline (1.0 eq) in 3 M hydrochloric acid.
-
Cooling: Cool the solution to 0-5°C in an ice-salt bath.
-
Nitrite Addition: Dissolve sodium nitrite (1.05 eq) in a minimal amount of cold water. Add this solution dropwise to the aniline solution, ensuring the temperature does not exceed 5°C.
-
Monitoring: Monitor the reaction for the presence of nitrous acid using starch-iodide paper. A positive test (blue-black color) indicates an excess of nitrous acid.
-
Quenching: Once the addition is complete and a slight excess of nitrous acid is maintained for 10-15 minutes, add urea portion-wise until the starch-iodide test is negative.
-
Usage: The resulting cold solution of the diazonium salt is now ready for the subsequent reaction (e.g., Sandmeyer).
Scenario 2: Palladium-Catalyzed Cross-Coupling (e.g., Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[8][9][10] However, under certain conditions, oxidative addition of the aryl halide to the palladium(0) catalyst can be followed by competitive binding of the aniline starting material, potentially leading to self-coupling or catalyst deactivation. While direct dimerization of the aniline is less common in this context, related side reactions can reduce yield.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion and/or Formation of Side Products | Catalyst Deactivation: The electron-poor nature of 2-(trifluoromethyl)aniline can make it a challenging substrate. The catalyst may not be active enough. | Ligand Choice: Employ sterically hindered, electron-rich phosphine ligands (e.g., BrettPhos, RuPhos) to promote the desired reductive elimination step.[10] Precatalyst Selection: Use modern, air-stable palladium precatalysts that ensure efficient generation of the active Pd(0) species.[11] |
| Hydrodehalogenation of Aryl Halide | β-Hydride Elimination: This is a known side reaction in Buchwald-Hartwig aminations that competes with reductive elimination.[8] | Base Selection: Use a non-nucleophilic, sterically hindered base like sodium tert-butoxide or LHMDS. Ligand Choice: Certain ligands are designed to disfavor β-hydride elimination. |
| Inconsistent Results | Oxygen Contamination: The Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, leading to catalyst deactivation. | Inert Atmosphere: Thoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction. |
Diagram: Buchwald-Hartwig Catalytic Cycle
This diagram illustrates the key steps in the Buchwald-Hartwig amination, highlighting where side reactions can occur.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
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- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Analytical Characterization of 2-(Difluoromethyl)aniline
Executive Summary
2-(Difluoromethyl)aniline is a critical building block in the synthesis of novel pharmaceuticals and agrochemicals, prized for the unique electronic properties imparted by the difluoromethyl (-CHF₂) group. Its precise chemical structure, purity, and impurity profile are paramount to ensuring the safety, efficacy, and reproducibility of downstream applications. This guide provides a comprehensive comparison of the primary analytical techniques for the robust characterization of this molecule. We move beyond simple procedural lists to explain the causality behind methodological choices, offering field-proven insights into leveraging Nuclear Magnetic Resonance (NMR) Spectroscopy, Chromatography (HPLC and GC), Mass Spectrometry (MS), and Vibrational Spectroscopy (FTIR) for a complete and self-validating analytical workflow.
The Analytical Imperative: Why Robust Characterization Matters
The difluoromethyl group acts as a lipophilic hydrogen bond donor, a feature that can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. However, the synthesis of this compound can yield positional isomers, starting material carryover, and process-related impurities. A multi-technique approach is therefore not just recommended but essential for full characterization. This guide details an integrated strategy to confirm identity, elucidate structure, quantify purity, and identify potential impurities.
An Integrated Analytical Workflow
A successful characterization strategy relies on using orthogonal techniques where the strengths of one method compensate for the limitations of another. The typical workflow begins with spectroscopic methods for structural confirmation, followed by chromatographic techniques for purity assessment and separation of components.
Caption: Integrated workflow for the comprehensive characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR is the most powerful technique for the unambiguous structural confirmation of this compound. The presence of both hydrogen and fluorine atoms provides a rich dataset through various experiments.
Expertise & Causality: The choice of NMR experiments is dictated by the need to prove the connectivity of all atoms. ¹H NMR identifies the protons, ¹⁹F NMR specifically confirms the -CHF₂ group, and ¹³C NMR, with its characteristic C-F couplings, validates the carbon skeleton and the point of substitution.
Expected Spectral Data
The following table summarizes the anticipated chemical shifts and coupling patterns. Data is extrapolated from known spectra of similar aniline derivatives.[1][2][3]
| Nucleus | Experiment | Expected Chemical Shift (δ, ppm) | Key Feature / Coupling | Rationale |
| ¹H | 1D Proton | ~6.5 - 7.5 | Complex multiplets | Aromatic protons, showing splitting from adjacent protons. |
| ~3.8 - 4.2 | Broad singlet | -NH₂ protons; chemical shift is concentration and solvent dependent. | ||
| ~6.6 - 7.0 | Triplet (t) | The single proton of the -CH F₂ group, split by the two equivalent fluorine atoms. | ||
| ¹⁹F | 1D Fluorine | ~ -110 to -130 | Doublet (d) | The two equivalent fluorine atoms of the -CHF₂ group, split by the single adjacent proton. |
| ¹³C | 1D Carbon | ~115 - 150 | Multiple signals | Aromatic carbons. The carbon attached to the -CHF₂ group will show a large C-F coupling. |
| ~110 - 120 | Triplet (t) | The carbon of the -C HF₂ group, split by the two attached fluorine atoms. |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). CDCl₃ is a good first choice for its volatility and minimal interference with aromatic signals.[4]
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum.
-
Causality: This provides the initial overview of proton environments and their integrations.
-
-
¹⁹F NMR Acquisition:
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled 1D carbon spectrum. An APT (Attached Proton Test) or DEPT experiment can be used to differentiate CH, CH₂, and CH₃ carbons from quaternary carbons.
-
Causality: This confirms the carbon backbone. Observing the large one-bond and smaller two-bond C-F couplings is definitive proof of the -CHF₂ group's attachment point on the aromatic ring.[7]
-
-
Data Processing: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra (e.g., residual CHCl₃ at 7.26 ppm for ¹H NMR). Integrate signals and analyze coupling patterns to confirm the proposed structure.
Chromatographic Techniques: A Comparison for Purity and Quantification
Chromatography is essential for separating the target compound from impurities and for accurate quantification. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the analytical goal and the properties of potential impurities.
Caption: Decision guide for selecting the appropriate chromatographic technique.
Comparison of Chromatographic Methods
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Primary Use | Purity determination, quantification, analysis of non-volatile impurities. | Identification and quantification of volatile impurities, trace analysis. |
| Strengths | Robust and highly reproducible; suitable for a wide range of polarities; non-destructive (sample can be collected). | High separation efficiency; easily coupled to Mass Spectrometry (MS) for definitive identification. |
| Limitations | Lower resolution than capillary GC; requires analyte to have a UV chromophore for standard detection. | Analyte must be thermally stable and volatile; polar anilines can exhibit poor peak shape without derivatization.[8][9] |
| Detector | UV/Vis (Diode Array Detector - DAD) | Flame Ionization Detector (FID) for quantification, Mass Spectrometer (MS) for identification. |
Protocol 1: Reverse-Phase HPLC-UV Method
This method is ideal for routine purity analysis.
-
Instrumentation: HPLC system with a UV/DAD detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid). For example, start at 30% Acetonitrile and ramp to 90% over 15 minutes.
-
Causality: Formic acid improves peak shape by protonating the aniline, reducing tailing caused by interaction with residual silanols on the column packing.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve ~1 mg of the sample in 10 mL of Acetonitrile/Water (50:50) to make a 0.1 mg/mL solution.
-
Analysis: Inject 10 µL. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.
Protocol 2: GC-Mass Spectrometry (GC-MS) Method
This method is superior for identifying volatile impurities.
-
Instrumentation: GC system coupled to a Mass Spectrometer.
-
Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection: 1 µL, splitless injection. Inlet temperature: 250°C.
-
Oven Program: Start at 80°C (hold 2 min), ramp to 280°C at 10°C/min (hold 5 min).[12]
-
Causality: This temperature program provides good separation of potential impurities with varying boiling points.
-
-
MS Parameters: Electron Ionization (EI) at 70 eV. Scan range: m/z 40-400.
-
Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of ethyl acetate.
-
Trustworthiness Note: Direct injection of anilines can sometimes lead to peak tailing. If this occurs, derivatization with an agent like Trifluoroacetic Anhydride (TFAA) can be employed to increase volatility and improve peak shape.[9] However, for initial screening, direct injection is often sufficient.
Mass Spectrometry: Molecular Weight and Fragmentation
MS provides the molecular weight, which is a critical piece of identity confirmation. When coupled with chromatography (LC-MS or GC-MS), it can identify components of a mixture.
-
Expected Data: this compound has a molecular weight of approximately 159.14 g/mol .
-
GC-MS (Electron Ionization): Expect a strong molecular ion peak (M⁺) at m/z 159. Key fragments would likely arise from the loss of fluorine (m/z 140) or the entire difluoromethyl radical (m/z 108).
-
LC-MS (Electrospray Ionization): In positive ion mode, the protonated molecule ([M+H]⁺) will be observed at m/z 160.
Vibrational Spectroscopy (FTIR): The Molecular Fingerprint
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and simple technique to confirm the presence of key functional groups. It provides a unique "fingerprint" spectrum for the compound.[13]
Expected Key Spectral Features
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 3500 | N-H stretch (doublet) | Primary Amine (-NH₂) |
| 3000 - 3100 | C-H stretch | Aromatic C-H |
| 1600 - 1650 | N-H bend (scissoring) | Primary Amine (-NH₂) |
| 1450 - 1600 | C=C stretch | Aromatic Ring |
| 1000 - 1200 | C-F stretch | Difluoromethyl (-CHF₂) |
| 700 - 850 | C-H bend (out-of-plane) | Aromatic substitution pattern |
Experimental Protocol: FTIR-ATR Analysis
-
Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Causality: ATR is a modern, rapid technique that requires minimal to no sample preparation.
-
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Analysis: Place a small drop of the liquid this compound sample directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the sample spectrum (typically 16-32 scans are co-added for a good signal-to-noise ratio) over the range of 4000-400 cm⁻¹.
-
Data Analysis: Compare the resulting spectrum to a reference spectrum if available, or interpret the key bands to confirm the presence of the expected functional groups.
Conclusion: An Integrated and Self-Validating System
No single technique provides a complete picture of this compound. A robust characterization relies on the integration of multiple, orthogonal methods. The unambiguous structural proof from a full suite of NMR experiments provides the foundation. Chromatographic methods, particularly HPLC, deliver precise and accurate purity data. Finally, MS and FTIR serve as rapid and definitive confirmatory checks for molecular weight and functional group identity. By employing this multi-faceted approach, researchers and drug development professionals can ensure the quality and integrity of their material, leading to more reliable and reproducible scientific outcomes.
References
-
The Royal Society of Chemistry. One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Available from: [Link]
-
The Royal Society of Chemistry. Supplementary Data. Available from: [Link]
-
SpectraBase. 2-Fluoro-3-(trifluoromethyl)aniline. Available from: [Link]
-
University of Ottawa. 19Flourine NMR. Available from: [Link]
-
SIELC Technologies. 2,4-Difluoroaniline. Available from: [Link]
-
University of Wisconsin-Madison. 19F NMR Reference Standards. Available from: [Link]
-
SIELC Technologies. Separation of o-(Trifluoromethyl)aniline on Newcrom R1 HPLC column. Available from: [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). Available from: [Link]
-
ResearchGate. Is it possible to analyze F-compounds with GCMS?. Available from: [Link]
-
JEOL. Determine number of fluorines attached to each carbon by 13C NMR spectroscopy!. Available from: [Link]
-
RTI Laboratories. FTIR Analysis. Available from: [Link]
-
ResearchGate. Spectroscopic and quantum chemical electronic structure investigations of 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline | Request PDF. Available from: [Link]
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- 4. hmdb.ca [hmdb.ca]
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- 10. 2,4-Difluoroaniline | SIELC Technologies [sielc.com]
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- 13. rtilab.com [rtilab.com]
A Comparative Guide to the Analytical Characterization of 2-(Difluoromethyl)aniline: An In-depth Analysis of NMR and Mass Spectrometry Data
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the introduction of fluorine-containing functional groups has become a cornerstone of molecular design. The difluoromethyl group (-CHF₂) in particular offers a unique electronic profile, acting as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol moieties. 2-(Difluoromethyl)aniline, as a key building block, presents a valuable synthon for the development of novel pharmaceuticals and advanced materials. A thorough understanding of its structural and electronic properties, as derived from analytical techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), is paramount for its effective utilization.
This guide provides a comprehensive analysis of the expected NMR and mass spectral data for this compound. While direct, publicly available experimental spectra for this specific compound are scarce, this guide will leverage data from closely related analogs, most notably 2-(trifluoromethyl)aniline, to provide a detailed and predictive interpretation. By understanding the influence of the difluoromethyl group in comparison to the well-documented trifluoromethyl group, researchers can gain valuable insights into the structural elucidation of this and similar compounds.
The Complementary Power of NMR and Mass Spectrometry
Nuclear Magnetic Resonance spectroscopy provides an unparalleled window into the molecular structure by probing the magnetic environments of atomic nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative. ¹H and ¹³C NMR reveal the carbon-hydrogen framework of the molecule, while ¹⁹F NMR offers a direct and sensitive probe of the fluorine-containing group.
Mass Spectrometry, on the other hand, provides information about the molecular weight and elemental composition of a compound. Furthermore, the fragmentation patterns observed in the mass spectrum can offer valuable clues about the molecule's structure and connectivity. Together, NMR and MS provide a powerful and complementary toolkit for the unambiguous identification and characterization of organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
The following sections detail the predicted NMR spectral characteristics of this compound, with comparative data from 2-(trifluoromethyl)aniline to highlight the key differences imparted by the -CHF₂ versus the -CF₃ group.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to be characterized by signals from the aromatic protons, the amine protons, and the proton of the difluoromethyl group.
| Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| ~7.3 - 7.5 | Multiplet | 2H | Aromatic Protons | |
| ~6.7 - 6.9 | Multiplet | 2H | Aromatic Protons | |
| ~6.6 | Triplet | ~56 | 1H | -CHF₂ |
| ~3.8 | Broad Singlet | 2H | -NH₂ |
Expertise & Experience: The most telling feature in the predicted ¹H NMR spectrum is the triplet at approximately 6.6 ppm, corresponding to the proton of the difluoromethyl group. This triplet arises from the coupling of the proton with the two adjacent fluorine atoms (²JHF), with an expected coupling constant of around 56 Hz. The chemical shift of the amine protons is expected to be a broad singlet and can vary depending on the solvent and concentration due to hydrogen bonding and exchange.
Comparative Analysis with 2-(Trifluoromethyl)aniline: In contrast, the ¹H NMR spectrum of 2-(trifluoromethyl)aniline would lack the characteristic triplet for the -CHF₂ proton, simplifying that region of the spectrum. The electron-withdrawing nature of the -CF₃ group would likely lead to a greater downfield shift of the adjacent aromatic protons compared to the -CHF₂ group.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbon of the difluoromethyl group will exhibit a characteristic triplet due to one-bond coupling with the two fluorine atoms (¹JCF).
| Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | | :--- | :--- | :--- | :--- | :--- | | ~145 | Singlet | | C-NH₂ | | ~132 | Multiplet | | Aromatic CH | | ~128 | Multiplet | | Aromatic CH | | ~118 | Multiplet | | Aromatic CH | | ~115 | Multiplet | | Aromatic CH | | ~114 | Triplet | ~240 | -CHF₂ | | ~112 | Multiplet | | C-CHF₂ |
Expertise & Experience: The large one-bond carbon-fluorine coupling constant (¹JCF) of approximately 240 Hz for the -CHF₂ carbon is a definitive feature in the ¹³C NMR spectrum. The other aromatic carbons will also exhibit smaller couplings to the fluorine atoms. The carbon directly attached to the nitrogen will likely be the most downfield aromatic carbon, while the carbon attached to the difluoromethyl group will also be significantly influenced by the fluorine atoms.
Predicted ¹⁹F NMR Spectral Data
¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. For this compound, a single resonance is expected, which will be split into a doublet by the adjacent proton.
| Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | | :--- | :--- | :--- | :--- | :--- | | ~ -110 to -130 | Doublet | ~56 | -CHF₂ |
Expertise & Experience: The ¹⁹F NMR spectrum is expected to show a doublet in the range of -110 to -130 ppm, arising from the coupling of the two fluorine atoms with the single proton of the difluoromethyl group (²JHF). The coupling constant should match that observed in the ¹H NMR spectrum. This provides a valuable cross-validation of the structural assignment. For comparison, the ¹⁹F NMR of 2-(trifluoromethyl)aniline would show a singlet at a different chemical shift, typically around -60 ppm.
Mass Spectrometry (MS) Analysis
The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.
Predicted Mass Spectrometry Data:
-
Molecular Formula: C₇H₇F₂N
-
Molecular Weight: 143.13 g/mol
-
Predicted Molecular Ion (M⁺): m/z = 143
Expected Fragmentation Pattern:
The fragmentation of this compound will likely proceed through pathways similar to those of aniline and its derivatives. Key expected fragments include:
-
Loss of a hydrogen atom: [M-H]⁺ at m/z = 142
-
Loss of the difluoromethyl radical: [M-CHF₂]⁺ at m/z = 92
-
Formation of the azepinium ion followed by loss of HCN: leading to fragments in the lower mass region.
Comparative Analysis with 2-(Trifluoromethyl)aniline: 2-(Trifluoromethyl)aniline (molecular weight 161.12 g/mol ) would show a molecular ion peak at m/z = 161. A prominent fragment would be the loss of the trifluoromethyl radical, [M-CF₃]⁺, at m/z = 92, which is the same as the fragment from the loss of the difluoromethyl radical from this compound. This highlights the importance of observing the molecular ion peak for differentiation.
Experimental Protocols
To obtain the NMR and mass spectrometry data for this compound, the following detailed protocols can be employed.
NMR Sample Preparation and Acquisition
Caption: Workflow for Mass Spectrometry sample preparation, data acquisition, and analysis.
Detailed Steps:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL.
-
For positive ion mode Electrospray Ionization (ESI), add 0.1% formic acid to the final solution to promote protonation.
-
-
Data Acquisition (ESI-MS):
-
Ionization Mode: Positive.
-
Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass accuracy.
-
Scan Range: m/z 50-500.
-
The sample can be introduced by direct infusion or via Liquid Chromatography (LC).
-
Conclusion: A Predictive Yet Powerful Approach
References
-
PubChem Compound Summary for CID 6922, 2-(Trifluoromethyl)aniline. National Center for Biotechnology Information. [Link]
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
NMR Sample Preparation. University of Ottawa. [Link]
-
Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. PubMed. [Link]
-
One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. The Royal Society of Chemistry. [Link]
-
19F NMR Reference Standards. University of California, Santa Barbara. [Link]
A Senior Application Scientist's Guide: Comparing the Biological Impact of 2-(Difluoromethyl)aniline and 2-(Trifluoromethyl)aniline Scaffolds
Introduction
In the landscape of medicinal chemistry and agrochemical development, the strategic incorporation of fluorine-containing moieties is a cornerstone of modern molecular design. The rationale is clear: fluorine's unique properties can profoundly enhance a molecule's metabolic stability, lipophilicity, binding affinity, and overall bioavailability.[1][2][3] Among the most utilized building blocks for this purpose are fluorinated anilines, particularly 2-(difluoromethyl)aniline and 2-(trifluoromethyl)aniline.
While these two compounds appear structurally similar, the subtle difference between a difluoromethyl (-CHF₂) group and a trifluoromethyl (-CF₃) group precipitates significant divergences in biological activity. This guide provides an in-depth comparison of these two critical scaffolds. We will move beyond a simple list of properties to explain the mechanistic underpinnings of their differential effects, supported by established experimental protocols and data, to empower researchers in making informed decisions during lead optimization. The choice is not merely about adding fluorine; it is about strategically leveraging the distinct stereoelectronic and physicochemical properties of either the -CHF₂ or -CF₃ group to achieve a desired biological outcome.
Part 1: The Physicochemical Divide: -CHF₂ vs. -CF₃
The biological consequences of choosing one scaffold over the other are rooted in their fundamental physicochemical differences. These properties directly influence how a resulting drug candidate interacts with its biological target and behaves within a physiological system.
Lipophilicity and Membrane Permeability
A molecule's ability to cross biological membranes is heavily dependent on its lipophilicity, commonly quantified as the partition coefficient (LogP).
-
Trifluoromethyl (-CF₃) Group: The -CF₃ group is a strong lipophilicity enhancer.[2][4][5] Its inclusion in a molecule reliably increases the LogP value, which can improve passive diffusion across cell membranes and facilitate penetration of the blood-brain barrier.[2] This makes 2-(trifluoromethyl)aniline a common starting point when the goal is to increase a compound's overall fat-solubility.[6]
-
Difluoromethyl (-CHF₂) Group: The -CHF₂ group's effect on lipophilicity is more nuanced and context-dependent.[7] While generally considered lipophilic, its impact can be more moderate than the -CF₃ group.[8] In some electronic environments, replacing a methyl group with a difluoromethyl group can even lead to a slight decrease in lipophilicity.[7] This moderation allows for finer tuning of a molecule's solubility and permeability profile.
Electronic Effects and pKa Modulation
Both -CHF₂ and -CF₃ are potent electron-withdrawing groups due to the high electronegativity of fluorine atoms.[2][9] This property significantly lowers the electron density of the attached aniline ring and, crucially, reduces the basicity (pKa) of the aniline nitrogen. This can be advantageous for several reasons:
-
Reduced Off-Target Interactions: Lowering the pKa can decrease unwanted interactions with acidic cellular components or receptors.
-
Improved Oral Bioavailability: By preventing protonation in the gastrointestinal tract, a lower pKa can enhance absorption.
While both groups exert this effect, the magnitude can differ, providing a tool for precise pKa tuning. For instance, in cases where a slight increase in basicity is beneficial compared to a -CF₃ analog, switching to a -CHF₂ group can be a viable strategy.[10]
The Decisive Difference: Hydrogen Bonding Capacity
The most critical distinction between the two groups lies in their capacity for non-covalent interactions.
-
Trifluoromethyl (-CF₃) Group: This group is a hydrogen bond acceptor (via the fluorine atoms) but cannot act as a donor. It excels at filling hydrophobic pockets within a protein's active site and can participate in favorable electrostatic interactions.[2][11]
-
Difluoromethyl (-CHF₂) Group: The C-H bond in the -CHF₂ group is highly polarized, rendering the hydrogen atom sufficiently acidic to act as a hydrogen bond donor .[7][9][12] This unique feature makes the -CHF₂ group a metabolically stable bioisostere of functionalities like hydroxyl (-OH), thiol (-SH), and amine (-NH) groups.[9][13][14] This capability opens up entirely different design possibilities. If a target's binding site contains a hydrogen bond acceptor (e.g., a carbonyl oxygen or a nitrogen atom on a histidine residue), incorporating a -CHF₂ group can introduce a new, potent binding interaction that is impossible to achieve with a -CF₃ group. This has led to the concept of the -CHF₂ group as a "lipophilic hydrogen bond donor."[12]
Part 2: Impact on Pharmacokinetics and Biological Activity
The physicochemical properties detailed above translate directly into tangible differences in a molecule's pharmacokinetic profile and its ultimate biological effect.
Metabolic Stability
A primary reason for incorporating fluorinated groups is to block metabolic oxidation. Both -CHF₂ and -CF₃ can effectively shield an adjacent position on the aromatic ring from cytochrome P450-mediated hydroxylation, thereby increasing the compound's half-life.[2][6] The choice between them depends on the other properties one wishes to impart.
Target Engagement and Bioactivity
The selection between a this compound and a 2-(trifluoromethyl)aniline scaffold should be driven by the structure of the biological target.
-
Use Case for -CF₃: If structure-activity relationship (SAR) studies suggest that increasing lipophilicity is key to enhancing potency and the target's active site is predominantly hydrophobic, the -CF₃ group is often the superior choice. An example is the development of certain kinase inhibitors where filling a hydrophobic pocket is paramount.
-
Use Case for -CHF₂: If the goal is to replace a metabolically labile hydroxyl or amine group while retaining a crucial hydrogen bond interaction with the target, the -CHF₂ group is the ideal candidate.[9][10] This is a powerful strategy to overcome metabolic liabilities without sacrificing binding affinity.
The following diagram illustrates a decision-making workflow for selecting the appropriate scaffold based on drug design goals.
Caption: Decision workflow for scaffold selection.
Part 3: Experimental Evaluation Protocols
To empirically validate the effects of incorporating these scaffolds, a series of standardized in vitro assays are essential. The following protocols provide a self-validating system to compare derivatives.
Protocol 1: In Vitro Metabolic Stability Assay using Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes.
Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of aniline derivatives.
Methodology:
-
Preparation: Prepare human liver microsomes (HLM) at a final protein concentration of 0.5 mg/mL in a 100 mM potassium phosphate buffer (pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine the test compound (final concentration 1 µM) with the HLM suspension.
-
Initiation: Pre-warm the plate to 37°C for 5 minutes. Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (cofactor).
-
Time Points: Aliquots are taken at 0, 5, 15, 30, and 60 minutes.
-
Quenching: Stop the reaction at each time point by adding an ice-cold stop solution (e.g., acetonitrile containing an internal standard).
-
Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural log of the percentage of remaining compound versus time. The slope of the linear regression gives the rate constant (k). Calculate t₁/₂ = 0.693/k and CLᵢₙₜ = (k / microsomal protein concentration).
Protocol 2: Cellular Viability Assessment using MTT Assay
This colorimetric assay measures the metabolic activity of cells, serving as an indicator of cytotoxicity.
Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of the compounds on a relevant cancer cell line.
Methodology:
-
Cell Seeding: Seed cells (e.g., HeLa, A549) into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds. Add 100 µL of medium containing the compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the compound concentration (log scale) and fit a dose-response curve to calculate the IC₅₀ value.[6][15]
The general experimental workflow for comparing two new derivatives, one with -CHF₂ and the other with -CF₃, is visualized below.
Caption: Experimental workflow for comparative analysis.
Part 4: Data Summary
The table below summarizes the key comparative attributes discussed throughout this guide.
| Feature | 2-(Trifluoromethyl)aniline Derivative (-CF₃) | This compound Derivative (-CHF₂) | Primary Rationale for Use |
| Lipophilicity (LogP) | Significant Increase[2] | Moderate, Context-Dependent Increase[7] | To enhance membrane permeability and fill hydrophobic pockets. |
| Electronic Effect | Strong Electron-Withdrawing[2] | Strong Electron-Withdrawing[9] | To modulate pKa and improve metabolic stability. |
| Hydrogen Bonding | H-Bond Acceptor Only | H-Bond Donor & Acceptor[12] | To act as a bioisostere for -OH, -SH, or -NH groups. |
| Primary Bioisostere for | Methyl Group (-CH₃)[11] | Hydroxyl (-OH), Thiol (-SH), Amine (-NH₂)[9] | To mimic the size/shape or H-bonding of a key functional group. |
| Metabolic Stability | High (Blocks oxidation)[6] | High (Blocks oxidation)[9] | To increase drug half-life and reduce metabolic clearance. |
| Ideal Binding Site | Hydrophobic, sterically accommodating | Contains H-bond acceptor (e.g., C=O, N) | To match the non-covalent interaction profile of the target. |
Conclusion
The choice between this compound and 2-(trifluoromethyl)aniline as starting materials is a strategic decision with profound implications for the biological profile of a lead compound. The trifluoromethyl group is an established tool for robustly increasing lipophilicity and blocking metabolism. The difluoromethyl group, however, offers a more nuanced profile, providing the unique and powerful ability to act as a hydrogen bond donor, thereby serving as a metabolically stable bioisostere for common polar functional groups. Understanding the fundamental differences in their physicochemical properties—particularly hydrogen bonding capacity—is paramount. By aligning these properties with the specific requirements of the biological target and employing rigorous experimental validation, researchers can rationally design more potent, selective, and effective drug candidates.
References
Please note that the availability of the following links may have changed since the time of this writing.
- Advantages of 2-Methoxy-5-(trifluoromethyl)aniline from a Leading Manufacturer. (n.d.). Ningbo Inno Pharmchem Co., Ltd.
- Mishra, B., et al. (2023). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules.
- CAS 349-65-5: 2-Methoxy-5-(trifluoromethyl)aniline. (n.d.). CymitQuimica.
- Mao, E., et al. (2024). Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. Journal of the American Chemical Society.
- A Comparative Guide to the Biological Activity of N-propyl-3-(trifluoromethyl)aniline and Its Analogs. (2025). BenchChem.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). Molecules.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PubMed.
- Xu, Z., et al. (2020). Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. Journal of Chemical Information and Modeling.
- The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs). (2019). Journal of Medicinal Chemistry.
- Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. (2021). Expert Opinion on Drug Discovery.
- Zafrani, Y., et al. (n.d.). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). ResearchGate.
- Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. (n.d.). BOC Sciences.
- Synthesis of Trifluoromethylated Scaffolds for Lead Structure Research. (2016). Dissertation, Johannes Gutenberg-Universität Mainz.
- Zafrani, Y., & Gershonov, E. (2021). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. RSC Medicinal Chemistry.
- Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules. (2024). Journal of Agricultural and Food Chemistry.
- Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. (2020). RSC Advances.
- Comparative Analysis of the Biological Activities of Compounds Derived from Fluorinated and Methoxy-Substituted Anilines. (2025). BenchChem.
- Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. (2022). Molecules.
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A Researcher's Guide to Nucleophilic Difluoromethylation: A Comparative Analysis of 2-(Difluoromethyl)aniline and Leading Reagents
Introduction: The Ascendant Role of the Difluoromethyl Group in Modern Chemistry
In the landscape of medicinal and agricultural chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of modern molecular design. Among these, the difluoromethyl (–CF₂H) group has garnered immense interest. Its unique electronic properties allow it to serve as a lipophilic bioisostere for hydroxyl (–OH), thiol (–SH), and amine (–NH₂) moieties.[1][2] The highly polarized C-H bond in the –CF₂H group enables it to act as a competent hydrogen bond donor, a characteristic that can significantly enhance binding affinity to biological targets.[2] This feature, combined with improved metabolic stability and membrane permeability, makes difluoromethylated compounds highly valuable in the development of next-generation pharmaceuticals and agrochemicals.[1]
The challenge, however, has always been the efficient and selective introduction of this valuable moiety. While various strategies exist, including electrophilic and radical methods, nucleophilic difluoromethylation has emerged as a powerful and versatile approach, offering a distinct pathway for forming C–CF₂H bonds.[1][3] This guide provides an in-depth comparison of the prevailing nucleophilic difluoromethylating agents and introduces the conceptual advantages of using stable aromatic precursors like 2-(Difluoromethyl)aniline.
The Prevailing Paradigm: Key Classes of Nucleophilic Difluoromethylating Agents
Nucleophilic difluoromethylation typically involves a species that can formally deliver a difluoromethyl anion ("CF₂H⁻") or its equivalent to an electrophilic substrate. The most prominent reagents in this class can be categorized based on their precursors and method of generation.
(Difluoromethyl)trimethylsilane (TMSCF₂H): The Workhorse Reagent
(Difluoromethyl)trimethylsilane, often called the Ruppert-Prakash reagent for trifluoromethylation's silicon analogue, is arguably the most widely used precursor for nucleophilic difluoromethylation.[4] It is a volatile liquid that, upon activation with a suitable base (e.g., fluoride salts, alkoxides), generates a transient difluoromethyl anion or a related hypervalent silicon species that reacts with electrophiles.
-
Mechanism of Action: The reaction is initiated by a nucleophilic activator (Nu⁻) that attacks the silicon atom, liberating the "CF₂H⁻" equivalent, which can then add to carbonyls, imines, or participate in metal-catalyzed cross-coupling reactions.[1][4]
-
Advantages: High reactivity, broad substrate scope, and extensive literature precedent.[4][5]
-
Limitations: Requires stoichiometric generation of the active nucleophile, often with strong bases. The reagent is a volatile liquid, which can be challenging to handle on a large scale. The generation of a difluorocarbene intermediate is a common side reaction pathway.[6]
Difluoromethyl Phenyl Sulfone (PhSO₂CF₂H): The Stable Solid Alternative
Difluoromethyl phenyl sulfone is a crystalline, bench-stable solid that serves as an excellent precursor to the difluoromethyl anion.[7] Its stability and ease of handling make it an attractive alternative to gaseous or volatile liquid reagents.
-
Mechanism of Action: The acidic proton of PhSO₂CF₂H can be removed by a base to generate the stabilized PhSO₂CF₂⁻ anion.[8][9] This anion can act as a nucleophile directly. Subsequently, the phenylsulfonyl group can be reductively cleaved to furnish the desired difluoromethylated product.[10]
-
Advantages: High stability (solid, non-volatile), ease of handling, and serves as a reliable source of the CF₂H⁻ equivalent under basic conditions.[7]
-
Causality in Application: The electron-withdrawing sulfonyl group is critical; it both acidifies the C-H bond for easy deprotonation and acts as a good leaving group in subsequent transformations, making this a versatile two-stage nucleophilic agent.[8]
-
Limitations: The introduction of the sulfonyl group requires an additional synthetic step for its removal, which can add to the overall reaction sequence.[10]
Metal-Based Reagents: Zinc and Copper Complexes
Reagents such as [(DMPU)₂Zn(CF₂H)₂] have been developed as well-defined, isolable sources for difluoromethyl groups in metal-catalyzed cross-coupling reactions.[3] These reagents offer excellent reactivity, particularly in Negishi-type couplings with aryl halides and triflates.
-
Mechanism of Action: These reagents participate in the transmetalation step of a catalytic cycle (e.g., with Pd or Ni), transferring the CF₂H group to the metal center, which then undergoes reductive elimination to form the product.[3]
-
Advantages: High efficacy in cross-coupling reactions, often proceeding under mild conditions with high functional group tolerance.[3]
-
Limitations: These reagents often need to be prepared fresh or handled under inert atmospheres due to sensitivity to air and moisture.
Comparative Overview of Leading Reagents
To aid researchers in selecting the appropriate reagent, the following table summarizes the key characteristics of the most common nucleophilic difluoromethylating agents.
| Reagent Class | Precursor Example | Physical State | Activation Method | Key Advantages | Key Limitations |
| Silicon-Based | TMSCF₂H | Volatile Liquid | Base (F⁻, RO⁻) | Broad scope, high reactivity | Volatility, requires strong base, carbene side-reactions |
| Sulfone-Based | PhSO₂CF₂H | Crystalline Solid | Base (e.g., NaH, t-BuOK) | Bench-stable, easy to handle | Requires subsequent desulfonylation step |
| Metal-Based | [(DMPU)₂Zn(CF₂H)₂] | Solid | Used directly | Excellent for cross-coupling | Air/moisture sensitive, often requires pre-synthesis |
| Phosphonium Salts | [Ph₃PCF₂H]Br | Solid | Base / Radical Initiator | Solid, stable precursor | Can involve radical pathways |
A New Frontier? this compound as a Conceptual Reagent
While not yet established as a mainstream difluoromethylating agent, this compound represents an intriguing conceptual precursor for nucleophilic difluoromethylation, operating under the principle of a "masked nucleophile".[11] The core idea is that a stable, readily available aryldifluoromethane could be deprotonated under specific conditions to generate a highly reactive Ar-CF₂⁻ species.
Proposed Mechanism of Activation and Use
The activation of this compound would likely require a strong base or a combination of a Lewis acid and a Brønsted base to deprotonate the difluoromethyl C-H bond, which is significantly less acidic than that of PhSO₂CF₂H.[11]
Caption: Proposed activation of this compound.
Potential Advantages and Challenges
If developed into a practical method, using a reagent like this compound could offer several benefits:
-
Stability and Handling: As a solid aniline derivative, it would likely be bench-stable and easy to handle compared to volatile or highly reactive reagents.
-
Atom Economy: The aniline backbone is a simple organic scaffold, potentially offering good atom economy for the transfer of the –CF₂H group.
-
Modulated Reactivity: The electronic nature of the aniline ring could influence the reactivity of the generated Ar-CF₂⁻ species, potentially leading to unique selectivity profiles compared to other reagents.
The primary challenge lies in the selective deprotonation of the C-H bond of the difluoromethyl group without undesired reactions at the aniline's N-H bonds or the aromatic ring. This would likely necessitate carefully chosen non-nucleophilic superbases and optimized reaction conditions.[11]
Experimental Protocols: A Practical Guide
The following protocols provide detailed, validated methodologies for common difluoromethylation reactions using established reagents.
Protocol 1: Nucleophilic Difluoromethylation of an Aldehyde using TMSCF₂H
This procedure details the addition of a difluoromethyl group to an electrophilic carbonyl carbon.
Workflow:
Caption: Workflow for aldehyde difluoromethylation with TMSCF₂H.
Step-by-Step Methodology:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the aldehyde substrate (1.0 mmol, 1.0 equiv) and anhydrous tetrahydrofuran (THF, 5 mL).
-
Add (difluoromethyl)trimethylsilane (TMSCF₂H) (1.5 mmol, 1.5 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Add cesium fluoride (CsF) (1.2 mmol, 1.2 equiv) portion-wise over 5 minutes. Causality: CsF acts as the fluoride source to activate the TMSCF₂H, initiating the formation of the nucleophilic species.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. Monitor reaction progress by TLC.
-
Upon completion, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired difluoromethyl alcohol.
Protocol 2: Copper-Catalyzed Difluoromethylation of an Aryl Iodide
This protocol illustrates a cross-coupling reaction to form an Ar–CF₂H bond, a transformation of high value in medicinal chemistry.[12]
Catalytic Cycle:
Caption: Simplified catalytic cycle for Cu-catalyzed difluoromethylation.
Step-by-Step Methodology:
-
To an oven-dried Schlenk tube, add copper(I) iodide (CuI) (0.1 mmol, 10 mol%), the aryl iodide substrate (1.0 mmol, 1.0 equiv), and potassium fluoride (KF) (2.0 mmol, 2.0 equiv).
-
Evacuate and backfill the tube with an inert atmosphere (N₂ or Ar) three times.
-
Add anhydrous dimethyl sulfoxide (DMSO) (4 mL) followed by ethyl 2,2-difluoro-2-(trimethylsilyl)acetate (1.5 mmol, 1.5 equiv). Causality: This silyl acetate serves as the CF₂H source precursor, which couples with the aryl iodide. The final product is achieved after a subsequent decarboxylation step.[12]
-
Seal the tube and heat the reaction mixture to 60 °C in a pre-heated oil bath for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with water (20 mL) and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
The resulting intermediate (aryldifluoroacetate) is then taken up in NMP (N-Methyl-2-pyrrolidone), treated with CsF, and heated to high temperature (e.g., 150-200 °C) to effect decarboxylation, yielding the final difluoromethyl arene.[12]
-
Purify the final product by column chromatography.
Conclusion and Future Outlook
The field of nucleophilic difluoromethylation is robust and continues to evolve, driven by the immense value of the –CF₂H moiety in drug discovery. Reagents like TMSCF₂H and difluoromethyl phenyl sulfone remain the workhorses of the field, each offering a distinct set of advantages and disadvantages related to reactivity, stability, and handling. Metal-based reagents provide powerful, albeit more sensitive, options for challenging cross-coupling transformations.
The concept of using stable, solid precursors like This compound represents a logical and promising direction for future research. The development of practical methods to unmask its nucleophilic potential could provide a valuable addition to the synthetic chemist's toolbox, offering a safe, stable, and potentially cost-effective alternative. As the demand for complex, late-stage functionalization continues to grow, innovation in reagent design will be paramount, and exploring the untapped potential of simple, difluoromethylated building blocks will undoubtedly pave the way for new synthetic possibilities.
References
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Arlow, S. I.; Hartwig, J. F. Synthesis of Aryldifluoroamides by Copper-Catalyzed Cross-Coupling. Angew. Chem., Int. Ed.2016 , 55, 4567–4572. (URL: [Link])
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Baran, P. S.; et al. A New Reagent for Direct Difluoromethylation. J. Am. Chem. Soc.2011 , 133 (39), 15501–15504. (URL: [Link])
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Geri, J. B.; Wade Wolfe, M. M.; Szymczak, N. K. The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. J. Am. Chem. Soc.2018 , 140 (30), 9404–9408. (URL: [Link])
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Gouverneur, V.; et al. Late-stage difluoromethylation: concepts, developments and perspective. Chem. Soc. Rev.2021 , 50, 7436-7489. (URL: [Link])
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MacMillan, D. W. C.; et al. Metallaphotoredox Difluoromethylation of Aryl Bromides. Angew. Chem. Int. Ed.2016 , 55, 15321-15325. (URL: [Link] Macmillan/files/publications/2016-Angew-Metallaphotoredox-Difluoromethylation-of-Aryl-Bromides.pdf)
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Miele, M.; Pace, V. (Difluoromethyl)trimethylsilane (TMSCHF2): A Useful Difluoromethylating Nucleophilic Source. Aust. J. Chem.2021 , 74(5), 345-359. (URL: [Link])
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Prakash, G. K. S.; Olah, G. A. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. Org. Lett.2012 , 14 (10), 2572–2575. (URL: [Link])
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Sanford, M. S.; et al. Palladium-Catalyzed Difluoromethylation of Aryl Chlorides and Bromides with TMSCF2H. J. Org. Chem.2019 , 84 (6), 3735–3740. (URL: [Link])
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Shibata, N.; et al. A New Method for Aromatic Difluoromethylation: Copper-Catalyzed Cross-Coupling and Decarboxylation Sequence from Aryl Iodides. Org. Lett.2008 , 10 (12), 2505–2508. (URL: [Link])
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Wang, F.; Hu, J. Recent advance in synthetic applications of difluoromethyl phenyl sulfone and its derivatives. Chin. Chem. Lett.2021 , 32(5), 1635-1642. (URL: [Link])
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Performance Evaluation of 2-(Difluoromethyl)aniline in Organic Electronics: A Comparative Guide for Researchers
Abstract
In the relentless pursuit of next-generation organic electronic materials, molecular engineering through fluorination has emerged as a powerful strategy to enhance device performance and stability. This guide provides a comprehensive evaluation of 2-(Difluoromethyl)aniline, a fluorinated aniline derivative, as a potential candidate for applications in organic electronics. While direct experimental data on the device performance of this compound is not yet prevalent in published literature, this document will offer a detailed theoretical assessment of its potential, drawing upon the well-established effects of its constituent chemical moieties. We will compare its projected electronic properties and performance metrics against widely-used alternative materials in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Furthermore, this guide will furnish detailed, standardized experimental protocols for the synthesis and characterization of this compound, providing a foundational roadmap for researchers aiming to investigate its capabilities.
Introduction: The Rationale for Fluorinated Anilines in Organic Electronics
The performance of organic electronic devices is intrinsically linked to the chemical structure and electronic properties of the organic semiconductor materials employed. Aniline and its derivatives have long been explored as hole-transporting materials (HTMs) due to their electron-rich nature and propensity for forming stable radical cations.[1] However, challenges such as ambient stability and precise energy level tuning remain.
The introduction of fluorine-containing substituents, such as the difluoromethyl (-CHF2) group, offers a compelling avenue to modulate the properties of organic semiconductors.[2] The high electronegativity of fluorine atoms exerts a strong inductive electron-withdrawing effect, which can lead to:
-
Lowered HOMO and LUMO Energy Levels: This can facilitate better energy level alignment with other materials in a device stack, leading to more efficient charge injection and reduced turn-on voltages.[2]
-
Increased Stability: The strength of the C-F bond can enhance the material's resistance to thermal and oxidative degradation, a critical factor for device longevity.[3]
-
Modified Molecular Packing: Fluorination can influence intermolecular interactions, potentially leading to more ordered thin-film morphologies and improved charge transport.
This compound, with its combination of a hole-transporting aniline core and an electron-withdrawing difluoromethyl group, presents an intriguing candidate for investigation in organic electronics.
Molecular Structure and Predicted Electronic Properties
The chemical structure of this compound is presented below. The difluoromethyl group, being a potent electron-withdrawing group, is expected to significantly influence the electronic properties of the aniline ring.[4]
Diagram: Molecular Structure of this compound
Caption: Molecular structure of this compound.
Comparative Analysis: this compound vs. Standard Materials
To contextualize the potential of this compound, we compare its expected properties with the known experimental data of two benchmark materials: Spiro-OMeTAD , a common small molecule hole-transporting material in perovskite solar cells and OLEDs, and poly(triarylamine) (PTAA) , a widely used polymeric hole-transporting material.
| Property | This compound (Predicted) | Spiro-OMeTAD (Experimental) | Poly(triarylamine) (PTAA) (Experimental) |
| HOMO Energy Level | Deeper than aniline (likely -5.3 to -5.5 eV) due to the -CHF2 group's electron-withdrawing nature. | -5.1 to -5.2 eV | -5.1 to -5.3 eV |
| LUMO Energy Level | Lowered compared to aniline. | -2.0 to -2.2 eV | -2.1 to -2.3 eV |
| Hole Mobility | Moderate; potentially lower than non-fluorinated anilines due to increased dipole moment, but highly dependent on molecular packing. | 1 x 10⁻⁴ to 1 x 10⁻³ cm²/Vs (doped)[5] | 1 x 10⁻³ to 1 x 10⁻² cm²/Vs |
| Thermal Stability (Td) | Expected to be high due to the strong C-F bonds. | ~400 °C | >400 °C |
| Solubility | Good in common organic solvents. | Good in chlorobenzene, toluene. | Good in chlorobenzene, toluene. |
| Synthesis Complexity | Potentially simpler and lower cost than Spiro-OMeTAD. | Multi-step, relatively complex and expensive. | Polymerization can be complex to control molecular weight. |
| Film-Forming Properties | Expected to form amorphous films, but this requires experimental verification. | Good, forms amorphous films. | Excellent, forms uniform films via solution processing. |
Experimental Protocols for Performance Evaluation
To empirically validate the potential of this compound, a systematic experimental approach is necessary. The following protocols outline the key steps for its synthesis, characterization, and device fabrication.
Synthesis of this compound
While various synthetic routes to fluorinated anilines exist, a common approach involves the difluoroalkylation of a suitable aniline precursor.[6] A generalized, conceptual workflow is presented below.
Diagram: Synthesis Workflow for this compound
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A Tale of Two Fluorines: A Strategic Guide to 2-(Difluoromethyl)aniline and the Ruppert-Prakash Reagent
In the landscape of modern medicinal chemistry and drug development, the incorporation of fluorine-containing functional groups is a cornerstone strategy for optimizing molecular properties. The difluoromethyl (–CHF₂) and trifluoromethyl (–CF₃) groups, in particular, can profoundly enhance metabolic stability, lipophilicity, and binding affinity. Among the vast toolkit available to chemists, 2-(Difluoromethyl)aniline and the Ruppert-Prakash reagent (TMSCF₃) are two prominent, yet fundamentally different, molecules for introducing these crucial motifs.
This guide provides a head-to-head comparison not of performance in a like-for-like reaction, but of their strategic roles in chemical synthesis. We will explore their distinct mechanisms, applications, and the tactical advantages each provides, enabling researchers and drug development professionals to make more informed decisions in molecular design and execution.
The Ruppert-Prakash Reagent (TMSCF₃): The quintessential Trifluoromethylating Agent
First reported by Ingo Ruppert in 1984 and popularized by G. K. Surya Prakash, trimethyl(trifluoromethyl)silane (TMSCF₃) has become one of the most versatile and widely used reagents for nucleophilic trifluoromethylation.[1][2] Its primary role is to act as a potent source of the trifluoromethide anion equivalent (⁻CF₃), enabling the direct installation of a –CF₃ group onto a wide array of electrophilic substrates.
Mechanism of Action: Nucleophilic Activation
The Ruppert-Prakash reagent is not inherently reactive; it requires activation by a nucleophilic initiator, typically a fluoride source like tetrabutylammonium fluoride (TBAF), to trigger an anionic chain reaction.[1][3]
The mechanism proceeds in two key stages:
-
Initiation: A catalytic amount of a nucleophile (e.g., F⁻) attacks the silicon atom of TMSCF₃. This forms an unstable pentacoordinate siliconate intermediate, which then fragments to generate the highly reactive trifluoromethide anion ([CF₃]⁻).[2][3]
-
Propagation: The generated [CF₃]⁻ attacks an electrophile, such as the carbonyl carbon of an aldehyde or ketone. The resulting alkoxide then reacts with another molecule of TMSCF₃, transferring the trimethylsilyl group to the oxygen and regenerating the [CF₃]⁻ anion to continue the catalytic cycle.[2]
Caption: Anionic chain mechanism of the Ruppert-Prakash reagent.
Dual Role: A Source of Difluorocarbene
Beyond trifluoromethylation, TMSCF₃ can also serve as a precursor to difluorocarbene (:CF₂) under specific conditions, often involving a nucleophilic initiator like sodium iodide (NaI).[4][5] This decomposition pathway opens up a different set of reactions, such as the difluorocyclopropanation of alkenes, significantly broadening the reagent's utility.[6][7][8]
Experimental Protocol: Trifluoromethylation of Benzaldehyde
This protocol describes a typical procedure for the nucleophilic trifluoromethylation of an aromatic aldehyde using TMSCF₃.
Materials:
-
Benzaldehyde (1.0 mmol, 106 mg)
-
Ruppert-Prakash Reagent (TMSCF₃) (1.2 mmol, 170 mg)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 0.05 mmol, 50 µL)
-
Anhydrous tetrahydrofuran (THF) (5 mL)
-
1 M Hydrochloric acid (HCl)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add benzaldehyde and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Ruppert-Prakash reagent via syringe, followed by the dropwise addition of the TBAF solution.
-
Stir the reaction mixture at 0 °C and monitor for completion by TLC (typically 1-3 hours).
-
Upon completion, quench the reaction by adding 1 M HCl (5 mL).
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product (2-(trimethylsilyloxy)-2-phenyl-1,1,1-trifluoroethane) can be hydrolyzed to the corresponding alcohol by stirring with 1 M HCl in THF, or purified directly by column chromatography.
This compound: The Strategic Building Block
In stark contrast to a reagent that donates a functional group, this compound is a building block —a foundational molecular scaffold from which more complex structures are built. Its value lies in possessing two distinct reactive sites: the difluoromethyl group, which imparts desirable physicochemical properties, and the aniline moiety, which is a versatile handle for a vast range of synthetic transformations.
Synthetic Utility: Construction, Not Donation
Chemists use this compound not to transfer a –CHF₂ group, but to incorporate the entire 2-(CHF₂)C₆H₄NH₂ fragment into a target molecule. The aniline functional group is a gateway to numerous classical and modern reactions:
-
Amide bond formation: Coupling with carboxylic acids to form anilides.
-
Heterocycle synthesis: Condensation reactions to form quinolines, quinoxalines, and other fused heterocyclic systems.[9]
-
Cross-coupling reactions: Conversion of the amine to a halide or triflate allows for Suzuki, Buchwald-Hartwig, or Sonogashira couplings.
-
Diazotization: Formation of a diazonium salt, which can be converted into a wide variety of functional groups (–OH, –CN, –X) via Sandmeyer-type reactions.
This building block approach is fundamental in constructing novel Active Pharmaceutical Ingredients (APIs) and agrochemicals where the difluoromethyl-substituted phenyl ring is a core component of the final design.[10]
Caption: General synthetic workflow using a functionalized building block.
Representative Reaction: Synthesis of a Quinoline Derivative
This procedure illustrates how a fluorinated aniline can be used as a key building block in a classic heterocycle-forming reaction.
Materials:
-
This compound (1.0 mmol, 155 mg)
-
Methyl vinyl ketone (1.2 mmol, 84 mg)
-
Iron(III) chloride (FeCl₃) (1.2 mmol, 195 mg)
-
Ethanol (10 mL)
Procedure:
-
In a round-bottom flask, dissolve this compound and methyl vinyl ketone in ethanol.
-
Add iron(III) chloride to the solution.
-
Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into water (20 mL) and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 8-(difluoromethyl)-4-methylquinoline.
Head-to-Head Strategic Comparison
The choice between using a fluoroalkylating reagent and a fluoroalkylated building block is a fundamental decision in synthetic planning. The following table summarizes their distinct strategic roles.
| Feature | Ruppert-Prakash Reagent (TMSCF₃) | This compound |
| Synthetic Role | Reagent: A tool for functionalization. | Building Block: A foundational piece for construction. |
| Group Incorporated | Transfers a –CF₃ group (nucleophilically) or acts as a :CF₂ precursor. | Incorporates the entire 2-(CHF₂)C₆H₄NH₂ moiety. |
| Timing in Synthesis | Typically used for late-stage functionalization of a complex molecule. | Typically used in the early stages of a synthetic sequence. |
| Bond Formed | C–CF₃ | C–N, C–C, etc., via reactions of the aniline group. |
| Key Advantage | Allows for direct introduction of the –CF₃ group onto diverse scaffolds. | Ensures the precise location of the –CHF₂ group from the start of the synthesis. |
| Primary Application | Modifying existing molecular frameworks to enhance properties. | Building novel molecular frameworks from pre-functionalized starting materials. |
| Activation Method | Requires a nucleophilic initiator (e.g., TBAF, CsF, NaI). | Reacts via the inherent nucleophilicity/reactivity of the aniline group. |
Conclusion: Complementary Tools for Modern Chemistry
This compound and the Ruppert-Prakash reagent are not competitors but rather complementary assets in the synthetic chemist's arsenal.
-
The Ruppert-Prakash reagent is the tool of choice for the late-stage introduction of a trifluoromethyl group , offering a powerful method to modify and optimize lead compounds in drug discovery. Its dual capability as a difluorocarbene source further extends its versatility.
-
This compound represents a strategic building block approach , providing a robust and reliable method to construct complex molecules where the difluoromethylphenyl motif is a pre-planned, integral part of the final architecture.
Understanding the fundamental difference between a reagent for functionalization and a building block for construction is paramount. The optimal choice depends entirely on the synthetic strategy, the target molecule's complexity, and when in the synthetic sequence the fluoroalkyl group is best introduced. Mastery of both approaches provides the strategic flexibility required to address the complex challenges of modern chemical synthesis.
References
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Advances in the Synthetic Utility of Difluorocarbene Generated from TMSCF3 (Ruppert-Prakash Reagent) and Its Derivatives. (2025). The Chemical Record. [Link]
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Advances in the Synthetic Utility of Difluorocarbene Generated from TMSCF3 (Ruppert‐Prakash Reagent) and Its Derivatives. (2025). Semantic Scholar. [Link]
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Advances in the Synthetic Utility of Difluorocarbene Generated from TMSCF 3 (Ruppert-Prakash Reagent) and Its Derivatives. (2025). PubMed. [Link]
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Ruppert-Prakash Reagent (TMSCF3) - the thorny path from the rare to common use source of difluorocarbene. American Chemical Society. [Link]
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Cobalt difluorocarbene and tetrafluoroethylene complexes from the Ruppert-Prakash reagent. (2013). The Royal Society of Chemistry. [Link]
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New Stable Reagents for the Nucleophilic Trifluoromethylation. 1. Trifluoromethylation of Carbonyl Compounds with N-Formylmorpholine Derivatives. (2002). ACS Publications. [Link]
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Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. (2018). National Institutes of Health. [Link]
-
Trifluoromethyltrimethylsilane. Wikipedia. [Link]
-
Fluorine-18 labelled Ruppert–Prakash reagent ([18F]Me3SiCF3) for the synthesis of 18F-trifluoromethylated compounds. (2021). RSC Publishing. [Link]
-
An easy synthesis of α-trifluoromethyl-amines from aldehydes or ketones using the Ruppert-Prakash reagent. (2013). ResearchGate. [Link]
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2-(Difluoromethyl)-4,6-bis(trifluoromethyl)aniline. PubChem. [Link]
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Fluorine-18 labelled Ruppert–Prakash reagent ([ 18 F]Me 3 SiCF 3 ) for the synthesis of 18 F-trifluoromethylated compounds. (2021). RSC Publishing. [Link]
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Difluoromethylation of Heterocycles via a Radical Process. (2022). RSC Publishing. [Link]
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New synthetic approaches for the construction of difluoromethylated architectures. (2025). PubMed. [Link]
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Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. (2024). RSC Publishing. [Link]
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Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. (2020). National Institutes of Health. [Link]
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Organic Fluorinated Building Blocks. Solvay. [Link]
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Synthesis of aniline building block. Reagents and conditions. ResearchGate. [Link]
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A Comparative Guide to Difluoromethylating Agents for Anilines: A Senior Application Scientist's Perspective
The introduction of a difluoromethyl (–CF2H) group into aniline scaffolds is a pivotal strategy in modern medicinal chemistry and drug development. This seemingly subtle modification can profoundly enhance a molecule's metabolic stability, membrane permeability, and binding affinity by acting as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups[1][2]. However, the selective and efficient installation of this moiety onto the electron-rich and often sensitive aniline ring presents a significant synthetic challenge. This guide provides an in-depth comparative analysis of the primary classes of difluoromethylating agents, offering field-proven insights, supporting experimental data, and detailed protocols to aid researchers in navigating this critical transformation.
The Landscape of Difluoromethylation: Three Core Strategies
The methodologies for the C-H difluoromethylation of anilines can be broadly categorized into three mechanistic paradigms: electrophilic, nucleophilic, and radical pathways. The choice of strategy is dictated by the nature of the aniline substrate, the desired regioselectivity, and the required functional group tolerance.
Radical Difluoromethylation: The Rise of Photoredox Catalysis
Radical-based approaches, particularly those leveraging visible-light photoredox catalysis, have emerged as a dominant and versatile strategy for aniline difluoromethylation. These methods offer mild reaction conditions, exceptional functional group tolerance, and tunable regioselectivity.
Mechanism of Action: A Photocatalytic Cycle
A common mechanistic pathway in photoredox-catalyzed difluoromethylation involves the generation of a difluoromethyl radical, which then engages with the aniline substrate. A representative cycle using an organic photosensitizer like Eosin Y is depicted below.
Caption: Generalized photocatalytic cycle for aniline difluoromethylation.
In this cycle, the photocatalyst absorbs visible light to reach an excited state, becoming a potent single-electron transfer (SET) agent. It can then either reduce the difluoromethyl radical precursor or oxidize the aniline. In the depicted oxidative quenching cycle, the excited photocatalyst is oxidized by the difluoromethyl source to generate the key difluoromethyl radical. The resulting oxidized photocatalyst then oxidizes the aniline to a radical cation, which is subsequently attacked by the difluoromethyl radical. A final deprotonation step by a base regenerates the aromaticity and yields the desired product[3][4].
Electron Donor-Acceptor (EDA) Complex Formation: A Photocatalyst-Free Alternative
An elegant evolution of this chemistry involves the formation of an electron donor-acceptor (EDA) complex directly between the electron-rich aniline and an electron-accepting difluoromethylating agent (e.g., ethyl difluoroiodoacetate). This complex can be directly excited by visible light, obviating the need for an external photocatalyst.
Caption: Experimental workflow for EDA complex-mediated difluoromethylation.
Step-by-Step Methodology:
-
To a 20 mL Schlenk tube equipped with a magnetic stir bar, add 4-(tert-butyl)-N,N-dimethylaniline (177 mg, 1.0 mmol, 1.0 equiv), sodium carbonate (157 mg, 1.5 mmol, 1.5 equiv), and ethyl iododifluoroacetate (170 μL, 1.3 mmol, 1.3 equiv).
-
Seal the Schlenk tube with a septum and degas by alternating vacuum evacuation and backfilling with nitrogen (3 cycles).
-
Add 10 mL of anhydrous dimethyl sulfoxide (DMSO) via syringe.
-
Degas the resulting mixture by bubbling argon through the solution for 5 minutes.
-
Seal the vessel securely with Parafilm and place it in front of a 427 nm LED lamp, ensuring continuous stirring at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired difluoromethylated aniline.
Conclusion and Future Outlook
The field of aniline difluoromethylation has been revolutionized by the advent of radical-based methods, particularly those employing photoredox catalysis and EDA complex formation. These strategies offer unparalleled mildness, functional group tolerance, and operational simplicity, making them highly attractive for late-stage functionalization in drug discovery programs. While transition-metal catalysis retains its importance for specific applications requiring high regiocontrol via directing groups, the trend is clearly towards more sustainable and broadly applicable photocatalytic methods.
Future innovations will likely focus on the development of new, even more efficient and cost-effective radical precursors, the expansion of the catalytic systems to include earth-abundant metals, and the achievement of enantioselective difluoromethylation on aniline scaffolds. As our understanding of these complex reaction mechanisms deepens, so too will our ability to design and execute these critical transformations with ever-greater precision and efficiency.
References
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Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry, 2023. [Link]
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Substrate scope of anilides a. ResearchGate. [Link]
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Difluoroalkylation of Anilines via Photoinduced Methods. PMC. [Link]
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Safe and Practical Difluoromethylation. ChemistryViews. [Link]
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Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry. [Link]
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Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds. MDPI. [Link]
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New Electrophilic Trifluoromethylating Agents. The Journal of Organic Chemistry. [Link]
-
Visible-light-driven trifluoromethylation of aniline derivatives using Ir(ppy)3 as a photocatalyst and Togni reagent. ResearchGate. [Link]
-
Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. [Link]
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Difluoromethylation of Phenols. Organic Syntheses. [Link]
-
Radical Chlorodifluoromethylation: Providing a Motif for (Hetero)Arene Diversification. PMC. [Link]
-
State of Knowledge in Photoredox-Catalysed Direct Difluoromethylation. RSC Publishing. [Link]
-
Difluoromethylation of Arylsulfonium Salts with TMSCF 2 H. ResearchGate. [Link]
-
Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. PMC. [Link]
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N-Difluoromethylation of N-pyridyl-substituted anilines with ethyl bromodifluoroacetate. Organic & Biomolecular Chemistry. [Link]
-
Substrate scope of decarboxylative difluoromethylation of aryl... ResearchGate. [Link]
-
Synthesis of L–Au(I)–CF2H Complexes and Their Application as Transmetalation Shuttles to the Difluoromethylation of Aryl Iodides. Organometallics. [Link]
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Solvent-Tuned Photocatalytic (Phenylsulfonyl)difluoromethylation of Anilines: Selectivity and Postfunctionalization. PubMed. [Link]
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Substrate scope of the developed difluoromethylation method (For... ResearchGate. [Link]
-
Substrate scope of the aniline derivatives.[a] [a] Reaction conditions:... ResearchGate. [Link]
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Difluoromethylation of Alkyl Bromides and Iodides with TMSCF2H. PubMed. [Link]
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Electrochemical Difluoromethylation of Electron-Rich Olefins. Organic Letters. [Link]
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Palladium-Catalyzed Difluoromethylation of Aryl Chlorides and Bromides with TMSCF2H. PubMed. [Link]
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A Toolbox of Reagents for Difluoromethylthiolation. PubMed. [Link]
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Visible Light-Mediated C–H Difluoromethylation of Electron-Rich Heteroarenes. Organic Letters. [Link]
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Shelf-Stable Electrophilic Reagents for Trifluoromethylthiolation. Accounts of Chemical Research. [Link]
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A Senior Application Scientist's Guide to the Synthesis and Spectral Validation of 2-(Difluoromethyl)aniline
Introduction: The Strategic Importance of the Difluoromethyl Group in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of lead optimization. The difluoromethyl group (-CHF₂), in particular, has emerged as a critical pharmacophore. It serves as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups, capable of enhancing metabolic stability, modulating pKa, and improving cell membrane permeability. 2-(Difluoromethyl)aniline is a key building block for introducing this valuable moiety into a wide range of pharmaceutically active compounds.
However, the synthesis of this intermediate is not without its challenges, including the potential for side reactions and the formation of difficult-to-separate impurities. Therefore, a robust and reliable analytical workflow for the validation of the final product is not just a matter of quality control; it is a prerequisite for successful downstream applications in drug development. This guide provides an in-depth comparison of synthetic strategies and details the essential spectral analyses required to unequivocally confirm the structure and purity of this compound.
Part 1: A Comparative Overview of Synthetic Methodologies
The synthesis of this compound can be approached from several angles, each with distinct advantages and drawbacks. The choice of method often depends on factors such as scale, available starting materials, and tolerance for specific reagents. Here, we compare a classical approach with a modern, photo-induced alternative.
Method A: Reductive Amination from 2-(Difluoromethyl)nitrobenzene
This is a traditional and often reliable two-step approach that begins with the difluoromethylation of a nitro-aromatic precursor.
-
Step 1: Difluoromethylation of 2-Nitrophenol. A common precursor, 2-nitrophenol, can be reacted with a difluoromethylating agent like sodium chlorodifluoroacetate (ClCF₂COONa) in the presence of a base. This reaction generates a difluorocarbene intermediate which then forms the difluoromethyl ether.
-
Step 2: Catalytic Hydrogenation. The resulting 1-(difluoromethoxy)-2-nitrobenzene is then subjected to catalytic hydrogenation, typically using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. This step simultaneously reduces the nitro group to an amine and cleaves the ether to install the difluoromethyl group directly onto the ring, followed by rearrangement to the more stable C-CF₂H bond on the aniline. A more direct synthesis involves the reduction of 2-nitrobenzaldehyde followed by fluorination.
Causality and Rationale: This method is advantageous because it often proceeds with high yields and utilizes well-established, scalable reactions. The starting materials are generally accessible. However, the use of hydrogen gas requires specialized equipment (e.g., a Parr hydrogenator), and the palladium catalyst can be a significant cost factor.
Method B: Direct Photoinduced Difluoroalkylation of Aniline
Recent advances in photoredox catalysis have enabled milder and more direct methods for fluoroalkylation.[1][2]
-
Reaction Setup: In this approach, aniline or a protected aniline derivative is reacted with a difluoromethyl source, such as ethyl difluoroiodoacetate (I-CF₂CO₂Et), in the presence of an organic photocatalyst (e.g., Eosin Y) and a mild base.[2]
-
Mechanism: Upon irradiation with visible light, the photocatalyst initiates a single-electron transfer (SET) process, generating a difluoroalkyl radical (·CF₂CO₂Et). This radical then adds to the aniline, and subsequent steps lead to the formation of the difluoroalkylated aniline product.[2]
Causality and Rationale: This method's primary advantage is its operational simplicity and mild reaction conditions, avoiding the need for high pressures or expensive transition metals.[1] It often exhibits excellent functional group tolerance. However, challenges can include regioselectivity (achieving exclusive ortho-substitution) and the potential for side reactions initiated by the radical intermediates. The formation of an electron donor-acceptor (EDA) complex between the aniline and the fluoroalkylating agent is a key aspect of this chemistry.[1][2]
Methodology Comparison
| Feature | Method A: Reductive Approach | Method B: Photoinduced Alkylation |
| Starting Materials | 2-Nitrophenol, ClCF₂COONa | Aniline, I-CF₂CO₂Et |
| Key Reagents | Pd/C, H₂ gas | Organic Photocatalyst (e.g., Eosin Y), Base |
| Reaction Conditions | Elevated pressure and temperature | Ambient temperature, visible light irradiation |
| Scalability | Well-established for large scale | Potentially challenging for large scale |
| Safety Concerns | Handling of H₂ gas, pyrophoric catalysts | Handling of radical intermediates |
| Advantages | High yields, predictable outcome | Mild conditions, high functional group tolerance |
| Disadvantages | Specialized equipment, catalyst cost | Regioselectivity control, potential side reactions |
Part 2: The Workflow of Synthesis and Validation
A self-validating protocol ensures that checkpoints are integrated throughout the process to confirm the reaction's progress and the product's identity. The following diagram illustrates a robust workflow from synthesis to final validation.
Caption: Workflow from synthesis to final product validation.
Part 3: Definitive Spectral Validation of this compound
Unequivocal structural confirmation relies on a suite of complementary analytical techniques. Each spectrum provides a unique piece of the puzzle, and together they form an undeniable confirmation of the target molecule's identity and purity.
Expected Spectral Data Summary
The following table summarizes the key spectral characteristics expected for a pure sample of this compound.
| Technique | Nucleus/Region | Expected Chemical Shift (δ) / Wavenumber (cm⁻¹) | Key Feature / Coupling |
| ¹H NMR | -CH F₂ | ~6.6 - 7.0 ppm | Triplet (t), ¹JH-F ≈ 56-58 Hz |
| Ar-H | ~6.7 - 7.5 ppm | Multiplets (m) | |
| -NH₂ | ~3.8 - 4.5 ppm | Broad singlet (br s) | |
| ¹⁹F NMR | -CHF₂ | ~ -110 to -115 ppm (vs. CFCl₃) | Doublet (d), ¹JF-H ≈ 56-58 Hz |
| ¹³C NMR | -C HF₂ | ~115 - 120 ppm | Triplet (t), ¹JC-F ≈ 235-240 Hz |
| C -NH₂ | ~145 - 148 ppm | Singlet or doublet of triplets | |
| Ar-C | ~115 - 130 ppm | Multiple signals, some with C-F coupling | |
| IR Spec. | N-H Stretch | 3300 - 3500 cm⁻¹ | Two bands (asymmetric & symmetric) |
| C-H (Aromatic) | 3000 - 3100 cm⁻¹ | Sharp peaks | |
| C=C (Aromatic) | 1600 - 1620 cm⁻¹ | Strong absorption | |
| C-F Stretch | 1000 - 1150 cm⁻¹ | Strong, characteristic absorptions | |
| Mass Spec. | Molecular Ion | m/z ≈ 143.05 | [M]⁺ peak |
| HRMS | Exact Mass | 143.0542 | For C₇H₇F₂N, confirms elemental composition |
In-Depth Spectral Analysis
-
¹H NMR Spectroscopy: The proton spectrum provides the initial and most direct evidence. The defining feature is the proton of the difluoromethyl group, which appears as a large triplet in the aromatic region. This is a result of its coupling to the two adjacent, magnetically equivalent fluorine atoms. The integration of this triplet should correspond to one proton. The aromatic protons will present as complex multiplets, and the amine protons typically appear as a broad singlet that can be exchanged with D₂O.
-
¹⁹F NMR Spectroscopy: As a fluorinated compound, ¹⁹F NMR is indispensable.[3][4] A pure sample of this compound should show a single signal. This signal will be a doublet, as the two equivalent fluorine atoms are coupled to the single proton on the same carbon. The absence of other signals in the ¹⁹F spectrum is a strong indicator of isomeric purity.
-
¹³C NMR Spectroscopy: The carbon spectrum confirms the carbon skeleton. The most informative signal is that of the difluoromethyl carbon. Due to coupling with the two directly attached fluorine atoms, this signal is split into a prominent triplet with a large coupling constant (¹JC-F). The aromatic carbons will also show splitting due to two- and three-bond couplings to the fluorine atoms (²JC-F and ³JC-F), providing further structural confirmation.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to verify the presence of key functional groups. For this compound, one should observe two characteristic N-H stretching bands for the primary amine group, aromatic C-H and C=C stretching, and, most critically, strong C-F stretching bands in the fingerprint region (typically 1000-1150 cm⁻¹).
-
Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EI-MS) will show the molecular ion peak [M]⁺, confirming the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) provides the definitive confirmation of the elemental formula by measuring the exact mass to within a few parts per million.
Common Impurities and Their Spectral Signatures
Validation is as much about proving what the sample is as proving what it is not.
-
Unreacted Starting Material (e.g., 2-nitroaniline): Would be identified by the absence of the characteristic -CHF₂ signals in ¹H and ¹⁹F NMR and the presence of strong N-O stretching bands in the IR spectrum (~1530 and 1350 cm⁻¹).
-
Regioisomers (e.g., 4-(Difluoromethyl)aniline): While having the same mass, an isomer would exhibit a completely different splitting pattern in the aromatic region of the ¹H NMR spectrum and a distinct set of signals in the ¹³C NMR.
-
Over-fluorinated Product (e.g., 2-(Trifluoromethyl)aniline): This common impurity would be easily detected in the ¹⁹F NMR as a singlet (no H-F coupling) at a different chemical shift (typically around -60 to -65 ppm).[5] The ¹H NMR would lack the characteristic triplet for the -CHF₂ proton.
Part 4: Standard Operating Protocols
The following protocols are provided as a template and should be adapted based on available equipment and laboratory safety guidelines.
Protocol 1: Synthesis via Reductive Amination (Illustrative)
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 1-(difluoromethoxy)-2-nitrobenzene (1.0 eq) in ethanol.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (5-10 mol%).
-
Hydrogenation: Transfer the flask to a hydrogenation apparatus. Purge the system with hydrogen gas and then maintain a positive pressure of H₂ (e.g., 50 psi).
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Work-up: Once complete, carefully vent the hydrogen and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing with ethanol.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Protocol 2: NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the purified product and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure the spectral width covers the range of at least -1 to 10 ppm.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled fluorine spectrum. A typical spectral width would be from -50 to -250 ppm. Use a known fluorine standard if precise chemical shift referencing is required.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C. Ensure the spectral width covers at least 0 to 160 ppm.
-
Data Processing: Process all spectra using appropriate software. Perform Fourier transformation, phase correction, and baseline correction. Integrate all signals in the ¹H spectrum to confirm proton ratios.
Conclusion
The successful synthesis of this compound is a critical enabling step for many research programs in medicinal and materials chemistry. While multiple synthetic routes exist, the choice of method must be paired with an uncompromisingly thorough analytical validation strategy. The combination of ¹H, ¹⁹F, and ¹³C NMR, alongside IR and high-resolution mass spectrometry, provides a multi-faceted and definitive confirmation of structure and purity. By understanding the expected spectral signatures and being aware of potential impurities, researchers can proceed with confidence, knowing their foundational building block is of the highest quality.
References
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The Royal Society of Chemistry (2015). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation - Electronic Supporting Information. Available at: [Link]
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The Royal Society of Chemistry (2016). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na - Supporting Information. Available at: [Link]
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PubChem National Center for Biotechnology Information. 2-(Trifluoromethyl)aniline. PubChem Compound Summary for CID 6922. Available at: [Link]
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Barata-Vallejo, S., et al. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry. Available at: [Link]
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WIPO Patentscope. Process for synthesizing 2,6- dichlor-4-trifluoromethyl aniline. CN101289400. Available at: [Link]
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ATB (Automated Topology Builder). 2-(Trifluoromethyl)aniline. Molecule Information. Available at: [Link]
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A Senior Application Scientist's Guide to the Biological Activity Screening of 2-(Difluoromethyl)aniline Analogs
Introduction: The Strategic Value of the Difluoromethyl Group in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of lead optimization. Among fluorinated motifs, the difluoromethyl (CF₂H) group has emerged as a particularly valuable functional group. Unlike its more common trifluoromethyl (CF₃) counterpart, the CF₂H group possesses a unique combination of physicochemical properties that can profoundly enhance the biological activity and pharmacokinetic profile of a drug candidate.[1] It is less lipophilic than the CF₃ group and, crucially, can act as a hydrogen bond donor, a property that allows for novel interactions with biological targets.[1][2] Furthermore, the difluoromethyl group serves as a bioisostere for hydroxyl, thiol, or methyl groups, enabling subtle modulation of a molecule's conformation and metabolic stability.[1]
This guide focuses on analogs of 2-(difluoromethyl)aniline, a versatile building block for creating a diverse library of compounds. We will explore a systematic approach to screening these analogs for a range of biological activities, providing not just the protocols themselves, but the scientific rationale behind the experimental design. Our objective is to equip researchers with the knowledge to efficiently identify and characterize promising lead compounds derived from this fascinating chemical scaffold.
Chapter 1: A General Workflow for Biological Activity Screening
A successful screening campaign is a multi-step, iterative process. It begins with a broad, high-throughput primary screen to identify initial "hits" and progressively narrows the field through more specific and complex secondary and tertiary assays. This workflow ensures that resources are focused on the most promising candidates.
Caption: General workflow for screening this compound analogs.
Chapter 2: Anticancer Activity Screening
Aniline derivatives are prevalent scaffolds in the development of anticancer agents, often targeting critical cellular pathways like tubulin polymerization or protein kinases.[3][4][5] The unique electronic properties of the difluoromethyl group can enhance binding affinity and selectivity for these targets.
Primary Screening: Cell Viability Assessment (MTT Assay)
The initial step is to assess the general cytotoxicity of the analogs against a panel of human cancer cell lines. The MTT assay is a robust, colorimetric method for this purpose.[6] It measures the metabolic activity of cells, which correlates with the number of viable cells.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Plate cancer cells (e.g., HeLa for cervical cancer, BGC823 for gastric cancer) in 96-well plates at a density of 5,000-10,000 cells/well.[3][6] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours. The duration should be sufficient to observe significant effects on cell proliferation.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.[6]
Data Presentation and Interpretation
Results should be summarized in a table for clear comparison. Analogs with low micromolar or nanomolar IC₅₀ values are considered potent and warrant further investigation.
Table 1: Hypothetical Cytotoxicity Data for this compound Analogs
| Compound ID | R¹ Group | R² Group | HeLa IC₅₀ (µM) | BGC823 IC₅₀ (µM) |
| Aniline-DFM-01 | H | H | 25.4 | 18.9 |
| Aniline-DFM-02 | 4-Cl | H | 8.1 | 5.3 |
| Aniline-DFM-03 | 4-OCH₃ | H | 15.7 | 12.1 |
| Aniline-DFM-04 | 4-Cl | 5-NO₂ | 1.2 | 0.85 |
| Doxorubicin | - | - | 0.5 | 0.4 |
This data is illustrative and serves as a template for presenting experimental results.
The hypothetical data suggests that adding electron-withdrawing groups (like Cl and NO₂) to the aniline ring enhances cytotoxic activity, a common trend in structure-activity relationship (SAR) studies.[7][8]
Secondary Screening: Mechanism of Action
Potent compounds should be investigated further to determine their mechanism of action. Based on known activities of similar structures, key secondary assays could include:
-
Tubulin Polymerization Assay: To determine if compounds interfere with microtubule dynamics, a mechanism employed by many successful anticancer drugs.[4]
-
Kinase Inhibition Assay: To screen for activity against specific protein kinases (e.g., EGFR, VEGFR) that are often dysregulated in cancer.[5][7]
Caption: Potential anticancer mechanisms for this compound analogs.
Chapter 3: Antimicrobial and Antibiofilm Activity Screening
The emergence of multidrug-resistant bacteria necessitates the discovery of new antimicrobial agents. Halogenated anilines have demonstrated significant antibacterial and, importantly, antibiofilm activities.[9][10][11] Biofilms are communities of bacteria encased in a protective matrix, making them notoriously difficult to eradicate.
Primary Screening: Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard technique for determining MIC values.
Experimental Protocol: Broth Microdilution MIC Assay
-
Bacterial Culture: Grow bacterial strains (e.g., uropathogenic Escherichia coli, Staphylococcus aureus) in a suitable broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase.
-
Compound Preparation: Prepare a 2-fold serial dilution of each analog in a 96-well microtiter plate.
-
Inoculation: Adjust the bacterial culture to a concentration of approximately 5 x 10⁵ CFU/mL and add 50 µL to each well of the microtiter plate.
-
Controls: Include a positive control (bacteria with no compound), a negative control (broth only), and a drug control (a known antibiotic like Ciprofloxacin).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Secondary Screening: Biofilm Inhibition Assay
Compounds that show good antibacterial activity (low MIC) should be tested for their ability to prevent biofilm formation, a critical virulence factor.[9][11]
Experimental Protocol: Crystal Violet Biofilm Assay
-
Preparation: In a 96-well plate, add bacterial culture (adjusted to ~1 x 10⁶ CFU/mL) and the test compounds at sub-MIC concentrations (to avoid killing the bacteria outright).
-
Incubation: Incubate the plate without shaking for 24-48 hours at 37°C to allow biofilm formation.
-
Washing: Gently discard the planktonic (free-floating) cells and wash the wells twice with sterile PBS to remove any remaining non-adherent bacteria.
-
Fixation: Fix the remaining biofilms by adding 200 µL of methanol to each well for 15 minutes.
-
Staining: Remove the methanol and stain the biofilms with 200 µL of 0.1% crystal violet solution for 15 minutes.
-
Destaining & Quantification: Wash away the excess stain with water and allow the plate to dry. Solubilize the bound stain with 200 µL of 30% acetic acid. Measure the absorbance at 595 nm. A lower absorbance compared to the control indicates biofilm inhibition.
Data Presentation
MIC and biofilm inhibition data are crucial for comparing the efficacy of different analogs.
Table 2: Hypothetical Antimicrobial Activity of this compound Analogs
| Compound ID | R¹ Group | R² Group | E. coli MIC (µg/mL) | S. aureus MIC (µg/mL) | Biofilm Inhibition IC₅₀ (µg/mL) |
| Aniline-DFM-01 | H | H | >128 | >128 | >100 |
| Aniline-DFM-05 | 3-Br | 5-Br | 32 | 64 | 15.2 |
| Aniline-DFM-06 | 4-Br | 3-Cl | 64 | 32 | 10.5 |
| Ciprofloxacin | - | - | 0.015 | 0.5 | N/A |
This data is illustrative. Halogenation appears critical for antimicrobial activity, consistent with published findings on similar scaffolds.[11]
Chapter 4: Enzyme Inhibition Screening
The difluoromethyl group can act as a bioisostere of a hydroxyl group, making it an excellent candidate for designing enzyme inhibitors that mimic the transition state of a substrate.[12][13] This is a powerful strategy for achieving high-potency inhibition.
Conceptual Framework: Transition State Analogs
Enzymes function by stabilizing the high-energy transition state of a reaction. A molecule that structurally and electronically mimics this transition state can bind to the enzyme's active site with extremely high affinity, acting as a potent inhibitor. Ketones bearing α-fluoro substituents are known to form stable hemi-ketal adducts with serine proteases, effectively mimicking the tetrahedral intermediate of peptide bond hydrolysis.[12]
Caption: Inhibition by mimicking the enzyme-substrate transition state.
General Protocol for an Enzyme Inhibition Assay
The specific protocol will vary depending on the target enzyme. However, a general kinetic assay using a chromogenic or fluorogenic substrate follows a standard workflow.
Experimental Protocol: General Kinetic Enzyme Assay
-
Reagent Preparation: Prepare a buffer solution appropriate for the target enzyme's optimal activity. Prepare stock solutions of the enzyme, substrate, and the this compound analogs.
-
Assay Setup: In a 96-well plate, add the buffer, the test compound at various concentrations, and the enzyme solution.
-
Pre-incubation: Incubate the enzyme and inhibitor mixture for a set period (e.g., 15 minutes) to allow for binding to occur. This is crucial for identifying time-dependent or slow-binding inhibitors.[14]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Kinetic Measurement: Immediately place the plate in a kinetic plate reader and measure the change in absorbance or fluorescence over time. The rate of the reaction is proportional to the slope of this line.
-
Data Analysis: Calculate the reaction rate for each inhibitor concentration. Determine the percent inhibition relative to a no-inhibitor control. Plot percent inhibition against inhibitor concentration to calculate the IC₅₀ value. For more detailed mechanistic studies, determine the inhibition constant (Kᵢ) using Michaelis-Menten kinetics.[14]
Conclusion and Future Directions
This guide provides a foundational framework for the systematic biological activity screening of this compound analogs. The unique properties of the difluoromethyl group make this scaffold a rich source for the discovery of novel therapeutics.[15] By employing a logical progression from broad primary screens to detailed mechanistic studies, researchers can efficiently identify lead compounds with potent anticancer, antimicrobial, or enzyme-inhibitory activities. The key to success lies not only in the rigorous application of these protocols but also in the insightful interpretation of structure-activity relationships to guide the next round of molecular design and optimization.
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Sathiyamoorthi, E., et al. (2025). Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. MDPI. [Link][9]
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Pérez-Silanes, S., et al. (2004). Synthesis and anticancer activity evaluation of new 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide derivatives. Bioorganic & Medicinal Chemistry. [Link][16]
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Abbas, A. A., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Publishing. [Link][7]
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Sathiyamoorthi, E., et al. (2025). Broad‐Spectrum Antimicrobial and Antibiofilm Activities of Halogenated Anilines Against Uropathogenic Escherichia coli and ESKAPE Pathogens. NIH. [Link][11]
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Mazik, M., & Seidel, P. (2024). Structure of two aniline derivatives as potent anticancer lead compounds. ResearchGate. [Link][17]
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Zafrani, Y., et al. (2017). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. NIH. [Link][2]
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Wang, W., et al. (2016). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. MDPI. [Link][3]
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Nawrot-Hadzik, I., et al. (2021). Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity. MDPI. [Link][18]
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Meanwell, N. A. (2015). Fluorine in Drug Design: A Case Study with Fluoroanisoles. ResearchGate. [Link][1]
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Brancale, A., et al. (2016). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. PubMed Central. [Link][4]
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Silverman, R. B., & Abeles, R. H. (2011). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. PMC - NIH. [Link][12]
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Liu, Q., et al. (2022). Examples of biologically active α-difluoromethyl amines and... ResearchGate. [Link][19]
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Székács, A., et al. (1992). Transition State Analog Enzyme Inhibitors: Structure-Activity Relationships of Trifluoromethyl Ketones. Taylor & Francis. [Link][13]
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Saita, M., et al. (2024). Defluorinative Functionalization Approach led by Difluoromethyl Anion Chemistry. ChemRxiv. [Link][20]
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Drug Design Org. (2005). Structure Activity Relationships. Drug Design Org. [Link][8]
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Asquith, C. R. M., & Tizzard, G. J. (2021). Examples of difluoromethyl use in kinase inhibitors (4,5). ResearchGate. [Link][5]
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Li, Y., et al. (2021). Biologically active molecules containing difluoromethyl group. ResearchGate. [Link][15]
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Bush, K. (1987). Evaluation of Enzyme Inhibition Data in Screening for New Drugs. PubMed. [Link][14]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 2-(Difluoromethyl)aniline
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For drug development professionals and researchers handling specialized reagents like 2-(Difluoromethyl)aniline, a clear and scientifically grounded disposal protocol is not just a matter of compliance, but a critical component of a safe and efficient workflow. This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, moving beyond mere instruction to explain the causality behind each procedural choice.
Hazard Identification and Risk Assessment: Know Your Compound
Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. While a specific Safety Data Sheet (SDS) for this compound may not always be readily available, we can infer its primary hazards from structurally similar compounds, such as other halogenated anilines. This analysis informs every subsequent step of the disposal process, from personal protective equipment (PPE) selection to waste stream segregation.
Table 1: Inferred Hazard Profile of this compound
| Hazard Category | Description | Rationale & Recommended Precautions |
|---|---|---|
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[1] | Aniline and its derivatives can be absorbed through the skin and lungs, potentially leading to systemic toxicity. Always handle in a well-ventilated chemical fume hood. |
| Skin & Eye Irritation | Causes skin irritation and serious eye irritation.[1][2][3] | Direct contact can cause chemical burns and significant eye damage. Impervious gloves and chemical safety goggles are mandatory. |
| Organ Toxicity | May cause respiratory irritation.[1][2][3] Prolonged or repeated exposure may cause damage to organs.[4] | The respiratory system is a primary route of exposure. Ensure engineering controls like fume hoods are functioning correctly. |
| Environmental Hazard | Toxic to aquatic life with long-lasting effects.[4] | Under no circumstances should this compound be disposed of down the drain or in regular trash.[5][6][7] |
| Combustibility | Combustible liquid.[1] Vapors may form explosive mixtures with air upon heating. | Keep away from heat, sparks, open flames, and other ignition sources.[1][4] |
Immediate Safety & Handling Protocols
Proper disposal begins with safe handling during routine use. These protocols are designed to minimize exposure and prevent accidental release.
-
Engineering Controls : Always handle this compound within a certified chemical fume hood to control vapor inhalation.
-
Personal Protective Equipment (PPE) :
-
Eye/Face Protection : Wear chemical safety goggles and/or a face shield.[1]
-
Hand Protection : Use nitrile or other chemically resistant gloves. Inspect gloves for tears or holes before each use and change them frequently.
-
Skin and Body Protection : Wear a flame-retardant lab coat and closed-toe shoes. Ensure no skin is exposed.[8]
-
-
Contingency Planning : Ensure an eyewash station, safety shower, and appropriate fire extinguisher (dry chemical, CO2, or foam) are readily accessible.[4][9]
Step-by-Step Disposal Workflow
The fundamental principle for disposing of this compound is to classify it as halogenated organic waste . This segregation is critical because halogenated compounds require specialized, high-temperature incineration to prevent the formation of toxic byproducts and environmental contamination.[10] Mixing them with non-halogenated solvents, which can often be recycled as fuel, results in the entire mixture requiring the more expensive and complex disposal method.[10]
Step 1: Waste Segregation
Immediately designate a specific, properly labeled waste container for "Halogenated Organic Waste." Any solvent, reagent, or disposable material (e.g., pipette tips, contaminated wipes) that comes into contact with this compound must be placed in this container.
Step 2: Containerization
-
Select an Appropriate Container : Use a UN-approved, chemically compatible container with a secure, screw-top cap.[10] The container must be in good condition, free of leaks or cracks.
-
Labeling : The moment the first drop of waste is added, the container must be labeled.[5] The label must include:
-
The words "Hazardous Waste "[11]
-
The full chemical names of all components (e.g., "Waste this compound in Dichloromethane"). Avoid abbreviations.
-
The approximate percentage of each component.
-
The relevant hazard pictograms (e.g., toxic, irritant, environmentally hazardous).
-
-
Closure : Keep the waste container closed at all times except when actively adding waste.[5][10] This prevents the release of harmful vapors into the laboratory environment.
Step 3: Accumulation and Storage
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The storage area should be in a secondary containment tray to catch any potential leaks.
-
Ensure the container is stored away from incompatible materials, such as strong oxidizing agents or acids.[4]
Step 4: Final Disposal
Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[12] Do not attempt to dispose of this material through any other means.
Spill & Emergency Procedures
-
Small Spills (in a fume hood) :
-
Alert colleagues in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material like vermiculite, sand, or a commercial chemical absorbent.[7]
-
Collect the contaminated absorbent material using non-sparking tools and place it in the designated "Halogenated Organic Waste" container.[6]
-
Clean the spill area thoroughly.
-
-
Large Spills or Spills Outside a Fume Hood :
-
Evacuate the laboratory immediately.
-
Alert others and activate the fire alarm if necessary to ensure a full evacuation.
-
Contact your institution's emergency response team or EHS from a safe location.
-
Do not attempt to clean up a large spill yourself.
-
Disposal Decision Workflow
The following diagram outlines the critical decision-making process for the proper segregation and disposal of waste containing this compound.
Caption: Waste Segregation Decision Tree for this compound.
References
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- Sigma-Aldrich. (2025, August 12). Safety Data Sheet: 2-(Trifluoromethyl)aniline.
- AK Scientific, Inc. Safety Data Sheet: 2-Fluoro-5-methoxy-3-(trifluoromethyl)aniline.
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- Gujarat Fluorochemicals Limited. (2018, February 5). Safety Data Sheet: 2,6-Dichloro-4-(trifluoromethyl)aniline.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(Difluoromethyl)aniline
Hazard Assessment: The 'Why' Behind the Precaution
Understanding the inherent risks of a chemical class is the foundation of effective safety. Fluorinated anilines, including 2-(Difluoromethyl)aniline, are presumed to present a multi-faceted hazard profile. The aniline backbone is associated with significant toxicity, while the fluorine-containing moieties can alter reactivity and absorption characteristics.
Key hazards are systematically categorized by the Globally Harmonized System (GHS) and drive our PPE recommendations.
Table 1: Synthesized Hazard Profile for Fluorinated Anilines
| Hazard Class | Classification | Rationale and Implication for PPE |
|---|---|---|
| Acute Toxicity | Category 3 or 4 (Oral, Dermal, Inhalation) [1][4][5] | Highly Toxic. Can cause harm if swallowed, inhaled, or in contact with skin. This mandates a complete barrier approach: full skin coverage, robust gloves, and respiratory protection are essential to prevent systemic exposure. |
| Skin Corrosion/Irritation | Category 2 [1][2][3] | Irritant. Causes skin irritation upon direct contact. Chemically resistant gloves and a lab coat are the minimum requirements to prevent localized reactions and potential dermal absorption. |
| Serious Eye Damage/Irritation | Category 2/2A [1][2][3] | Severe Irritant. Poses a significant risk of causing serious, potentially lasting eye irritation. Chemical splash goggles are mandatory; a face shield provides a critical secondary layer of protection against splashes. |
| Respiratory Irritation | Category 3 [2] | Irritant to the Respiratory Tract. Vapors or mists can irritate the nose, throat, and lungs. All handling of the neat compound or its solutions must be performed within a certified chemical fume hood. |
| Flammability | Category 3 or 4 (Flammable or Combustible Liquid) [1][3] | Fire Hazard. The liquid and its vapors can ignite. Handling must occur away from ignition sources, and appropriate fire-extinguishing media (CO2, dry chemical, or foam) must be available.[1][3] |
| Chronic Hazards | Potential for Organ Damage, Mutagenicity [3][6][7] | Long-Term Risk. Repeated or prolonged exposure may lead to organ damage, with some anilines suspected of causing genetic defects.[6] This underscores the importance of minimizing all forms of exposure through consistent and correct use of engineering controls and PPE. |
The First Line of Defense: Engineering and Administrative Controls
Personal Protective Equipment is the final barrier between you and a chemical hazard. Its effectiveness is predicated on the proper implementation of primary safety controls.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a properly functioning and certified chemical fume hood.[1] This is the most critical step in minimizing inhalation exposure.
-
Emergency Equipment: A safety shower and eyewash station must be readily accessible and tested regularly.[3][8] Ensure a clear path to this equipment from the work area.
-
Work Area Designation: Clearly designate the area where this compound is being handled. This administrative control prevents unsuspecting colleagues from entering a potentially hazardous zone.
Building Your Protective Ensemble: A Step-by-Step PPE Protocol
The selection of PPE must be deliberate and based on a thorough risk assessment of the procedure being performed. The following protocol outlines the recommended ensemble for handling this compound.
Respiratory Protection
-
Primary Control: A chemical fume hood is the primary method of respiratory protection.
-
Secondary Control: For spill response or in the rare event of engineering control failure, a NIOSH-approved air-purifying respirator is necessary. The cartridge should be a combination type, effective against organic vapors and ammonia derivatives (Type K, Green, or similar).[1][3]
Eye and Face Protection
-
Mandatory: Indirectly vented, chemical splash goggles that conform to ANSI Z87.1 or EN 166 standards are required at all times.[4]
-
Recommended: For procedures involving larger volumes (>50 mL) or a significant risk of splashing, a full-face shield should be worn over the chemical splash goggles. A face shield alone does not provide adequate protection.[9]
Skin and Body Protection
This is a multi-layered defense system critical for preventing dermal contact and absorption.
-
Gloves: Due to the high dermal toxicity, a double-gloving technique is strongly advised. This provides a fail-safe if the outer glove is compromised.
-
Inner Glove: A thinner nitrile glove.
-
Outer Glove: A robust, chemical-resistant glove. The choice of outer glove material is critical. Always consult the manufacturer's glove compatibility data.
-
Table 2: General Glove Selection Guide for Aromatic Amines
| Glove Material | Breakthrough Time (General) | Notes |
|---|---|---|
| Butyl Rubber | Excellent (>8 hours) [10] | A preferred choice for prolonged or immersive contact with anilines. |
| Viton® | Excellent (>8 hours) [10] | Offers superior protection against a broad range of chemicals, including aromatic compounds. |
| Silver Shield®/4H® | Excellent (>8 hours) [10] | A high-performance laminate that resists a wide array of toxic chemicals. |
| Nitrile | Fair to Poor | Not recommended for the primary outer glove. Suitable as an inner glove or for very brief, incidental contact only. |
-
Protective Clothing:
-
A long-sleeved, chemically resistant lab coat is mandatory.
-
For larger-scale operations, a chemical-resistant apron worn over the lab coat provides additional protection.
-
Ensure clothing is buttoned or snapped completely.
-
-
Footwear: Sturdy, closed-toe shoes made of a non-porous material are required. For spill response or handling large quantities, chemically resistant boots are necessary.[11][12]
Operational Plans: Safe Execution from Start to Finish
Pre-Operation and PPE Donning Workflow
A systematic approach to preparation and donning PPE prevents errors and ensures complete protection before any chemical handling begins.
Caption: Pre-Operation and PPE Donning Workflow.
Spill Management
In the event of a spill, a swift and safe response is critical.
-
Alert & Evacuate: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Assess: From a safe distance, assess the extent of the spill. If it is large or you are not trained to handle it, contact your institution's emergency response team.
-
Don PPE: Before re-entering, don the full PPE ensemble, including an air-purifying respirator.
-
Contain: Use an inert absorbent material (e.g., vermiculite, sand) to dike the spill and prevent it from spreading.[1][3] Do not use combustible materials like paper towels.
-
Neutralize & Absorb: Slowly add the absorbent material to the spill, working from the outside in.
-
Collect: Using non-sparking tools, carefully scoop the contaminated material into a designated, sealable hazardous waste container.[1][4]
-
Decontaminate: Wipe the spill area with a suitable decontamination solution, and collect all cleaning materials as hazardous waste.
-
Dispose: Label the waste container clearly and arrange for disposal according to your institution's hazardous waste protocol.[1][3]
Post-Handling Decontamination and Doffing
The sequence of removing PPE is as important as putting it on to prevent cross-contamination. This procedure should be performed in a designated area, moving from "dirty" to "clean."
Caption: Post-Handling PPE Doffing Sequence.
Disposal Plan: Ensuring a Safe Final Step
All materials contaminated with this compound, including disposable PPE, absorbent materials, and empty containers, are considered hazardous waste.
-
Segregation: Do not mix this waste with other waste streams.
-
Containment: Collect all solid and liquid waste in separate, clearly labeled, and sealable containers.[4]
-
Compliance: Disposal must be handled by a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[1][5] Never discharge aniline-containing waste into the sewer system.[3]
By adhering to these rigorous safety protocols, researchers can confidently and safely handle this compound and its analogs, ensuring both personal safety and the integrity of their invaluable work.
References
-
Loba Chemie. 2-METHYL-3-(TRIFLUOROMETHYL) ANILINE MSDS.[Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: Aniline.[Link]
-
PubChem. 2-(Trifluoromethyl)aniline.[Link]
-
New Jersey Department of Health. Aniline - Hazardous Substance Fact Sheet.[Link]
-
Angene Chemical. Safety Data Sheet.[Link]
-
RSG Safety. Working Safely with PFAS: A Practical Guide to Selecting the Right PPE.[Link]
-
CHEMM. Personal Protective Equipment (PPE).[Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment.[Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. lobachemie.com [lobachemie.com]
- 3. fishersci.com [fishersci.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. angenechemical.com [angenechemical.com]
- 6. chemos.de [chemos.de]
- 7. 2-(トリフルオロメチル)アニリン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. enamine.enamine.net [enamine.enamine.net]
- 9. osha.gov [osha.gov]
- 10. nj.gov [nj.gov]
- 11. Working Safely with PFAS: A Practical Guide to Selecting the Right PPE - RSG Safety [rsgsafety.com]
- 12. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
